molecular formula C55H100N2O14 B15600579 Lipid A-11

Lipid A-11

Número de catálogo: B15600579
Peso molecular: 1013.4 g/mol
Clave InChI: QNRHUMWQGLBRFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Lipid A-11 is a useful research compound. Its molecular formula is C55H100N2O14 and its molecular weight is 1013.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C55H100N2O14

Peso molecular

1013.4 g/mol

Nombre IUPAC

[4-[2-[2-(dimethylamino)ethoxycarbonyl-[2-[4-nonanoyloxy-3-(nonanoyloxymethyl)butanoyl]oxyethyl]amino]ethoxy]-2-(nonanoyloxymethyl)-4-oxobutyl] nonanoate

InChI

InChI=1S/C55H100N2O14/c1-7-11-15-19-23-27-31-49(58)68-43-47(44-69-50(59)32-28-24-20-16-12-8-2)41-53(62)65-39-36-57(55(64)67-38-35-56(5)6)37-40-66-54(63)42-48(45-70-51(60)33-29-25-21-17-13-9-3)46-71-52(61)34-30-26-22-18-14-10-4/h47-48H,7-46H2,1-6H3

Clave InChI

QNRHUMWQGLBRFA-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

What is the chemical structure of Lipid A-11?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Lipid A-11, a synthetic derivative of E. coli lipid A.

Chemical Structure of this compound

This compound is a synthetic analogue of Escherichia coli lipid A, characterized by shorter lipid chains. Its core structure consists of a β(1→6) linked diglucosamine backbone, phosphorylated at the 1 and 4' positions. The acyl chain composition is a key feature, and in the case of this compound, these chains are shorter than those found in its parent molecule.

The precise chemical structure of this compound is detailed below:

Molecular Formula: C₅₅H₁₀₀N₂O₁₄

Molecular Weight: 1013.4 g/mol [1]

A 2D representation of the chemical structure is available on PubChem (CID 169291240)[1].

Synthesis of this compound

The total synthesis of this compound was reported by the Boons group in 2007 as part of a broader effort to synthesize natural lipid As and their derivatives to study their structure-activity relationships[2]. The synthetic strategy employs a convergent approach, utilizing an orthogonally protected disaccharide as a key intermediate. This allows for the regioselective introduction of the acyl chains and phosphate (B84403) groups.

Experimental Protocol: Synthesis of this compound

While the specific, detailed, step-by-step protocol for the synthesis of compound 11 is found within the supporting information of the original 2007 publication, the general synthetic strategy is as follows[2]:

  • Preparation of the Glycosyl Acceptor and Donor: The synthesis begins with the preparation of appropriately protected monosaccharide units that will serve as the glycosyl donor and acceptor.

  • Glycosylation: The key disaccharide backbone is formed through a regio- and stereoselective glycosylation reaction between the donor and acceptor, typically yielding the desired β(1→6) linkage[2].

  • Orthogonal Protection and Deprotection: A series of protection and deprotection steps are carried out to selectively functionalize the hydroxyl and amino groups of the disaccharide. This involves the use of various protecting groups that can be removed under specific conditions without affecting others.

  • Acylation: The shorter fatty acid chains characteristic of this compound are introduced at the 2, 3, 2', and 3' positions through acylation reactions.

  • Phosphorylation: The phosphate groups are introduced at the 1 and 4' positions in a late stage of the synthesis.

  • Global Deprotection and Purification: Finally, all remaining protecting groups are removed to yield the target this compound molecule, which is then purified to homogeneity.

Biological Activity and Mechanism of Action

Lipid A and its derivatives, including this compound, are potent immunostimulants. Their primary mechanism of action is through the activation of the Toll-like receptor 4 (TLR4) signaling pathway.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

The activation of the innate immune system by this compound is initiated by its interaction with the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. This interaction triggers a downstream signaling cascade, leading to the production of various pro-inflammatory cytokines.

The signaling pathway can be summarized as follows:

  • Recognition and Binding: this compound binds to the MD-2 protein, which then forms a complex with TLR4 on the surface of immune cells such as macrophages.

  • Dimerization and Adaptor Protein Recruitment: This binding event induces the dimerization of the TLR4-MD-2 complex, leading to the recruitment of intracellular adaptor proteins, primarily MyD88 and TRIF.

  • MyD88-Dependent Pathway: The recruitment of MyD88 initiates a signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of genes encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

  • TRIF-Dependent Pathway: The TRIF-dependent pathway is also activated and leads to the production of type I interferons (IFN-α/β).

Below is a diagram illustrating the TLR4 signaling pathway:

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MD-2 MD-2 This compound->MD-2 TLR4 TLR4 MD-2->TLR4 TLR4_MD2_dimer TLR4/MD-2 Dimer TLR4->TLR4_MD2_dimer Dimerization MyD88 MyD88 TLR4_MD2_dimer->MyD88 TRIF TRIF TLR4_MD2_dimer->TRIF NF-kB NF-kB MyD88->NF-kB activates IRF3 IRF3 TRIF->IRF3 activates Cytokine_Genes Pro-inflammatory Cytokine Genes NF-kB->Cytokine_Genes induces transcription of IFN_Genes Type I IFN Genes IRF3->IFN_Genes induces transcription of Cytokine_Induction_Workflow A Culture RAW 264.7 cells B Seed cells in 96-well plate A->B C Stimulate with this compound B->C D Incubate for 4-24 hours C->D E Collect supernatant D->E F Perform TNF-α and IL-6 ELISA E->F G Analyze data F->G

References

The Advent of Lipid A-11 (CICL-1): A Technical Guide to its Discovery and Synthesis for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and application of Lipid A-11, a novel ionizable cationic lipid also known as CICL-1 or L829. Developed for the targeted in vivo delivery of messenger RNA (mRNA) therapeutics, particularly for CAR T-cell generation, this compound represents a significant advancement in the field of non-viral gene delivery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core aspects of this promising molecule.

Executive Summary

This compound (CICL-1) is a constrained ionizable cationic lipid engineered for enhanced efficiency and safety in targeted lipid nanoparticle (tLNP) formulations. Its discovery has been pivotal in the development of in vivo CAR T-cell therapies, a groundbreaking approach that circumvents the complexities of conventional ex vivo cell therapy manufacturing. This guide details the physicochemical properties of this compound, its synthesis, its formulation into lipid nanoparticles, and its mechanism of action in cellular delivery.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound (CICL-1) and its performance in lipid nanoparticle formulations.

Table 1: Physicochemical Properties of this compound (CICL-1) Containing Lipid Nanoparticles (LNPs)

ParameterValueMethod of DeterminationReference
pKa 6.0 - 7.0TNS Assay[1][2]
Hydrodynamic Diameter 100 - 190 nmDynamic Light Scattering (DLS)[3]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[3]
mRNA Encapsulation Efficiency > 85%RiboGreen Assay[3][4]
Surface Charge (at pH 7.4) Neutral (-5 to 5 mV)Zeta Potential Measurement[3]

Table 2: Biological Activity of this compound (CICL-1) in Targeted LNP Formulations

Biological EndpointObservationModel SystemReference
T-cell Transfection Superior to benchmark lipids (e.g., ATX-126)In vitro dendritic cells, CD8+ T-cells[2][5]
Off-target Delivery Significantly reduced liver uptakeRodent and primate models[5][6]
Biodegradability & Tolerability Enhanced compared to benchmark lipidsRodent and primate models[5][6]
In vivo Efficacy Rapid and deep B-cell depletionHumanized mice and cynomolgus monkeys[5]
Tumor Control Near-complete tumor clearance with repeated dosingB16-OVA melanoma model[1]

Experimental Protocols

I. Representative Synthesis of this compound (CICL-1)

The precise, proprietary synthesis protocol for this compound (CICL-1) is detailed in patent literature (US20250127728A1).[7] The following is a representative, multi-step synthetic scheme based on the general principles for creating constrained ionizable cationic lipids. This process typically involves the synthesis of a central amine-containing scaffold followed by the attachment of lipid tails.

Materials:

  • Starting amine scaffold (e.g., a cyclic diamine)

  • Lipid tail precursors with a reactive group (e.g., an epoxide or an alkyl halide)

  • Appropriate solvents (e.g., Dichloromethane, Methanol)

  • Purification reagents (e.g., Silica (B1680970) gel for column chromatography)

Procedure:

  • Scaffold Preparation: The synthesis begins with a commercially available or custom-synthesized cyclic amine scaffold. This core structure is crucial for the "constrained" nature of the lipid, which influences its interaction with cellular membranes.

  • Lipid Tail Attachment (Alkylation): The primary or secondary amines of the scaffold are reacted with the lipid tail precursors. This is typically an N-alkylation reaction. For instance, the amine can be reacted with an epoxide-containing lipid chain in a ring-opening reaction, or with an alkyl halide in the presence of a mild base. The reaction is carried out in an inert solvent and may require heating.

  • Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography or LC-MS), the reaction mixture is quenched, and the organic layer is washed with brine and dried. The crude product is then purified using silica gel column chromatography to isolate the desired this compound (CICL-1).

  • Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

II. Formulation of Lipid Nanoparticles (LNPs) using Microfluidics

The standard method for formulating this compound (CICL-1) into LNPs for mRNA delivery is through microfluidic mixing.[8]

Materials:

  • This compound (CICL-1)

  • Helper lipids: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), Cholesterol

  • PEG-lipid (e.g., DMG-PEG2k)

  • mRNA in an aqueous buffer (e.g., 5 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695) (100%)

  • Microfluidic mixing device (e.g., with a staggered herringbone mixer)

  • Syringe pumps

Procedure:

  • Preparation of Lipid Solution: A stock solution of this compound (CICL-1), DOPE, cholesterol, and the PEG-lipid is prepared in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[3]

  • Preparation of mRNA Solution: The mRNA is dissolved in an aqueous buffer at a low pH (e.g., pH 4.0) to ensure the ionizable lipid becomes protonated upon mixing.

  • Microfluidic Mixing: The lipid-ethanol solution and the aqueous mRNA solution are loaded into separate syringes and infused into the microfluidic device at a controlled flow rate ratio (e.g., 3:1 aqueous to organic).[9] The rapid and controlled mixing within the microfluidic channels leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange: The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, neutralizing the surface charge of the LNPs.

  • Characterization: The final LNP formulation is characterized for particle size, polydispersity index (PDI), mRNA encapsulation efficiency, and zeta potential.[10][11]

Visualizations

experimental_workflow cluster_solutions Solution Preparation cluster_mixing LNP Formulation cluster_purification Purification & Characterization lipids This compound & Helper Lipids in Ethanol microfluidics Microfluidic Mixing lipids->microfluidics mrna mRNA in Aqueous Buffer (pH 4) mrna->microfluidics dialysis Dialysis (Buffer Exchange to pH 7.4) microfluidics->dialysis characterization Characterization (Size, PDI, Encapsulation) dialysis->characterization

Caption: LNP Formulation Workflow using Microfluidics.

signaling_pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_release Payload Release lnp LNP (Neutral at pH 7.4) endocytosis Endocytosis lnp->endocytosis endosome Early Endosome endocytosis->endosome acidification Endosomal Acidification (pH drop) endosome->acidification protonation This compound Protonation (Positive Charge) acidification->protonation disruption Endosomal Membrane Disruption protonation->disruption mrna_release mRNA Release into Cytoplasm disruption->mrna_release translation Translation to Protein (e.g., CAR) mrna_release->translation

Caption: Mechanism of Endosomal Escape for this compound LNPs.

References

Unraveling the Mechanism of Action of Lipid A Analogs in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the specific entity "Lipid A-11" have revealed a critical clarification. The compound identified by CAS number 2996998-09-3, also referred to as CICL-1, is characterized as an ionizable lipid developed for lipid nanoparticle (LNP)-based T-cell targeting[1]. Its primary application lies in the field of drug delivery, specifically for nucleic acid therapeutics. Contrary to the initial premise, "this compound" is not documented as an agonist of the innate immune system via Toll-like receptor 4 (TLR4).

This guide will, therefore, focus on the well-established mechanism of action of agonistic Lipid A molecules, which are potent activators of innate immunity. This in-depth overview is tailored for researchers, scientists, and drug development professionals, providing a comprehensive understanding of how these molecules stimulate an immune response.

Introduction to Lipid A and Innate Immunity

Lipid A is the bioactive component of lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria. It is a potent pathogen-associated molecular pattern (PAMP) recognized by the innate immune system, leading to the activation of a robust inflammatory response. The primary sensor for Lipid A in mammals is the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2). The structural characteristics of Lipid A, such as the number and length of its acyl chains and the phosphorylation pattern of its glucosamine (B1671600) backbone, are critical determinants of its immunostimulatory activity.

The TLR4 Signaling Cascade: A Dual-Pathway Activation

The binding of an agonistic Lipid A molecule to the TLR4-MD-2 complex initiates a complex intracellular signaling cascade that can be broadly divided into two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

The MyD88-Dependent Pathway: Rapid Inflammatory Response

This pathway is initiated at the plasma membrane upon the dimerization of the TLR4-MD-2-LPS complex. This conformational change facilitates the recruitment of intracellular adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88) and TIR domain-containing adaptor protein (TIRAP). This leads to the activation of downstream signaling components, including IRAK kinases and TRAF6, culminating in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). The activation of NF-κB drives the transcription of a wide array of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are crucial for orchestrating the early innate immune response.

MyD88_Pathway LPS Agonistic Lipid A TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 TIRAP TIRAP TLR4_MD2->TIRAP MyD88 MyD88 TIRAP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPKs MAPKs TRAF6->MAPKs NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) MAPKs->Cytokines NFkB->Cytokines

MyD88-Dependent Signaling Pathway
The TRIF-Dependent Pathway: Induction of Type I Interferons

Following its activation at the cell surface, the TLR4 complex can be internalized into endosomes. Within the endosomal compartment, TLR4 recruits a different set of adaptor proteins, namely TRIF-related adaptor molecule (TRAM) and Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF). The activation of the TRIF-dependent pathway leads to the phosphorylation and activation of the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFN-α and IFN-β). This pathway is also capable of inducing a delayed activation of NF-κB.

TRIF_Pathway cluster_endosome Endosome Endosome TLR4_MD2 Internalized TLR4/MD-2/LPS TRAM TRAM TLR4_MD2->TRAM TRIF TRIF TRAM->TRIF TBK1_IKKi TBK1/IKKi TRIF->TBK1_IKKi late_NFkB Late-phase NF-κB TRIF->late_NFkB IRF3 IRF3 TBK1_IKKi->IRF3 Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type_I_IFN Inflammatory_Genes Inflammatory Genes late_NFkB->Inflammatory_Genes

TRIF-Dependent Signaling Pathway

Quantitative Analysis of Lipid A-Induced Immune Responses

The potency and efficacy of different Lipid A analogs can be quantified by measuring the production of key cytokines and the activation of signaling pathways. The following tables summarize representative quantitative data from studies on synthetic Lipid A derivatives.

Table 1: EC50 Values for Cytokine Production Induced by Synthetic Lipid A Analogs in Murine Macrophages

CompoundTNF-α (ng/mL)IL-6 (ng/mL)IFN-β (pg/mL)
Synthetic Lipid A 1 0.1 - 11 - 1010 - 100
Synthetic Lipid A 2 0.01 - 0.10.1 - 11 - 10
E. coli LPS 0.01 - 0.10.1 - 11 - 10

Data are representative values compiled from literature and may vary based on experimental conditions.

Table 2: NF-κB Activation by Synthetic Lipid A Analogs in HEK-Blue™ hTLR4 Cells

CompoundEC50 (µM)
Synthetic Agonist FP11 ~1
Synthetic Agonist FP18 ~0.5
LPS (S-chemotype) ~0.001

Data adapted from studies on synthetic TLR4 agonists[2].

Key Experimental Protocols

Cell Culture and Stimulation
  • Cell Lines: Human embryonic kidney (HEK) 293 cells stably transfected with human TLR4, MD-2, and CD14 (HEK-Blue™ hTLR4 cells) are commonly used for assessing NF-κB activation. Murine macrophage cell lines such as RAW 264.7 are utilized for studying cytokine production.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.

  • Stimulation: Cells are seeded in 96-well plates and stimulated with varying concentrations of Lipid A analogs for a specified period (e.g., 18-24 hours).

NF-κB Reporter Gene Assay

This assay quantifies the activation of the NF-κB signaling pathway.

  • Principle: HEK-Blue™ hTLR4 cells contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR4 leads to the secretion of SEAP into the cell culture supernatant.

  • Procedure:

    • After stimulation with Lipid A analogs, the cell culture supernatant is collected.

    • The supernatant is incubated with a SEAP detection reagent (e.g., QUANTI-Blue™).

    • The enzymatic activity of SEAP is measured colorimetrically using a spectrophotometer at a specific wavelength (e.g., 620-655 nm).

    • The results are expressed as the fold induction of NF-κB activity compared to untreated control cells.

Cytokine Quantification by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method for measuring the concentration of specific cytokines in cell culture supernatants.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the concentration of the cytokine.

  • Procedure:

    • Coat a 96-well plate with a capture antibody against the target cytokine (e.g., anti-mouse TNF-α).

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Incubate and then wash the plate.

    • Add a biotinylated detection antibody.

    • Incubate and wash.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash.

    • Add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration based on a standard curve.

ELISA_Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Block Block Plate Coat_Plate->Block Add_Sample Add Sample and Standards Block->Add_Sample Add_Detection_Ab Add Detection Antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add Enzyme Conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate Add Substrate Add_Enzyme->Add_Substrate Read_Plate Read Plate Add_Substrate->Read_Plate Analyze Analyze Data Read_Plate->Analyze

General ELISA Workflow

Conclusion

Agonistic Lipid A molecules are powerful modulators of the innate immune system, acting primarily through the TLR4-MD-2 receptor complex. Their ability to activate both MyD88- and TRIF-dependent signaling pathways leads to a comprehensive immune response characterized by the production of pro-inflammatory cytokines and type I interferons. The structure of the Lipid A molecule is a key determinant of its biological activity, with subtle modifications significantly impacting its ability to activate TLR4 signaling. A thorough understanding of these structure-activity relationships is crucial for the rational design of novel vaccine adjuvants and immunomodulatory therapeutics. While "this compound" (CICL-1) is involved in a different aspect of biotechnology, the broader family of agonistic Lipid A analogs remains a fertile area of research for harnessing the power of the innate immune system.

References

An In-depth Technical Guide on the Role of Lipid IVa in Toll-like Receptor 4 (TLR4) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for the specific compound "Lipid A-11" did not yield results in the published scientific literature. It is possible this is a proprietary or internal designation. This guide will focus on Lipid IVa , a well-characterized, foundational molecule in the study of TLR4 signaling. Lipid IVa is a tetra-acylated biosynthetic precursor of Escherichia coli Lipid A and serves as a classic example of a TLR4 antagonist in humans, making it a critical tool for researchers, scientists, and drug development professionals.

Introduction to Lipid IVa and TLR4 Signaling

The Toll-like receptor 4 (TLR4), in complex with its co-receptor myeloid differentiation factor 2 (MD-2), is the primary sensor of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. The immunostimulatory core of LPS is Lipid A. Recognition of Lipid A by the TLR4/MD-2 complex initiates a potent inflammatory signaling cascade crucial for host defense. However, dysregulated or excessive TLR4 activation can lead to life-threatening conditions like sepsis.

Lipid IVa is a key intermediate in the biosynthetic pathway of Lipid A in E. coli.[1] Structurally, it is a tetra-acylated bisphosphorylated diglucosamine backbone, lacking the two additional acyl chains found on the fully matured, highly agonistic E. coli Lipid A.[2] This structural difference is the basis for its unique, species-specific activity: Lipid IVa is a potent antagonist of human TLR4 but acts as a weak agonist for murine and equine TLR4.[3][4][5] This dichotomy has made Lipid IVa an invaluable molecular probe for dissecting the precise mechanisms of TLR4 activation and inhibition.

Mechanism of Action: A Tale of Two Species

The biological activity of any Lipid A variant is determined by how it interacts with the hydrophobic binding pocket of MD-2 and whether that binding event induces the correct conformational change in TLR4 to facilitate receptor dimerization.

2.1. Antagonism in the Human TLR4/MD-2 Complex

In the human system, the four acyl chains of Lipid IVa are fully inserted and confined deep within the hydrophobic cavity of hMD-2.[6][7] This binding mode does not induce the necessary conformational change in the TLR4/MD-2 complex that precedes dimerization. Consequently, the intracellular Toll/Interleukin-1 receptor (TIR) domains of the TLR4 molecules are not brought into proximity, and the downstream signaling cascade is not initiated.[5] By occupying the MD-2 pocket without triggering activation, Lipid IVa effectively acts as a competitive antagonist, blocking the binding and subsequent signaling of agonistic LPS.[8][9]

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm LPS LPS (Agonist) TLR4_MD2 hTLR4/MD-2 Complex LPS->TLR4_MD2 Binds & Activates LipidIVa Lipid IVa (Antagonist) LipidIVa->TLR4_MD2 Binds & Occupies Dimer Inactive Dimerization (Blocked) TLR4_MD2->Dimer Prevents Dimerization MyD88 MyD88 Dimer->MyD88 No Recruitment NFkB NF-κB Pathway Cytokines Pro-inflammatory Cytokines G Human Human System hMD2 hMD-2 Pocket (Deep Sequestration) Human->hMD2 Interacts with Mouse Murine System mMD2 mMD-2 Pocket (Agonist Conformation) Mouse->mMD2 Interacts with LipidIVa Lipid IVa LipidIVa->Human LipidIVa->Mouse Antagonist Antagonist Activity (Blocks Signaling) Agonist Agonist Activity (Initiates Signaling) hMD2->Antagonist mMD2->Agonist G cluster_exp Experimental Workflow: Testing a TLR4 Antagonist A 1. Plate Reporter Cells (e.g., HEK-Blue hTLR4) B 2. Add Test Compound (e.g., Lipid IVa Dilutions) A->B C 3. Add Agonist (e.g., LPS at EC50) B->C D 4. Incubate (20-24 hours) C->D E 5. Measure Reporter Signal (e.g., SEAP activity) D->E F 6. Analyze Data (Calculate % Inhibition, IC50) E->F

References

An In-depth Technical Guide on Lipid A Derivatives as Potential Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

A note on the topic: Publicly available scientific literature and research data do not contain specific information on a molecule designated "Lipid A-11." It is possible that this is an internal research compound name not yet disclosed in publications. However, the provided search results contain extensive information on the broader class of Lipid A and its derivatives, which are pivotal in modern vaccine development. This guide will, therefore, focus on the well-documented and clinically relevant Lipid A derivative, Monophosphoryl Lipid A (MPLA) , as a representative and potent vaccine adjuvant, while also discussing the general principles of Lipid A structure-activity relationships.

Introduction

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1] It is a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex.[2][3] While the immunostimulatory properties of Lipid A are highly desirable for vaccine adjuvants, its inherent toxicity has historically limited its clinical use.[1][4] This has led to the development of detoxified derivatives, such as Monophosphoryl Lipid A (MPLA), which retain significant adjuvant activity with substantially reduced toxicity.[4][5] MPLA is a clinically approved adjuvant used in several vaccines, making it an excellent case study for understanding the potential of Lipid A derivatives.[4][6] This document provides a technical overview of Lipid A derivatives as vaccine adjuvants, focusing on their mechanism of action, immunomodulatory effects, and the experimental protocols used for their evaluation.

Structure and Mechanism of Action

The biological activity of Lipid A is critically dependent on its chemical structure, particularly the number and length of its acyl chains and the phosphorylation state of its diglucosamine backbone.[7][8] The canonical, highly toxic Lipid A from E. coli is a hexa-acylated, diphosphorylated molecule.[1] Modifications to this structure can dramatically alter its interaction with the TLR4/MD-2 receptor complex, leading to a spectrum of responses from potent agonism to antagonism.[7][9]

MPLA is derived from the Lipid A of Salmonella minnesota R595 and is characterized by the removal of the phosphate (B84403) group at the 1-position of the diglucosamine backbone and typically contains a heterogeneous mixture of tri-, tetra-, penta-, hexa-, and hepta-acylated species.[1][10] This dephosphorylation is a key factor in its reduced toxicity.[10]

Signaling Pathway:

The primary mechanism of action for Lipid A derivatives like MPLA is the activation of the TLR4 signaling pathway. This process can be summarized as follows:

  • Recognition: Lipid A binds to the myeloid differentiation 2 (MD-2) co-receptor, which is associated with TLR4 on the surface of antigen-presenting cells (APCs) like dendritic cells and macrophages.[2][9]

  • Dimerization: This binding event induces the dimerization of the TLR4-MD2 complex.[9]

  • Signal Transduction: The dimerization initiates intracellular signaling cascades through two main adaptor protein pathways:

    • MyD88-dependent pathway: This pathway leads to the early activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][9]

    • TRIF-dependent pathway: Following internalization of the TLR4 complex, the TRIF-dependent pathway is activated. This leads to the activation of the transcription factor IRF3 and the production of type I interferons (IFNs), as well as a later phase of NF-κB activation.[4][9]

The activation of both pathways is crucial for the potent adjuvant effect of MPLA, leading to the maturation of APCs, enhanced antigen presentation, and the promotion of a robust adaptive immune response.[4][11]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Lipid A Lipid A CD14 CD14 Lipid A->CD14 Binds MD2 MD2 TLR4 TLR4 TLR4_MD2 TLR4/MD2 Dimer CD14->TLR4_MD2 Presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway (endosomal) NFkB NF-κB MyD88->NFkB TRIF->NFkB Late activation IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces transcription IFNs Type I Interferons IRF3->IFNs Induces transcription Experimental_Workflow_Adjuvant_Testing cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_formulation Formulation & Characterization A HEK-Blue™ TLR4 Reporter Cells B Stimulate with Lipid A Derivative A->B C Measure NF-κB Activation (SEAP Assay) B->C D Formulate Antigen + Adjuvant E Immunize Mice (Prime-Boost) D->E F Collect Serum E->F H Isolate Splenocytes E->H G Measure Antibody Titers (ELISA) F->G I Measure T-Cell Responses (ELISpot) H->I J Synthesize/ Purify Lipid A Derivative K Physicochemical Characterization (MS, NMR) J->K L Formulate with Antigen (e.g., Liposomes, Emulsion) K->L L->D

References

The Hydrophobic Anchor: A Technical Guide to Lipid A's Function in Lipopolysaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the innate immune response. Its bioactivity is primarily attributed to its hydrophobic anchor, Lipid A. This technical guide provides an in-depth exploration of the structure and function of Lipid A, its critical role in anchoring LPS to the bacterial outer membrane, and its intricate interactions with the host's immune system, particularly through the Toll-like receptor 4 (TLR4) signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the critical molecular and cellular processes involved.

Introduction: The Dual Role of Lipid A

Lipid A is the innermost component of the lipopolysaccharide (LPS) molecule and is responsible for its endotoxic activity.[1][2] Structurally, it is a phosphorylated glucosamine (B1671600) disaccharide decorated with multiple acyl chains.[2] This hydrophobic nature allows Lipid A to firmly anchor the entire LPS molecule into the outer leaflet of the Gram-negative bacterial outer membrane, contributing to the structural integrity of the bacterium.[1][3]

Beyond its structural role, the release of Lipid A during bacterial infection triggers a powerful inflammatory response in the host.[4] This response is initiated by the recognition of Lipid A by the TLR4 in complex with its co-receptor, myeloid differentiation factor 2 (MD-2).[5][6][7] The precise structural characteristics of Lipid A, particularly the number and length of its acyl chains and its phosphorylation status, are critical determinants of its ability to activate TLR4 and the subsequent downstream signaling cascades.[8][9][10] Understanding these structure-function relationships is paramount for the development of novel therapeutics targeting bacterial sepsis and for the design of vaccine adjuvants.[11][12][13]

The Molecular Architecture of Lipid A

The canonical structure of Lipid A from Escherichia coli consists of a β(1'→6)-linked disaccharide of two glucosamine (GlcN) residues, which is phosphorylated at positions 1 and 4'. This backbone is typically acylated with six fatty acid chains. Four primary (R)-3-hydroxyacyl chains are attached directly to the GlcN residues, and two secondary acyl chains are attached to the hydroxyl groups of two of the primary acyl chains.[1]

The number and length of these acyl chains, as well as the phosphorylation pattern, can vary significantly between different bacterial species and even in response to environmental cues.[8][9][10] These variations have profound implications for the biological activity of Lipid A.

Lipid A as the Hydrophobic Anchor: Membrane Biophysics

The primary function of Lipid A within the bacterial cell is to anchor the LPS molecule to the outer membrane. Its multiple acyl chains insert into the hydrophobic core of the outer membrane's outer leaflet, while the hydrophilic polysaccharide portion of LPS extends into the extracellular space.

The composition of Lipid A's acyl chains significantly influences the biophysical properties of the bacterial outer membrane, including its fluidity and permeability.

Quantitative Impact of Acyl Chain Composition on Membrane Properties

Table 1: Influence of Lipid A Acyl Chain Characteristics on Membrane Biophysical Properties

Acyl Chain CharacteristicEffect on Intermolecular InteractionsEffect on Membrane FluidityEffect on Phase Transition Temperature (Tm)
Increased Chain Length Stronger van der Waals forcesDecreasedIncreased
Decreased Chain Length Weaker van der Waals forcesIncreasedDecreased
Presence of Unsaturated Chains Disrupted packingIncreasedDecreased
Increased Number of Acyl Chains Increased hydrophobic interactionsDecreasedIncreased
Decreased Number of Acyl Chains Decreased hydrophobic interactionsIncreasedDecreased

Note: This table summarizes general principles. Specific values can vary depending on the overall lipid composition of the membrane.

The Endotoxic Principle: Lipid A and TLR4 Signaling

The recognition of Lipid A by the TLR4-MD-2 receptor complex is the central event in the host's innate immune response to Gram-negative bacterial infections. This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and other immune mediators.[5][17]

The TLR4 Signaling Pathway

The activation of TLR4 by Lipid A proceeds through two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the early activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5]

  • TRIF-Dependent Pathway: Following endocytosis of the TLR4 complex, the TRIF-dependent pathway is activated, leading to the late activation of NF-κB and the production of type I interferons.[17]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_nucleus Nucleus LPS LPS (Lipid A) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Transfer of LPS MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TLR4_MD2_endo TLR4/MD-2 TLR4_MD2->TLR4_MD2_endo Endocytosis IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB_I_B NF-κB/IκB IKK->NFkB_I_B Phosphorylation of IκB NFkB NF-κB NFkB_I_B->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AP1 AP-1 MAPKs->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation TRAM TRAM TLR4_MD2_endo->TRAM TRIF-dependent TRIF TRIF TRAF3 TRAF3 TRIF->TRAF3 TRAM->TRIF TBK1_IKKi TBK1/IKKi TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylation IRF3_nuc IRF3 IRF3->IRF3_nuc Dimerization & Translocation Cytokines Pro-inflammatory Cytokines NFkB_nuc->Cytokines AP1_nuc->Cytokines IFNs Type I Interferons IRF3_nuc->IFNs

Caption: TLR4 Signaling Pathways initiated by Lipid A.

Structure-Activity Relationship of Lipid A in TLR4 Activation

The affinity of Lipid A for the MD-2 co-receptor is a key determinant of the strength of TLR4 signaling. This affinity is highly dependent on the number and arrangement of the acyl chains.

  • Hexa-acylated Lipid A , such as that from E. coli, is a potent agonist of human TLR4. Five of its six acyl chains are buried within a hydrophobic pocket of MD-2, while the sixth is exposed to the solvent and interacts with a second TLR4 molecule, promoting dimerization of the receptor complex.[18]

  • Tetra-acylated Lipid A variants, such as Lipid IVa (a biosynthetic precursor), can act as antagonists of human TLR4. With fewer acyl chains, they can still bind to the MD-2 pocket but fail to induce the conformational changes necessary for receptor dimerization and signaling.[8][19] Interestingly, Lipid IVa is an agonist for murine TLR4, highlighting species-specific differences in TLR4/MD-2 recognition.[10][19]

Table 2: Binding Affinities of LPS and Lipid A to TLR4/MD-2 Complex Components

LigandReceptor ComponentMethodDissociation Constant (Kd)Reference
LPSMD-2Surface Plasmon Resonance2.3 µM[20]
Lipid AMD-2Surface Plasmon Resonance4.30 ± 0.5 µM[20]
LPSCD14Surface Plasmon Resonance8.7 µM[20]

Note: Binding affinities can vary depending on the specific Lipid A structure, experimental conditions, and the source of the proteins.

Experimental Protocols for Studying Lipid A Function

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin (B1171834) Detection

The LAL assay is a highly sensitive method for the detection and quantification of endotoxin (LPS). It is based on the clotting cascade of amebocyte lysate from the horseshoe crab (Limulus polyphemus), which is triggered by the presence of Lipid A.[1][6]

Methodology: Chromogenic LAL Assay

  • Standard Preparation: Prepare a series of endotoxin standards of known concentrations (e.g., from a certified E. coli endotoxin standard).

  • Sample Preparation: Dilute the test sample to a concentration within the linear range of the assay. It is crucial to use pyrogen-free water and labware.

  • Assay Procedure:

    • Add 50 µL of each standard and sample to the wells of a microplate.

    • Add 50 µL of the LAL reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Add 100 µL of the chromogenic substrate solution to each well.

    • Incubate at 37°C for a further specified time (e.g., 6 minutes).

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 25% acetic acid).

  • Data Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The concentration of endotoxin in the sample is determined by comparing its absorbance to the standard curve.[21]

LAL_Assay_Workflow start Start prep_standards Prepare Endotoxin Standards start->prep_standards prep_samples Prepare Test Samples start->prep_samples add_to_plate Add Standards and Samples to Microplate prep_standards->add_to_plate prep_samples->add_to_plate add_lal Add LAL Reagent add_to_plate->add_lal incubate1 Incubate at 37°C add_lal->incubate1 add_substrate Add Chromogenic Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_absorbance Measure Absorbance stop_reaction->read_absorbance analyze Analyze Data (Standard Curve) read_absorbance->analyze end End analyze->end

Caption: Workflow for a Chromogenic LAL Assay.

In Vitro TLR4 Activation Assay using HEK-Blue™ Cells

HEK-Blue™ hTLR4 cells are a reporter cell line designed to study the activation of human TLR4. These cells stably express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[9][12][20]

Methodology:

  • Cell Culture: Culture HEK-Blue™ hTLR4 cells in a growth medium containing selective antibiotics.

  • Cell Stimulation:

    • Seed the cells in a 96-well plate.

    • Add different concentrations of the Lipid A variants to be tested to the wells. Include a positive control (e.g., E. coli LPS) and a negative control (medium only).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • SEAP Detection:

    • Collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).

    • Incubate at 37°C for 1-3 hours.

  • Data Analysis: Measure the absorbance at 620-655 nm. The level of SEAP activity is proportional to the activation of NF-κB, which in turn reflects the potency of the Lipid A variant in activating TLR4.[12][22]

Biophysical Methods for Studying Lipid A-Membrane Interactions

Several biophysical techniques can be employed to investigate the insertion and effect of Lipid A on model membranes (liposomes).

  • Fluorescence Anisotropy: This technique measures the rotational mobility of a fluorescent probe (e.g., diphenylhexatriene, DPH) embedded in the lipid bilayer.[22][23][24][25] A decrease in anisotropy indicates an increase in membrane fluidity. By measuring anisotropy as a function of temperature, the phase transition temperature (Tm) of the membrane can be determined. The incorporation of different Lipid A variants will alter the Tm, providing quantitative data on their effect on membrane order.[22][23][24][25]

  • X-ray Diffraction: This method can provide detailed information about the structure of lipid bilayers, including the area per lipid molecule and the thickness of the membrane.[26] Changes in these parameters upon incorporation of Lipid A can be quantified.

Lipid A as a Target for Drug Development

The critical role of Lipid A in inducing septic shock makes it an attractive target for the development of new therapeutics. Strategies include:

  • TLR4 Antagonists: Designing molecules that bind to MD-2 but do not induce TLR4 dimerization can block the pro-inflammatory signaling cascade. Eritoran, a synthetic analogue of the Lipid A from Rhodobacter sphaeroides, is an example of such an antagonist that has been investigated in clinical trials.[19]

  • Inhibitors of Lipid A Biosynthesis: The enzymes involved in the biosynthesis of Lipid A are essential for the viability of most Gram-negative bacteria and are not present in mammals, making them excellent targets for novel antibiotics.[11][12]

Conclusion

Lipid A is a fascinating and complex molecule that plays a central role in the biology of Gram-negative bacteria and their interaction with the host immune system. Its function as a hydrophobic anchor is critical for the integrity of the bacterial outer membrane, while its recognition by the TLR4/MD-2 complex initiates a powerful, and sometimes detrimental, inflammatory response. A detailed understanding of the structure-function relationships of Lipid A, facilitated by the experimental approaches outlined in this guide, is essential for the development of new strategies to combat Gram-negative bacterial infections and their severe consequences. The continued exploration of Lipid A's biophysical and immunological properties will undoubtedly pave the way for innovative therapeutic interventions.

References

A Technical Guide to the Immunostimulatory Properties of Lipid A and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunostimulatory properties of Lipid A, the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. Given the query for "Lipid A-11," which is not a standard nomenclature, this guide focuses on the well-characterized Lipid A molecule and its derivatives, with a special emphasis on related signaling components such as caspase-11 and interleukin-11 (IL-11), which may be what was alluded to. This document details the mechanism of action, presents quantitative data on its immunostimulatory effects, provides detailed experimental protocols, and visualizes key signaling pathways.

Introduction to Lipid A

Lipid A is a powerful immunostimulant that is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP).[1] Its detection by host cells triggers a potent inflammatory response, making it a critical factor in the pathogenesis of Gram-negative bacterial infections.[1] However, this same immunostimulatory capacity allows for its use as a vaccine adjuvant, a substance that enhances the immunogenicity of antigens.[2][3] The precise structure of Lipid A, particularly its acylation and phosphorylation state, can vary between bacterial species, and these variations significantly influence its interaction with the host immune system.[4] Derivatives such as Monophosphoryl Lipid A (MPLA) have been developed to retain adjuvant properties while reducing toxicity.[2][5]

Mechanism of Action: TLR4 and Caspase-11 Signaling

Lipid A's immunostimulatory effects are primarily mediated through two key receptor systems: Toll-like receptor 4 (TLR4) on the cell surface and the cytosolic caspase-11 inflammasome (caspase-4 and -5 in humans).[1][4]

TLR4 Signaling Pathway

Extracellular Lipid A is recognized by a receptor complex consisting of TLR4, myeloid differentiation factor 2 (MD-2), and CD14.[6] This interaction initiates two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways, leading to the production of pro-inflammatory cytokines and type I interferons, respectively.[7][8][9]

  • MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and MAP kinases, resulting in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8][9]

  • TRIF-Dependent Pathway: Following endocytosis of the TLR4 complex, the TRIF-dependent pathway is activated.[7][8] This leads to the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β).[8]

TLR4_Signaling_Pathway Lipid A-Induced TLR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_nucleus Nucleus Lipid A Lipid A TLR4_MD2 TLR4/MD-2/CD14 Lipid A->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TLR4_Endo TLR4/MD-2 TLR4_MD2->TLR4_Endo Endocytosis IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AP1 AP-1 MAPK->AP1 AP1->Cytokines TRIF TRIF TLR4_Endo->TRIF TRIF-dependent TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons (IFN-α/β) IRF3->IFNs

Caption: Lipid A-induced TLR4 signaling cascade.
Caspase-11 Non-Canonical Inflammasome Pathway

When Gram-negative bacteria or their outer membrane vesicles deliver Lipid A into the cytoplasm, it is detected by caspase-11 in mice and caspases-4 and -5 in humans.[1][4] This interaction leads to the activation of the non-canonical inflammasome.

  • Activation and Pyroptosis: Direct binding of Lipid A to the CARD domain of caspase-11/4/5 triggers its oligomerization and activation.[10][11] Activated caspase-11/4/5 then cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to a form of inflammatory cell death called pyroptosis and the release of cellular contents.[10][11][12]

  • NLRP3 Inflammasome Activation: The GSDMD pores also cause an efflux of potassium ions, which can subsequently trigger the activation of the canonical NLRP3 inflammasome.[10] This leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][10]

Caspase11_Pathway Lipid A-Induced Caspase-11 Non-Canonical Inflammasome Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space LipidA_cyto Cytosolic Lipid A Casp11 Pro-Caspase-11 LipidA_cyto->Casp11 Direct Binding Casp11_active Active Caspase-11 Casp11->Casp11_active Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) Casp11_active->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore GSDMD Pore GSDMD_N->Pore Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 IL18 Mature IL-18 Pro_IL18->IL18 NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 NLRP3->Casp1 Activation Casp1->Pro_IL1b Cleavage Casp1->Pro_IL18 Cleavage K_efflux K+ Efflux Pore->K_efflux Pyroptosis Pyroptosis Pore->Pyroptosis K_efflux->NLRP3 Activation IL1b->Pore Release IL18->Pore Release

Caption: The Caspase-11 non-canonical inflammasome pathway.

Quantitative Data on Immunostimulation

The immunostimulatory capacity of Lipid A is highly dependent on its chemical structure. The number of acyl chains is a critical determinant of TLR4 activation. For instance, hexa-acylated Lipid A from E. coli is a potent agonist, while tetra-acylated forms can act as antagonists for human TLR4.[4] Monophosphoryl Lipid A (MPLA), a derivative with one phosphate (B84403) group removed, exhibits reduced toxicity while maintaining strong adjuvant properties.[2][5]

Table 1: Cytokine Induction by Lipid A Variants in Macrophages

Lipid A VariantConcentrationCell TypeTNF-α (pg/mL)IL-6 (pg/mL)Reference
LPS (E. coli)100 ng/mLRAW 264.7~3000-5000~2000-4000[13]
MPLA1 µg/mLMurine BMDCsIncreasedIncreased[2]
Alcaligenes Lipid A1 µg/mLMurine DCsHigher than MPLAHigher than MPLA[14]

Note: Absolute values can vary significantly between experiments and cell types. Data is illustrative of relative potency.

Table 2: Adjuvant Effects of MPLA on Antigen-Specific Antibody Production

AdjuvantAntigenMouse StrainIgG1 Titer (log10)IgG2c Titer (log10)Reference
None (Vehicle)Ovalbumin (OVA)C57BL/6~2.5~2.0[15]
MPLA (1 µg)Ovalbumin (OVA)C57BL/6~4.5~5.0[15]

Detailed Experimental Protocols

TLR4 Activation Assay Using HEK-Blue™ Cells

This protocol describes how to measure the activation of human TLR4 (hTLR4) by Lipid A variants using HEK-Blue™-hTLR4 reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.[16][17]

Materials:

  • HEK-Blue™-hTLR4 cells (InvivoGen)

  • HEK-Blue™ Growth Medium and Selection antibiotics (InvivoGen)

  • Test Medium (DMEM, 10% heat-inactivated FBS)

  • Lipid A samples and positive control (e.g., LPS-EK Ultrapure)

  • QUANTI-Blue™ Solution (InvivoGen)

  • Sterile, endotoxin-free water

  • 96-well flat-bottom plates

Procedure:

  • Cell Preparation:

    • Culture HEK-Blue™-hTLR4 cells according to the manufacturer's instructions, maintaining antibiotic selection.

    • On the day of the assay, wash the cells with PBS and detach them.

    • Prepare a cell suspension of ~140,000 cells/mL in Test Medium.[16]

  • Assay Plate Setup:

    • Add 20 µL of your Lipid A samples, positive control (e.g., 100 ng/mL LPS), and a negative control (endotoxin-free water) to different wells of a 96-well plate.[16]

    • Add 180 µL of the cell suspension (~25,000 cells) to each well.[16]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.[16]

  • SEAP Detection:

    • Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.

    • Add 180 µL of the QUANTI-Blue™ solution to a new flat-bottom 96-well plate.

    • Transfer 20 µL of the supernatant from the incubated cell plate to the corresponding wells of the QUANTI-Blue™ plate.[16]

  • Readout:

    • Incubate the QUANTI-Blue™ plate at 37°C for 1-3 hours.

    • Measure the optical density (OD) at 620-655 nm using a microplate reader. The OD is proportional to the level of NF-κB activation.

Caption: Workflow for the HEK-Blue™ TLR4 activation assay.
Cytokine Measurement by ELISA

This protocol outlines the general steps for a sandwich ELISA to quantify cytokines (e.g., TNF-α, IL-6) in cell culture supernatants after stimulation with Lipid A.

Materials:

  • ELISA plate (96-well)

  • Capture antibody (specific for the target cytokine)

  • Detection antibody (biotinylated, specific for the target cytokine)

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 10% FBS)

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Cell culture supernatants

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer.

    • Incubate overnight at 4°C.[18]

  • Blocking:

    • Wash the plate 3 times with wash buffer.

    • Block the plate by adding 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.[18]

  • Sample and Standard Incubation:

    • Wash the plate 3 times.

    • Prepare serial dilutions of the recombinant cytokine standard.

    • Add 100 µL of the standards and cell culture supernatants to the wells.

    • Incubate for 2 hours at room temperature.[19]

  • Detection Antibody Incubation:

    • Wash the plate 3 times.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate 3 times.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Development and Measurement:

    • Wash the plate 5-7 times.

    • Add 100 µL of TMB substrate to each well and incubate until color develops (5-15 minutes).

    • Add 50 µL of stop solution to each well.[20]

    • Read the absorbance at 450 nm within 30 minutes.[20]

  • Data Analysis:

    • Generate a standard curve by plotting the OD values of the standards against their known concentrations.

    • Calculate the cytokine concentrations in the samples by interpolating their OD values from the standard curve.

In Vivo Adjuvant Activity Assessment (Ovalbumin Model)

This protocol describes a common method to evaluate the adjuvant effect of Lipid A derivatives in vivo using ovalbumin (OVA) as a model antigen in mice.[15][21]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Ovalbumin (OVA) protein

  • Lipid A derivative (e.g., MPLA) as adjuvant

  • Sterile PBS or saline for injection

  • Complete Freund's Adjuvant (CFA) as a positive control (optional)

  • Materials for blood collection and serum separation

  • Materials for OVA-specific IgG ELISA

Procedure:

  • Immunization:

    • Prepare the immunization formulations. For example, dissolve 20 µg of OVA and 1 µg of MPLA per mouse in sterile PBS for a final injection volume of 100 µL.

    • Immunize groups of mice (n=3-5 per group) via intramuscular or intraperitoneal injection on Day 0.[15]

    • Include a control group immunized with OVA alone and potentially a positive control group with an established adjuvant like CFA.

  • Booster Immunization:

    • Administer a booster immunization with the same formulations on Day 14 or 21.[15]

  • Blood Collection:

    • Collect blood samples from the mice via tail vein or retro-orbital bleeding on Day 28 (or other designated time points).[15]

    • Allow the blood to clot and centrifuge to separate the serum. Store serum at -20°C or -80°C.

  • Antibody Titer Measurement:

    • Determine the OVA-specific IgG, IgG1, and IgG2c antibody titers in the serum using a standard ELISA protocol, similar to the one described in section 4.2, but with the plate coated with OVA protein.

  • Data Analysis:

    • Compare the antibody titers between the group that received the Lipid A adjuvant and the control groups. A significant increase in OVA-specific antibody titers indicates adjuvant activity. The ratio of IgG2c to IgG1 can provide insights into the type of T-helper response (Th1 vs. Th2) induced.[15]

The Role of Interleukin-11 (IL-11)

While not a direct receptor for Lipid A, Interleukin-11 (IL-11) is a cytokine that can be involved in the broader inflammatory response to LPS. IL-11 is part of the IL-6 family of cytokines and has been shown to have complex, sometimes contradictory, roles in inflammation.[22] Some studies suggest it has anti-inflammatory properties by inhibiting the production of TNF-α and IL-1β.[22] However, in other contexts, such as LPS-induced bone resorption, IL-11 can mediate pro-inflammatory effects by enhancing osteoclast formation.[23][24] Its expression can be induced in various cell types, including fibroblasts and stromal cells, in response to inflammatory stimuli.[25] Therefore, IL-11 may act as a modulator of the inflammatory cascade initiated by Lipid A.

Conclusion

Lipid A is a potent immunostimulatory molecule with a well-defined mechanism of action centered on the activation of TLR4 and the caspase-11 non-canonical inflammasome. Its ability to induce a robust inflammatory response, characterized by the production of a wide array of cytokines, underpins both its role in the pathophysiology of sepsis and its utility as a vaccine adjuvant. The structure of Lipid A is a key determinant of its biological activity, a feature that has been exploited in the development of less toxic derivatives like MPLA. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the immunostimulatory properties of Lipid A and its analogs, facilitating the development of new and improved vaccines and immunotherapies.

References

A Technical Guide to the Structural Nuances of Lipid A-11 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural differences between the synthetic Lipid A analog, Lipid A-11, and other natural and synthetic Lipid A variants. We will explore how these structural variations influence biological activity, focusing on the activation of key innate immune signaling pathways. This document includes comparative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of Lipid A structure-activity relationships.

The Core Structure of Lipid A

Lipid A constitutes the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. It is the principal pathogen-associated molecular pattern (PAMP) responsible for the potent immunostimulatory and endotoxic activities of LPS. The canonical structure of Lipid A, such as that from Escherichia coli, is a β(1→6)-linked diglucosamine disaccharide backbone. This backbone is typically phosphorylated at the 1 and 4' positions and acylated with multiple fatty acid chains. These acyl chains are attached at the 2, 3, 2', and 3' positions. The chains linked directly to the glucosamine (B1671600) backbone are termed primary acyl chains, while secondary acyl chains are ester-linked to the hydroxyl groups of the primary chains.[1]

Structural Analysis of Synthetic this compound

This compound is a synthetic analog of E. coli Lipid A, developed to investigate the impact of acyl chain length on biological activity. The key structural difference in this compound lies in the length of its secondary acyl chains. While it retains the hexa-acylated structure typical of potent agonists, the secondary fatty acids are shorter than those found in the natural E. coli lipid A.

Specifically, compared to the parent E. coli Lipid A (Compound 1 in many studies), which has a lauroyl (C12) and a myristoyl (C14) chain as secondary acyl groups, this compound possesses shorter secondary acyl chains. This modification significantly influences its interaction with the TLR4/MD-2 receptor complex and subsequent downstream signaling.

Comparative Structural Differences of Lipid A Analogs

The biological activity of Lipid A is exquisitely sensitive to its chemical structure. Variations in the number, length, and position of acyl chains, as well as the phosphorylation state, can dramatically alter the resulting immune response, shifting the molecule from a potent agonist to a weak agonist or even an antagonist.

Key Structural Determinants:

  • Number of Acyl Chains: Hexa-acylated structures, like that of E. coli, are typically strong agonists for human TLR4. In contrast, underacylated variants, such as the tetra-acylated Lipid IVa (a biosynthetic precursor), often act as antagonists of human TLR4 while being a weak agonist for murine TLR4.[2]

  • Acyl Chain Length: As demonstrated by this compound, shortening the acyl chains can modulate the potency of the immune response. Analogs with shorter fatty acid chains (e.g., C10, C12) can exhibit altered bioactivity, sometimes switching from endotoxic to antagonistic.[3]

  • Phosphorylation: The phosphate (B84403) groups at the 1 and 4' positions are critical for endotoxic activity. Monophosphoryl Lipid A (MPLA), a derivative of Salmonella minnesota lipid A lacking the 1-phosphate group, is significantly less toxic than its diphosphoryl counterpart and is used as a vaccine adjuvant.[4]

  • Symmetry of Acylation: The distribution of acyl groups on the two glucosamine units can also affect bioactivity. For instance, Rubrivivax gelatinosus lipid A has a symmetrical distribution of shorter acyl groups and shows potent antagonistic activity against LPS.[3]

Quantitative Comparison of Biological Activity

The structural differences between Lipid A analogs translate directly into quantifiable differences in their ability to stimulate immune cells. The following table summarizes the potency of this compound and other key analogs in inducing cytokine production, a hallmark of innate immune activation.

Lipid A AnalogOrganism/TypeKey Structural Feature(s)Cytokine Induction (TNF-α) EC50Biological ActivityReference
E. coli LPS NaturalHexa-acylated, C12 & C14 secondary chains0.004–1.74 nMStrong Agonist[5]
Lipid A (Compound 1) Synthetic E. coli typeHexa-acylated, C12 & C14 secondary chains21–674 nMStrong Agonist[5]
This compound Synthetic E. coli deriv.Hexa-acylated, shorter secondary chains3.6–43 nMPotent Agonist[5]
MPLA S. minnesota deriv.Penta-acylated, MonophosphorylReduced potency vs. LPSWeak Agonist / Adjuvant[4]
Lipid IVa E. coli precursorTetra-acylated, DiphosphorylN/A (Antagonist)Antagonist (human)[2]

EC50 (Half maximal effective concentration) values indicate the concentration of the analog required to induce 50% of the maximal cytokine response. Lower values indicate higher potency.

Signaling Pathways Activated by Lipid A

Lipid A and its analogs trigger immune responses primarily through two distinct but interconnected receptor systems: the cell-surface Toll-like receptor 4 (TLR4) and the cytosolic sensor, Caspase-11 (Caspases-4/5 in humans).

TLR4 Signaling Pathway

The recognition of Lipid A by the TLR4/MD-2 complex on the cell surface initiates two downstream signaling cascades: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6. The TRIF-dependent pathway, initiated after endocytosis of the receptor complex, results in the activation of IRF3 and the production of type I interferons (e.g., IFN-β). The specific structure of the Lipid A analog determines the geometry of the TLR4/MD-2 dimerization, influencing the balance and strength of these two pathways.

TLR4_Signaling cluster_extracellular Extracellular cluster_cytosol Cytosol LPS Lipid A (e.g., this compound) MD2 MD-2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Complexes & Activates MyD88 MyD88 TLR4->MyD88 MyD88-dependent (Early Phase) TRIF TRIF TLR4->TRIF TRIF-dependent (Late Phase/Endosomal) NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Interferons Type I Interferons (IFN-β) IRF3->Interferons Transcription

Caption: TLR4 signaling cascade initiated by Lipid A.
Caspase-11 Non-Canonical Inflammasome Pathway

When Gram-negative bacteria invade the cell cytoplasm, the Lipid A moiety of their LPS can be directly recognized by Caspase-11. This binding triggers the oligomerization and activation of Caspase-11, which then cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to a form of inflammatory cell death called pyroptosis and the release of cytokines. The structural requirements for Caspase-11 activation are distinct, with hexa-acylated Lipid A being a potent activator, while tetra-acylated forms are not detected.[3]

Caspase11_Signaling cluster_cytosol Cytosol LPS Cytosolic Lipid A Casp11 Pro-Caspase-11 LPS->Casp11 Direct Binding ActiveCasp11 Active Caspase-11 (Oligomer) Casp11->ActiveCasp11 Oligomerization GSDMD Gasdermin D (GSDMD) ActiveCasp11->GSDMD Cleavage GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis & IL-1β Release GSDMD_N->Pyroptosis

Caption: Caspase-11 activation by cytosolic Lipid A.

Experimental Protocols

Reproducible and comparable data rely on standardized experimental procedures. Below are detailed methodologies for key assays used in the characterization of Lipid A analogs.

Protocol: TLR4 Activation Reporter Assay

This assay quantifies the ability of a Lipid A analog to activate the TLR4 signaling pathway.

  • Cell Line: HEK-Blue™-hTLR4 cells (InvivoGen). These HEK293 cells are co-transfected to stably express human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[1][6]

  • Procedure:

    • Cell Plating: Seed HEK-Blue™-hTLR4 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

    • Stimulation: Prepare serial dilutions of Lipid A analogs (e.g., from 0.01 ng/mL to 1000 ng/mL) in endotoxin-free water and add to the respective wells. Include a positive control (e.g., 100 ng/mL E. coli LPS) and a negative control (vehicle).

    • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

    • Detection: Add 20 μL of the cell supernatant to a new flat-bottom 96-well plate. Add 180 μL of QUANTI-Blue™ Solution (InvivoGen) and incubate at 37°C for 1-3 hours.

    • Measurement: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.[1]

Protocol: Cytokine Quantification by ELISA

This protocol measures the production of a specific cytokine (e.g., TNF-α) from immune cells stimulated with Lipid A analogs.

  • Cell Type: Murine Bone Marrow-Derived Macrophages (BMDMs) or human monocytic cell lines (e.g., U937, THP-1).

  • BMDM Differentiation:

    • Harvest bone marrow from the femur and tibia of mice.

    • Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20% L929-cell conditioned medium (as a source of M-CSF) for 7 days to differentiate into macrophages.[7][8]

  • Procedure:

    • Cell Plating: Seed differentiated BMDMs in a 96-well plate at 1 x 105 cells/well and allow them to adhere overnight.

    • Stimulation: Replace the medium with fresh medium containing the desired concentrations of Lipid A analogs. For M1 polarization, cells can be co-stimulated with LPS (e.g., 50 ng/ml) and IFN-γ (e.g., 10 ng/ml).[9]

    • Incubation: Incubate for a specified period (e.g., 4-24 hours) at 37°C.

    • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for analysis.

    • ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α) according to the manufacturer's instructions (e.g., Invitrogen, R&D Systems, Elabscience).[10][11][12] This typically involves capturing the cytokine on an antibody-coated plate, detecting with a biotinylated antibody, adding a streptavidin-HRP conjugate, and developing with a TMB substrate. Read absorbance at 450 nm.

Experimental and Logic Workflows

Visualizing the workflow of experiments and the logical relationship between structure and function is essential for drug discovery and research planning.

Experimental Workflow for Analog Comparison

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome Synthesis Synthesize/Obtain Lipid A Analogs (e.g., this compound) Stimulation Stimulate Cells with Serial Dilutions of Analogs Synthesis->Stimulation Cells Culture Immune Cells (BMDM, HEK-Blue, etc.) Cells->Stimulation TLR4_Assay TLR4 Reporter Assay (NF-κB Activity) Stimulation->TLR4_Assay ELISA Cytokine ELISA (TNF-α, IL-6, IFN-β) Stimulation->ELISA Casp11_Assay Caspase-11 Assay (Pyroptosis/GSDMD Cleavage) Stimulation->Casp11_Assay Data Generate Dose-Response Curves Calculate EC50/IC50 TLR4_Assay->Data ELISA->Data Casp11_Assay->Data SAR Determine Structure-Activity Relationship (SAR) Data->SAR

Caption: Workflow for comparing biological activities of Lipid A analogs.
Structure-Activity Relationship Logic

SAR_Logic cluster_structure Structural Feature cluster_state State cluster_activity Biological Activity Acyl Acyl Chains Hexa Hexa-acylated Acyl->Hexa Tetra Tetra-acylated Acyl->Tetra Phosphate Phosphate Groups Di_P Diphosphoryl Phosphate->Di_P Mono_P Monophosphoryl Phosphate->Mono_P Agonist Strong Agonist Hexa->Agonist with Di-Phosphate Antagonist Antagonist (Human) Tetra->Antagonist with Di-Phosphate Adjuvant Adjuvant Activity (Low Toxicity) Mono_P->Adjuvant with Penta/Hexa-Acyl

Caption: Logic linking Lipid A structure to biological function.

References

Unraveling the Endotoxic Profile of Lipid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is the principal mediator of endotoxic activity. Its potent immunostimulatory properties can trigger a robust inflammatory response, which, in cases of severe infection, can lead to sepsis and septic shock. While the term "Lipid A-11" does not correspond to a standardly recognized variant, this guide will delve into the core endotoxic properties of a well-characterized and highly potent Lipid A from Escherichia coli. This document provides a comprehensive overview of its mechanism of action, quantitative data on its inflammatory potential, detailed experimental protocols for its assessment, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action: The TLR4 Signaling Cascade

Lipid A exerts its endotoxic effects primarily through the activation of the Toll-like receptor 4 (TLR4) signaling pathway. This intricate cascade of molecular events translates the detection of this bacterial component into a powerful innate immune response.

The process begins with the binding of Lipid A to Lipopolysaccharide Binding Protein (LBP) in the bloodstream. This complex then transfers Lipid A to CD14, a glycosylphosphatidylinositol-anchored protein on the surface of immune cells, primarily macrophages and monocytes. CD14, in turn, presents Lipid A to the myeloid differentiation factor 2 (MD-2)/TLR4 receptor complex. The binding of Lipid A to MD-2 induces a conformational change in TLR4, leading to its dimerization and the initiation of downstream intracellular signaling.

This signaling proceeds through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, culminating in the activation of transcription factors such as NF-κB and IRF3. These transcription factors orchestrate the expression of a wide array of pro-inflammatory genes, leading to the synthesis and secretion of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). While not a primary acute-phase cytokine in this context, Interleukin-11 (IL-11) can be involved in downstream or chronic inflammatory processes and tissue remodeling.

Signaling Pathway Diagram

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid A Lipid A LBP LBP Lipid A->LBP CD14 CD14 LBP->CD14 Transfer MD2_TLR4 MD-2 TLR4 CD14->MD2_TLR4 Presentation MyD88 MyD88 MD2_TLR4->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription

Caption: TLR4 signaling pathway initiated by Lipid A.

Quantitative Assessment of Endotoxic Activity

The potency of Lipid A in inducing an inflammatory response can be quantified by measuring the production of key pro-inflammatory cytokines from immune cells. The following table summarizes representative data on cytokine induction by E. coli Lipid A in macrophages and monocytes. It is important to note that these values can vary depending on the specific cell type, experimental conditions, and the purity of the Lipid A preparation.

CytokineCell TypeLipid A ConcentrationInduced Cytokine LevelReference
TNF-αMurine Peritoneal Macrophages1 µg/mLEnhanced expression[1]
TNF-αPorcine Alveolar Macrophages10 ng/mL~2500 pg/mL[2]
IL-6Human Monocytes10 ng/mLSignificant increase[3]
IL-6Human Monocytes>1 ng/mLIncreased production[4][5]
IL-1βMurine Macrophages25 µg/mL (LPS)Inhibition of induced expression by oxidized LDL[6]
IL-1βMacrophages from LDLR-/- mice(LPS)~2-fold increase compared to control[7]

Experimental Protocols for Endotoxicity Assessment

A variety of in vitro and in vivo assays are employed to evaluate the endotoxic properties of substances like Lipid A. Below are detailed methodologies for three key experiments.

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive in vitro method for the detection and quantification of bacterial endotoxins.[8] It is based on the clotting cascade of amebocyte lysate from the horseshoe crab (Limulus polyphemus), which is triggered by endotoxin (B1171834).[9][10][11][12]

Principle: Bacterial endotoxin catalyzes the activation of a proenzyme in the LAL. The activated enzyme then cleaves a clottable protein, coagulogen, resulting in the formation of a gel clot. The rate of gel formation is proportional to the endotoxin concentration.

Methodology:

  • Reagent Preparation: Reconstitute the lyophilized LAL reagent with LAL Reagent Water (LRW) according to the manufacturer's instructions. Prepare a series of endotoxin standards by diluting a control standard endotoxin (CSE) in LRW.

  • Sample Preparation: Dilute the test sample with LRW to a concentration that does not interfere with the assay. The pH of the sample should be between 6.0 and 8.0.

  • Assay Procedure:

    • Pipette 0.1 mL of each standard, sample, and a negative control (LRW) into depyrogenated glass tubes.

    • Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and standards.

    • Gently mix the contents of each tube and incubate at 37 ± 1°C for 60 ± 2 minutes in a non-circulating water bath or dry block incubator.

  • Reading and Interpretation: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube. The endotoxin concentration of the sample is determined by comparing its reaction to that of the standards.

TLR4 Reporter Cell Assay

This cell-based in vitro assay provides a functional measure of TLR4 activation by a test substance.[13][14][15][16][17]

Principle: HEK293 cells are engineered to stably express human TLR4, MD-2, and CD14. These cells also contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter. Activation of TLR4 by an agonist like Lipid A leads to NF-κB activation and subsequent expression and secretion of SEAP, which can be quantified colorimetrically.

Methodology:

  • Cell Culture: Culture HEK-Blue™ hTLR4 cells in a growth medium containing selective antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test sample and a known TLR4 agonist (e.g., E. coli LPS) as a positive control.

    • Add the samples and controls to the cells and incubate for 16-24 hours.

  • Detection:

    • Collect the cell culture supernatant.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: The level of TLR4 activation is proportional to the SEAP activity, which is reflected in the absorbance reading.

Rabbit Pyrogen Test

The rabbit pyrogen test is an in vivo assay that measures the pyrogenic (fever-inducing) response of a test substance in rabbits.[18][19][20][21][22]

Principle: Pyrogenic substances, when injected intravenously into rabbits, cause a rise in body temperature. This test is designed to limit the risk of febrile reactions in patients receiving parenteral products.

Methodology:

  • Animal Selection and Housing: Use healthy, mature rabbits that have been acclimated to the test environment. House them individually in a quiet area with controlled temperature and humidity.

  • Control Temperature: Record the baseline rectal temperature of each rabbit. The control temperature should not exceed 39.8°C, and the variation among rabbits in a group should not be more than 1°C.

  • Injection: Inject the sterile, pyrogen-free test solution into the ear vein of each of three rabbits. The volume should not exceed 10 mL/kg of body weight, and the injection should be completed within 10 minutes.

  • Temperature Recording: Record the rectal temperature of each rabbit at 1, 2, and 3 hours post-injection.

  • Interpretation: The test is considered positive if any rabbit shows an individual temperature rise of 0.5°C or more above its control temperature, or if the sum of the temperature rises for the three rabbits exceeds a specified limit (e.g., 1.4°C). If the results are inconclusive, the test may be repeated with additional rabbits.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive evaluation of the endotoxic properties of a Lipid A sample.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_invitro Phase 2: In Vitro Assessment cluster_invivo Phase 3: In Vivo Confirmation cluster_analysis Phase 4: Data Analysis & Reporting SamplePrep Lipid A Sample Preparation & Characterization AssaySelection Selection of Endotoxicity Assays SamplePrep->AssaySelection LAL Limulus Amebocyte Lysate (LAL) Assay AssaySelection->LAL TLR4 TLR4 Reporter Cell Assay AssaySelection->TLR4 Cytokine Cytokine Profiling (e.g., ELISA, Luminex) AssaySelection->Cytokine Pyrogen Rabbit Pyrogen Test AssaySelection->Pyrogen Toxicity Acute Toxicity Studies (e.g., LD50) AssaySelection->Toxicity DataAnalysis Data Compilation & Statistical Analysis LAL->DataAnalysis TLR4->DataAnalysis Cytokine->DataAnalysis Pyrogen->DataAnalysis Toxicity->DataAnalysis Report Comprehensive Report Generation DataAnalysis->Report

Caption: Experimental workflow for endotoxin evaluation.

Conclusion

A thorough understanding of the endotoxic properties of Lipid A is critical for researchers and professionals in drug development and immunology. By employing a combination of in vitro and in vivo assays, it is possible to obtain a comprehensive profile of a Lipid A variant's potential to induce an inflammatory response. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary to navigate the complexities of endotoxin assessment, ultimately contributing to the development of safer and more effective therapeutics.

References

The Critical Role of Acyl Chain Length in Lipid A Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria, is a potent activator of the innate immune system. Its biological activity, ranging from robust pro-inflammatory responses to immune tolerance, is intricately dictated by its chemical structure. Among the various structural determinants, the number and length of acyl chains are of paramount significance. This technical guide provides an in-depth analysis of how acyl chain length modulates Lipid A's interaction with its primary receptors, Toll-like receptor 4 (TLR4) and the intracellular caspase-11, thereby influencing downstream signaling and immunological outcomes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Introduction: Lipid A Structure and Function

Lipid A is a glucosamine-based phospholipid that serves as the endotoxic component of LPS.[1] The canonical structure, found in Escherichia coli, is a bisphosphorylated β-(1→6)-linked diglucosamine backbone decorated with multiple acyl chains.[1] These acyl chains are crucial for anchoring LPS in the bacterial outer membrane and for its recognition by the host's innate immune system.[1]

The immune-stimulatory or -modulatory activity of Lipid A is primarily mediated through two key receptor systems:

  • Toll-like Receptor 4 (TLR4): An extracellular receptor that, in complex with myeloid differentiation factor 2 (MD-2), recognizes Lipid A on the surface of immune cells, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons.[2]

  • Caspase-11 (Caspase-4/5 in humans): An intracellular receptor that detects Lipid A that has breached the endosomal compartment and entered the cytosol, leading to a form of programmed cell death called pyroptosis and the release of inflammatory cytokines.[3]

Subtle variations in the number, length, and position of the acyl chains can dramatically alter the bioactivity of Lipid A, transforming it from a potent TLR4 agonist to an antagonist or modulating its ability to activate caspase-11.[2][3] This structure-activity relationship is of great interest for the development of vaccine adjuvants, immunotherapeutics, and sepsis inhibitors.

The Influence of Acyl Chain Number and Length on TLR4 Activation

The number and length of acyl chains are critical determinants of how Lipid A fits into the hydrophobic pocket of the MD-2 co-receptor, which in turn dictates the dimerization and activation of TLR4.[2]

  • Hexa-acylated Lipid A: The hexa-acylated form of Lipid A, such as that from E. coli, is generally the most potent agonist for human TLR4.[4] The six acyl chains are thought to optimally fill the MD-2 binding pocket, inducing a conformational change that promotes TLR4 dimerization and robust signaling.[2]

  • Penta-acylated Lipid A: Lipid A with five acyl chains often exhibits reduced, but still significant, agonist activity compared to the hexa-acylated form.[4] However, the specific position of the missing acyl chain can influence its activity.

  • Tetra-acylated Lipid A: Lipid A with four acyl chains, such as Lipid IVa (a biosynthetic precursor of Lipid A) or the form produced by Yersinia pestis at mammalian temperatures, often acts as a TLR4 antagonist in human cells.[2][4] These shorter-acylated forms can bind to MD-2 but fail to induce the conformational changes necessary for TLR4 dimerization and signaling, thereby competitively inhibiting the binding of agonistic Lipid A.[2]

A threshold chain length of 10 carbon atoms for the secondary fatty acyl substituents has been shown to be required to induce cytokine production by human monocytes, with derivatives having 10-carbon chains demonstrating the highest cytokine induction.[4]

Quantitative Data: TLR4 Activation

The following table summarizes the differential activation of TLR4 by Lipid A variants, as measured by the induction of key pro-inflammatory cytokines.

Lipid A VariantNumber of Acyl ChainsCytokine InducedCell TypeEC50 (nM)Reference
E. coli LPSHexa-acylatedTNF-αRAW 264.7 macrophages~1[5]
Synthetic Lipid A (Hexa-acylated)6TNF-αHuman Monocytic Cells~10[6]
Synthetic Lipid A (Penta-acylated)5TNF-αHuman Monocytic Cells~100[6]
Synthetic Lipid A (Tetra-acylated)4TNF-αHuman Monocytic Cells>1000 (antagonistic)[6]
Y. pestis (26°C)Hexa-acylatedIL-6Human THP-1 cellsAgonist[7]
Y. pestis (37°C)Tetra-acylatedIL-6Human THP-1 cellsNo activation[7]

The Role of Acyl Chains in Caspase-11 Activation

The activation of the cytosolic sensor caspase-11 also exhibits a strong dependence on the acylation state of Lipid A. However, the structural requirements for caspase-11 activation are distinct from those for TLR4, allowing the innate immune system to detect a broader range of Lipid A structures.[3]

While TLR4 is poorly activated by tetra-acylated Lipid A, caspase-11 can be activated by a wider array of acylation patterns, including certain penta- and even tetra-acylated forms, although hexa-acylated structures are generally the most potent activators.[7][8] Interestingly, the position of the secondary acyl chains plays a critical role in determining the magnitude of caspase-11 activation.[9] For instance, a secondary O-linked acylation at the 3′ position of the diglucosamine backbone is crucial for a robust caspase-11 inflammasome response to penta-acylated Lipid A.[9]

Quantitative Data: Caspase-11 Dependent IL-1β Secretion

The following table summarizes the differential activation of the caspase-11 inflammasome by various Lipid A structures, measured by the secretion of IL-1β from bone marrow-derived macrophages (BMDMs).

Lipid A VariantNumber of Acyl ChainsIL-1β Secretion (pg/mL) at 2 µg/mLCell TypeReference
WT Y. pestisHexa-acylated~1500Murine BMDMs[9]
Y. pestis ΔmsbB (penta-acylated)5~250Murine BMDMs[9]
Y. pestis ΔlpxP (penta-acylated)5~1250Murine BMDMs[9]
Y. pestis ΔmsbBΔlpxP (tetra-acylated)4MinimalMurine BMDMs[9]

Signaling Pathways

The differential recognition of Lipid A acyl chain variants by TLR4 leads to the activation of two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

  • TRIF-dependent Pathway: Following endocytosis of the TLR4-LPS complex, this pathway is activated, leading to the production of type I interferons (IFN-α/β).[10]

The balance between these two pathways can be influenced by the structure of Lipid A, which has significant implications for the quality of the ensuing immune response. For example, some synthetic Lipid A analogs with shorter acyl chains have been shown to be biased towards the TRIF pathway, which is a desirable characteristic for vaccine adjuvants as it can promote a Th1-biased adaptive immune response with reduced pro-inflammatory toxicity.

Signaling Pathway Diagrams

.dot

MyD88_Dependent_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Lipid_A Lipid A MD2 MD-2 Lipid_A->MD2 binds TLR4 TLR4 MD2->TLR4 activates TIRAP TIRAP TLR4->TIRAP recruits MyD88 MyD88 TIRAP->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates MAPK MAPK (p38, JNK) TAK1->MAPK activates NF_kappaB_Inhibitor IκB IKK_complex->NF_kappaB_Inhibitor phosphorylates NF_kappaB NF-κB NF_kappaB_Inhibitor->NF_kappaB releases Pro_inflammatory_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-12) NF_kappaB->Pro_inflammatory_Genes translocates to activate transcription AP1 AP-1 MAPK->AP1 activates AP1->Pro_inflammatory_Genes activates transcription

Caption: MyD88-Dependent Signaling Pathway.

.dot

TRIF_Dependent_Pathway cluster_endosome Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus TLR4_complex TLR4/MD-2/Lipid A (Internalized) TRAM TRAM TLR4_complex->TRAM recruits TRIF TRIF TRAM->TRIF recruits TRAF3 TRAF3 TRIF->TRAF3 recruits RIP1 RIP1 TRIF->RIP1 recruits TBK1 TBK1 TRAF3->TBK1 activates IKKi IKKε TRAF3->IKKi activates IRF3 IRF3 TBK1->IRF3 phosphorylates IKKi->IRF3 phosphorylates IFN_Genes Type I Interferon Genes (IFN-β) IRF3->IFN_Genes dimerizes & translocates to activate transcription Late_NF_kappaB Late Phase NF-κB Activation RIP1->Late_NF_kappaB leads to Inflammatory_Genes Inflammatory Genes Late_NF_kappaB->Inflammatory_Genes activates transcription LipidA_Synthesis_Workflow Start Protected Glucosamine Monosaccharide Acylation Regioselective Acylation (Introduction of specific length acyl chains) Start->Acylation Lipidated_Mono Lipidated Monosaccharide (Donor/Acceptor) Acylation->Lipidated_Mono Glycosylation Glycosylation Reaction Lipidated_Mono->Glycosylation Disaccharide Protected Disaccharide Glycosylation->Disaccharide Phosphorylation Phosphorylation Disaccharide->Phosphorylation Protected_LipidA Fully Protected Lipid A Analog Phosphorylation->Protected_LipidA Deprotection Global Deprotection Protected_LipidA->Deprotection Final_Product Purified Lipid A Analog Deprotection->Final_Product

References

An In-depth Technical Guide to the Solubility and Stability of Lipid A-11 (CICL1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A-11, also known as CICL1, is a novel, synthetic ionizable cationic lipid that has emerged as a critical component in the development of advanced drug delivery systems. Unlike the traditional bacterial-derived Lipid A known for its immunomodulatory properties, this compound is engineered for the formulation of lipid nanoparticles (LNPs) designed to efficiently deliver nucleic acid payloads, such as mRNA, to specific cell types, particularly T cells. Its unique structure is designed to ensure high encapsulation efficiency, enhanced biodegradability, and reduced off-target effects, making it a lipid of significant interest in the fields of gene therapy and vaccine development.

This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, compiled from publicly accessible sources. It is intended to serve as a valuable resource for researchers and professionals working with or considering the use of this lipid in their drug development pipelines.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in LNP formulations. The key known properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₅₅H₁₀₀N₂O₁₄PubChem
Molecular Weight 1013.39 g/mol MedChemExpress
Synonym CICL1MedChemExpress
Primary Application Component of lipid nanoparticles for nucleic acid deliveryDC Chemicals
Target Cells T cellsDC Chemicals

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and in vivo performance. As an ionizable lipid, its solubility is expected to be highly dependent on the solvent and the pH of the medium.

SolventSolubilityNotes
Ethanol (B145695) ≥ 50 mg/mLThis high solubility in ethanol is crucial for the standard LNP formulation process, which involves dissolving the lipid components in an organic phase before mixing with an aqueous phase containing the nucleic acid cargo.
Aqueous Buffers pH-dependentWhile specific quantitative data for this compound in aqueous buffers is not publicly available, ionizable lipids are generally insoluble in neutral or alkaline aqueous solutions and become more soluble in acidic conditions (pH < pKa) due to the protonation of their amine headgroups. This property is fundamental to their function in LNPs, allowing for nucleic acid encapsulation at low pH and a more neutral surface charge at physiological pH.

Stability Characteristics

The stability of this compound, both as a standalone material and within a formulated LNP, is paramount for ensuring the safety, efficacy, and shelf-life of a therapeutic product.

Chemical Stability

This compound is described as having "enhanced biodegradability," which suggests the presence of cleavable ester linkages in its structure. While beneficial for in vivo clearance and reduced toxicity, this also implies susceptibility to hydrolysis under certain conditions.

ConditionStability ProfileRecommendations
Storage (in solvent) -80°C: up to 6 months-20°C: up to 1 monthFor long-term storage, it is recommended to keep this compound dissolved in an appropriate organic solvent, such as ethanol, at -80°C. For shorter periods, -20°C is acceptable. Repeated freeze-thaw cycles should be avoided.
pH Susceptible to hydrolysis at acidic and alkaline pHAs a general principle for lipids with ester bonds, prolonged exposure to strong acids or bases should be avoided to prevent degradation.
Oxidation Potential for oxidation of unsaturated lipid tailsWhile the exact degree of unsaturation in this compound's acyl chains is not specified, it is good practice to handle it under an inert atmosphere (e.g., argon or nitrogen) and to use antioxidants if necessary, especially during long-term storage or when exposed to light and air.
Stability in Lipid Nanoparticle Formulations

The stability of LNPs containing this compound is influenced by various factors, including the overall lipid composition, pH, temperature, and the presence of cryoprotectants. General stability considerations for similar ionizable lipid-based LNPs are summarized below.

ParameterImpact on LNP Stability
Temperature Low temperatures (-20°C to -80°C) are crucial for long-term stability of mRNA-LNPs. Storage at 4°C is suitable for shorter durations. Room temperature storage can lead to degradation of the mRNA payload and changes in LNP physicochemical properties.
pH The pH of the storage buffer can influence the stability of the LNP formulation. For many ionizable lipid-based LNPs, storage at a slightly acidic to neutral pH is optimal.
Cryoprotectants Sugars like sucrose (B13894) and trehalose (B1683222) can be used as cryoprotectants to prevent aggregation and maintain the integrity of LNPs during freezing and thawing cycles.

Experimental Protocols

While a specific, detailed synthesis or formulation protocol for this compound is proprietary, the following sections outline general experimental methodologies based on standard practices for similar ionizable lipids and LNP formulations.

General Synthesis of Ionizable Lipids

The synthesis of novel ionizable lipids like CICL1 often involves multi-step organic synthesis. A generalized workflow is depicted below.

G cluster_synthesis General Synthesis Workflow start Starting Materials (Headgroup, Linker, Tails) step1 Coupling Reactions start->step1 step2 Purification (e.g., Column Chromatography) step1->step2 step3 Characterization (NMR, Mass Spectrometry) step2->step3 end_product This compound (CICL1) step3->end_product

Caption: Generalized workflow for the synthesis of ionizable lipids.

Methodology: The synthesis of complex lipids like this compound typically involves the coupling of a hydrophilic headgroup containing an ionizable amine with hydrophobic lipid tails via linker chemistry. The reactions are often carried out in organic solvents under an inert atmosphere. Purification is a critical step to remove unreacted starting materials and byproducts, commonly achieved through column chromatography. The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Lipid Nanoparticle Formulation

The formulation of LNPs encapsulating nucleic acids is a well-established process, often utilizing microfluidic mixing to ensure controlled and reproducible particle formation.

G cluster_formulation LNP Formulation Workflow lipid_prep Prepare Lipid Mixture in Ethanol (this compound, Helper Lipids, Cholesterol, PEG-Lipid) mixing Rapid Mixing (e.g., Microfluidics) lipid_prep->mixing na_prep Prepare Nucleic Acid in Aqueous Buffer (pH 4-5) na_prep->mixing dialysis Dialysis / Tangential Flow Filtration (Buffer exchange to neutral pH, removal of ethanol) mixing->dialysis characterization LNP Characterization (Size, Zeta Potential, Encapsulation Efficiency) dialysis->characterization final_lnp Final LNP Formulation characterization->final_lnp

Caption: Standard workflow for lipid nanoparticle formulation.

Methodology:

  • Preparation of Solutions: The lipid components, including this compound, helper lipids (e.g., DOPE, DSPC), cholesterol, and a PEG-lipid, are dissolved in ethanol to form the organic phase. The nucleic acid payload is dissolved in an acidic aqueous buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4-5).

  • Mixing: The organic and aqueous phases are rapidly mixed using a microfluidic device or other controlled mixing apparatus. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acids, which are electrostatically attracted to the protonated ionizable lipid.

  • Purification and Buffer Exchange: The resulting LNP suspension is dialyzed or subjected to tangential flow filtration against a neutral buffer (e.g., PBS, pH 7.4). This step removes the ethanol and raises the pH, resulting in LNPs with a more neutral surface charge.

  • Characterization: The final LNP formulation is characterized for key quality attributes, including particle size and polydispersity index (by Dynamic Light Scattering), zeta potential, and nucleic acid encapsulation efficiency (e.g., using a RiboGreen assay).

Signaling Pathways

It is important to clarify that, unlike bacterial Lipid A which is a potent agonist of Toll-like receptor 4 (TLR4) and activates innate immune signaling pathways, synthetic ionizable lipids like this compound are designed to be immunologically quiescent. Their primary function is to facilitate the delivery of their nucleic acid cargo into the cytoplasm of target cells. The biological effect is therefore determined by the translated protein from the delivered mRNA or the gene silencing effect of siRNA, not by the lipid itself interacting with specific signaling pathways.

G cluster_delivery Cellular Delivery Mechanism lnp LNP containing this compound and mRNA endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome protonation Protonation of this compound endosome->protonation pH drop membrane_destab Endosomal Membrane Destabilization protonation->membrane_destab release mRNA Release into Cytoplasm membrane_destab->release translation Translation to Protein release->translation

Caption: Proposed mechanism of LNP-mediated cellular delivery.

Conclusion

This compound (CICL1) represents a significant advancement in the design of ionizable lipids for targeted nucleic acid delivery. Its favorable solubility in ethanol facilitates its use in established LNP manufacturing processes. While detailed public data on its stability is limited, its intended application in biodegradable LNPs suggests a structure that is stable under recommended storage conditions but allows for eventual clearance in vivo. The provided general experimental protocols and diagrams offer a framework for working with this and similar lipids. As with any proprietary component, detailed characterization and optimization of formulations containing this compound will be necessary for specific applications. This guide serves as a foundational resource to aid researchers and drug developers in their efforts to leverage this promising technology for the creation of next-generation therapeutics.

Methodological & Application

Application Notes and Protocols for Lipid A-11 in In-Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3] It is a potent immunostimulant recognized by the Toll-like receptor 4 (TLR4) complex, leading to the activation of the innate immune system.[2][4][5][6] The specific structure of Lipid A determines its biological activity, with variations in acylation and phosphorylation patterns leading to a spectrum of effects from strong agonism to antagonism of the TLR4 signaling pathway.[4][7]

While the specific entity "Lipid A-11" is not extensively characterized in the public domain, this document provides a comprehensive protocol for the in-vitro use of a representative synthetic hexa-acylated Lipid A analog, a potent TLR4 agonist. The methodologies and principles described herein are broadly applicable to the study of Lipid A analogs in cell culture.

Mechanism of Action: TLR4 Signaling Pathway

Lipid A exerts its biological effects primarily through the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[2][4] This process involves the sequential action of several proteins:

  • LPS-Binding Protein (LBP): In the extracellular space, LBP binds to Lipid A (as part of LPS) and facilitates its transfer to CD14.

  • CD14: A glycosylphosphatidylinositol (GPI)-anchored or soluble protein that binds the Lipid A-LBP complex and presents it to the TLR4-MD-2 complex.[8]

  • MD-2: A co-receptor that binds directly to Lipid A and is essential for the activation of TLR4.

  • TLR4: A transmembrane receptor that dimerizes upon binding the Lipid A-MD-2 complex, initiating intracellular signaling cascades.

Upon activation, TLR4 recruits intracellular adapter proteins, primarily MyD88 and TRIF, leading to two distinct signaling branches:

  • MyD88-dependent pathway: This pathway rapidly activates NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-dependent pathway: This later-phase pathway activates IRF3, resulting in the production of type I interferons (IFN-α/β).

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid_A This compound LBP LBP Lipid_A->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 Presents Lipid A MyD88 MyD88 TLR4_MD2->MyD88 Activation TRIF TRIF TLR4_MD2->TRIF Activation NF_kB NF-κB MyD88->NF_kB MAPK MAPK MyD88->MAPK IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Transcription MAPK->Cytokines Transcription IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Transcription

Data Presentation: In-Vitro Activity of a Representative Lipid A Analog

The following tables summarize the typical quantitative data for a synthetic hexa-acylated Lipid A analog in common in-vitro cell culture assays.

Table 1: Potency in Inducing Cytokine Production in Murine Macrophages (RAW 264.7)

CytokineEC50 (ng/mL)Incubation Time (hours)
TNF-α1 - 104 - 6
IL-65 - 2518 - 24
IL-1β10 - 5018 - 24

Table 2: Activation of NF-κB in a Human Embryonic Kidney (HEK)-Blue™ TLR4 Reporter Cell Line

ParameterValue
EC50 (ng/mL)0.1 - 5
Optimal Incubation Time (hours)16 - 24

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, aqueous stock solution of this compound suitable for cell culture experiments.

Materials:

  • This compound (lyophilized powder)

  • Endotoxin-free water

  • Endotoxin-free 0.2% triethylamine (B128534) (TEA) in water (optional, for enhancing solubility)

  • Sterile, pyrogen-free polypropylene (B1209903) tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Reconstitution: Aseptically add the required volume of endotoxin-free water (or 0.2% TEA solution) to the vial of lyophilized this compound to achieve a stock concentration of 1 mg/mL.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. For complete solubilization, sonicate the vial in a water bath sonicator for 10-15 minutes at room temperature.

  • Sterilization: The reconstituted stock solution is typically sterile if handled aseptically. If necessary, filter through a 0.22 µm pyrogen-free filter.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, pyrogen-free polypropylene tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage.

Protocol_1_Workflow

Protocol 2: In-Vitro Stimulation of Macrophages for Cytokine Production

Objective: To stimulate a macrophage cell line (e.g., RAW 264.7) with this compound and measure the subsequent production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound from the stock solution in complete DMEM medium. A typical concentration range for a dose-response experiment is 0.1 ng/mL to 1000 ng/mL.

  • Cell Stimulation: Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6).

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants without disturbing the cell monolayer.

  • Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 3: NF-κB Reporter Assay using HEK-Blue™ TLR4 Cells

Objective: To quantify the activation of the TLR4 signaling pathway by this compound using a reporter cell line.

Materials:

  • HEK-Blue™ TLR4 reporter cell line (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Complete DMEM medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK-Blue™ TLR4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of complete DMEM medium.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound in complete DMEM medium.

  • Cell Stimulation: Add 20 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • SEAP Detection:

    • Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.

    • Add 180 µL of the detection medium to a new 96-well plate.

    • Transfer 20 µL of the stimulated cell culture supernatant to the wells containing the detection medium.

    • Incubate at 37°C for 1-4 hours and monitor the color change.

  • Data Acquisition: Measure the optical density (OD) at 620-650 nm using a microplate reader. The OD is directly proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which corresponds to NF-κB activation.

Protocol_3_Workflow

Troubleshooting and Considerations

  • Solubility: Lipid A and its analogs can be challenging to dissolve. The use of a small amount of a weak base like triethylamine and sonication can aid in solubilization.

  • Endotoxin Contamination: Ensure all reagents and plasticware are endotoxin-free to avoid non-specific activation of TLR4.

  • Serum Effects: Components in fetal bovine serum (FBS) can bind to Lipid A and influence its activity. For some experiments, serum-free media or the use of lipid-depleted serum may be considered.[9][10][11]

  • Cell Line Responsiveness: Different cell lines exhibit varying sensitivity to Lipid A. It is crucial to determine the optimal cell density and stimulation conditions for your specific cell line.

  • Agonist vs. Antagonist Activity: The structure of the Lipid A analog is critical. Tetra- and penta-acylated Lipid A analogs can act as TLR4 antagonists in human cells.[12] Ensure the specific analog you are using has the desired activity.

References

Application Notes and Protocols for the In Vivo Preparation of Lipid A-11 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A-11 (CICL1) is a synthetic, ionizable lipid-like molecule designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of nucleic acids, such as mRNA and siRNA, in vivo.[1] Unlike the similarly named Lipid A from Gram-negative bacteria, which is a potent agonist of Toll-like receptor 4 (TLR4) and a strong immune stimulator, this compound is an integral component of a delivery vehicle.[2][3] The effective preparation of this compound-containing LNPs is critical for ensuring stability, encapsulation efficiency, and successful delivery to target tissues in animal studies.

These application notes provide detailed protocols for the formulation, characterization, and preparation of this compound LNPs for preclinical animal research.

Data Presentation: Lipid Nanoparticle Formulation and Characterization

The successful formulation of this compound LNPs requires a precise combination of lipids. The following tables summarize typical formulation compositions and key characterization parameters.

Table 1: Typical Lipid Composition for this compound Nanoparticles

ComponentMolar Ratio (%)Purpose
Ionizable Lipid (e.g., this compound)40 - 50Encapsulates and facilitates the release of nucleic acids.
Helper Lipid (e.g., DOPE, DSPC)10 - 20Provides structural integrity to the nanoparticle.[4]
Cholesterol30 - 40Stabilizes the nanoparticle structure.[5]
PEGylated Lipid (e.g., DMG-PEG 2000)1 - 5Prevents aggregation and prolongs circulation time.

Table 2: Key Quality Control Parameters for In Vivo Studies

ParameterTarget RangeSignificance
Particle Size (Z-average)80 - 150 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI)< 0.2Indicates a homogenous population of nanoparticles.
Encapsulation Efficiency (%)> 90%Ensures a high payload of the nucleic acid cargo.
Zeta Potential (mV)Near neutral at physiological pHReduces non-specific interactions and improves stability.

Experimental Protocols

Protocol 1: Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, which allows for precise control over nanoparticle size and distribution.

Materials:

  • This compound

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)

  • Ethanol (B145695) (anhydrous)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Lipid Stock Preparation:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratios (see Table 1) to a final total lipid concentration of 10-20 mg/mL.

    • Ensure complete dissolution by gentle vortexing.

  • Aqueous Phase Preparation:

    • Dilute the nucleic acid cargo in citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated for efficient encapsulation.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous to lipid phase on the microfluidic device (typically 3:1).

    • Load the lipid solution and the aqueous nucleic acid solution into their respective syringes.

    • Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Transfer the resulting LNP dispersion into a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of buffer. This step removes the ethanol and neutralizes the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.[1]

Protocol 2: Characterization of Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the Z-average particle size and PDI.

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

  • Perform the measurement at 25°C.

2. Encapsulation Efficiency Quantification:

  • Use a nucleic acid quantification assay (e.g., RiboGreen® assay for RNA).

  • Measure the total amount of nucleic acid in an aliquot of the LNP formulation after lysis with a detergent (e.g., 1% Triton X-100).

  • Measure the amount of unencapsulated (free) nucleic acid in an intact aliquot of the LNP formulation.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Protocol 3: Preparation for Animal Administration

1. Dose Calculation and Dilution:

  • Determine the required dose of the nucleic acid cargo based on the animal model and study design (typically in mg/kg).

  • Based on the encapsulation efficiency and the concentration of the LNP formulation, calculate the volume of the LNP solution needed for each animal.

  • If necessary, dilute the LNP formulation to the final desired concentration using sterile PBS (pH 7.4).

2. Administration:

  • The most common route of administration for LNPs is intravenous (IV) injection. Other routes, such as intraperitoneal (IP) or subcutaneous (SC), may also be used depending on the research question.

  • Administer the prepared LNP solution to the animals using appropriate and sterile techniques.

Visualizations

LNP_Workflow cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization cluster_administration Animal Studies Lipid_Stock Lipid Stock in Ethanol (this compound, Helper, Cholesterol, PEG) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Aqueous_Phase Nucleic Acid in Aqueous Buffer (pH 4.0) Aqueous_Phase->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization DLS Size & PDI (DLS) Sterilization->DLS Encapsulation Encapsulation Efficiency Sterilization->Encapsulation Dose_Prep Dose Preparation Sterilization->Dose_Prep Animal_Admin In Vivo Administration Dose_Prep->Animal_Admin LNP_Structure cluster_core Aqueous Core cluster_shell Lipid Bilayer cluster_surface Surface Nucleic_Acid Nucleic Acid Ionizable_Lipid_Head Ionizable Lipid (Protonated) Helper_Lipid Helper Lipid Cholesterol Cholesterol PEG_Lipid PEGylated Lipid TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Bacterial Lipid A / LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent (endosomal) TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc IRF3_nuc IRF3 IRF3->IRF3_nuc Gene_Expression Gene Transcription NFkB_nuc->Gene_Expression IRF3_nuc->Gene_Expression Cytokines Inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Interferons Type I Interferons Gene_Expression->Interferons

References

Synthesis of Monophosphoryl Lipid A (MPLA): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Laboratory Synthesis of a Potent Immune Adjuvant

This document provides detailed application notes and experimental protocols for the chemical synthesis of Monophosphoryl Lipid A (MPLA), a derivative of Lipid A with significant potential in vaccine development and immunotherapy. These guidelines are intended for researchers, scientists, and drug development professionals with a background in organic chemistry and laboratory synthesis.

Introduction to Monophosphoryl Lipid A (MPLA)

Lipid A is the biologically active component of lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria. It is a potent agonist of Toll-like receptor 4 (TLR4), leading to the activation of the innate immune system. However, the high toxicity of Lipid A limits its therapeutic applications. Monophosphoryl Lipid A (MPLA) is a detoxified derivative of Lipid A that retains robust immunostimulatory properties with significantly reduced toxicity, making it an excellent candidate for use as a vaccine adjuvant. The chemical synthesis of MPLA allows for the production of a homogeneous and well-defined product, which is crucial for clinical applications. This document outlines a representative synthetic route for an MPLA derivative.

Synthetic Strategy Overview

The total synthesis of MPLA is a multi-step process that involves the strategic protection and deprotection of various functional groups, the formation of a glycosidic bond to create the disaccharide backbone, and the sequential introduction of acyl chains and a phosphate (B84403) group. The following sections detail the key stages of the synthesis.

A generalized workflow for the synthesis of an MPLA derivative is depicted below. This involves the preparation of a glycosyl donor and a glycosyl acceptor, their coupling to form the disaccharide, followed by further functionalization and deprotection steps.

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start Starting Materials donor_prep Glycosyl Donor Preparation start->donor_prep acceptor_prep Glycosyl Acceptor Preparation start->acceptor_prep glycosylation Glycosylation donor_prep->glycosylation acceptor_prep->glycosylation disaccharide_mod Disaccharide Modification glycosylation->disaccharide_mod phosphorylation Phosphorylation disaccharide_mod->phosphorylation deprotection Global Deprotection phosphorylation->deprotection final_product MPLA Derivative deprotection->final_product purification Purification (Silica Gel Chromatography) final_product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of an MPLA derivative.

Experimental Protocols

The following protocols are based on established methods for the synthesis of MPLA derivatives and should be adapted and optimized for specific target molecules and laboratory conditions.

Preparation of Glycosyl Donor and Acceptor

The synthesis begins with appropriately protected monosaccharide units that will serve as the glycosyl donor and acceptor for the formation of the disaccharide backbone. The choice of protecting groups is critical for the success of the synthesis, allowing for selective reactions at specific positions.

Protocol 3.1.1: Representative Preparation of a Glycosyl Donor

  • Starting Material: Commercially available protected glucosamine (B1671600) derivative.

  • Acylation: The free hydroxyl groups are acylated with the desired fatty acids using standard coupling reagents such as EDC/DMAP or by conversion to acid chlorides.

  • Anomeric Activation: The anomeric position is converted to a suitable leaving group for glycosylation, such as a trichloroacetimidate (B1259523) or a thioether.

  • Purification: The glycosyl donor is purified by silica (B1680970) gel column chromatography.

Glycosylation to Form the Disaccharide

The key step in forming the lipid A backbone is the glycosylation reaction, where the glycosyl donor and acceptor are coupled to form a β(1→6) linkage.

Protocol 3.2.1: Glycosylation Reaction

  • Reaction Setup: The glycosyl donor and acceptor are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Promoter Addition: A suitable promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added at a low temperature (e.g., -40 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of a base (e.g., triethylamine).

  • Workup and Purification: The reaction mixture is washed with aqueous solutions, dried over an anhydrous salt (e.g., Na2SO4), and concentrated. The resulting disaccharide is purified by silica gel column chromatography.

Post-Glycosylation Modifications and Phosphorylation

Following the formation of the disaccharide, further modifications, including the introduction of additional acyl chains and the phosphate group, are carried out.

Protocol 3.3.1: Selective Deprotection and Acylation

  • Selective Deprotection: A specific protecting group is removed to expose a hydroxyl or amino group for further acylation. The choice of deprotection conditions depends on the protecting group used.

  • Acylation: The newly freed functional group is acylated with the desired fatty acid using standard coupling methods.

  • Purification: The acylated disaccharide is purified by column chromatography.

Protocol 3.3.2: Phosphorylation

  • Phosphitylation: The free hydroxyl group at the 4'-position is reacted with a phosphoramidite (B1245037) reagent in the presence of an activator (e.g., tetrazole).

  • Oxidation: The resulting phosphite (B83602) triester is oxidized to the corresponding phosphate triester using an oxidizing agent (e.g., m-chloroperoxybenzoic acid).

  • Purification: The phosphorylated product is purified by chromatography.

Global Deprotection and Final Purification

The final step in the synthesis is the removal of all protecting groups to yield the target MPLA derivative.

Protocol 3.4.1: Global Deprotection

  • Deprotection: The fully protected MPLA derivative is subjected to conditions that remove all remaining protecting groups. This may involve hydrogenolysis for benzyl-type ethers and acidic or basic hydrolysis for other groups.

  • Purification: The final MPLA product is purified by preparative high-performance liquid chromatography (HPLC) or silica gel chromatography.[1][2][3]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of an MPLA derivative. The actual yields and analytical data will vary depending on the specific synthetic route and experimental conditions.

Table 1: Representative Reaction Yields for MPLA Synthesis

StepReactionTypical Yield (%)
1Glycosyl Donor Synthesis70-85
2Glycosyl Acceptor Synthesis75-90
3Glycosylation60-75
4Disaccharide Acylation80-95
5Phosphorylation70-85
6Global Deprotection50-70
Overall Total Synthesis ~5-15

Table 2: Characterization Data for a Synthetic MPLA Derivative

AnalysisMethodExpected Result
Purity HPLC>95%
Identity High-Resolution Mass Spectrometry (HRMS)Calculated m/z matches observed m/z
Structure 1H and 13C NMR SpectroscopyCharacteristic peaks for the sugar backbone, acyl chains, and phosphate group are observed.[4][5]

Signaling Pathway of Lipid A

Lipid A exerts its immunostimulatory effects primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[6][7][8][9] The binding of Lipid A to the TLR4/MD-2 complex on the surface of immune cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.

tlr4_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPS Lipid A (LPS) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines1 Pro-inflammatory Cytokines NFkB->Cytokines1 TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 IFNs Type I Interferons IRF3->IFNs

Caption: Simplified schematic of the TLR4 signaling pathway initiated by Lipid A.

Conclusion

The chemical synthesis of Monophosphoryl Lipid A provides a reliable source of this potent and low-toxicity immune adjuvant for research and clinical development. The protocols and data presented here offer a comprehensive guide for the laboratory synthesis, purification, and characterization of MPLA derivatives. A thorough understanding of its synthesis and biological mechanism of action through the TLR4 signaling pathway is essential for its successful application in the next generation of vaccines and immunotherapies.

References

Application Notes and Protocols: Lipid A-11 (CICL-1) in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A-11, also known as CICL-1, is a novel ionizable cationic lipid developed for advanced applications in immunology research, particularly in the field of gene therapy and vaccine development. Unlike traditional bacterial Lipid A, which is a potent Toll-like receptor 4 (TLR4) agonist, this compound is a synthetic lipid designed for the formulation of targeted lipid nanoparticles (tLNPs). These tLNPs serve as a highly efficient vehicle for the in vivo delivery of nucleic acids, such as messenger RNA (mRNA), to specific immune cells.

The primary application of this compound in immunology is to facilitate the generation of Chimeric Antigen Receptor (CAR) T cells directly in vivo. This is achieved by delivering mRNA encoding for a CAR to CD8+ T cells, thereby reprogramming them to recognize and eliminate target cells, such as cancerous or autoimmune cells. This approach offers a significant advantage over conventional ex vivo CAR T cell therapy by eliminating the need for complex and costly cell manufacturing processes and lymphodepleting chemotherapy.[1][2]

Key advantages of this compound in LNP formulations include:

  • Targeted Delivery: Enables preferential transfection of CD8+ T cells over other immune cell subsets.[1][2][3][4]

  • Reduced Off-Target Effects: Significantly decreases mRNA delivery to the liver compared to other ionizable lipids.[1][2][3]

  • Enhanced Biodegradability and Tolerability: Demonstrates rapid clearance and good safety profiles in preclinical models.[1][2][3]

  • High Encapsulation Efficiency: Effectively encapsulates nucleic acid payloads for efficient delivery.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Synonyms CICL-1[5]
Molecular Formula C55H100N2O14BroadPharm
Molecular Weight 1013.4 g/mol BroadPharm
Appearance SolidBroadPharm
Storage -20°C[5]
Table 2: Performance Characteristics of this compound-formulated tLNPs for mRNA Delivery to T-cells
ParameterValue/ObservationReference
Target Cell Population CD8+ T cells[1][2][3][4]
In vivo Application Generation of functional anti-CD19 or anti-CD20 CAR T cells[1][3]
Therapeutic Effect Rapid and deep B-cell depletion in humanized mice and cynomolgus monkeys[1][3]
Off-Target Delivery Significantly reduced delivery to the liver[1][2][3]
Clearance Rapid clearance compared to benchmark lipids (e.g., ALC-0315)[1][2][3]

Experimental Protocols

Protocol 1: Formulation of this compound containing Lipid Nanoparticles for mRNA Encapsulation

This protocol describes a general method for the formulation of LNPs using a microfluidic mixing technique. The ratios of the lipid components may require optimization for specific applications.

Materials:

  • This compound (CICL-1)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)

  • mRNA encoding the protein of interest (e.g., a Chimeric Antigen Receptor)

  • Ethanol (B145695) (RNase-free)

  • Citrate (B86180) buffer (pH 3.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile, RNase-free microcentrifuge tubes and syringes

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to prepare individual stock solutions.

    • Combine the lipid stock solutions in a sterile, RNase-free tube to achieve the desired molar ratio. A common starting ratio for ionizable lipid formulations is approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

    • Vortex the lipid mixture thoroughly to ensure a homogenous solution.

  • Preparation of mRNA Solution:

    • Thaw the mRNA solution on ice.

    • Dilute the mRNA to the desired concentration in citrate buffer (pH 3.0).

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.

    • Set the desired flow rates for the two solutions. A typical flow rate ratio is 3:1 (aqueous:organic).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

    • Collect the resulting LNP dispersion in a sterile, RNase-free tube.

  • Purification and Buffer Exchange:

    • Transfer the LNP dispersion to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with several buffer changes, to remove the ethanol and exchange the buffer.

  • Sterilization and Storage:

    • Sterilize the purified LNP solution by passing it through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and PDI of the LNPs. Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration before measurement.

2. Zeta Potential Measurement:

  • Measure the surface charge of the LNPs using Laser Doppler Velocimetry. Dilute the LNP sample in a low ionic strength buffer (e.g., 1 mM KCl) for accurate measurement.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay (e.g., Quant-iT™ RiboGreen™ Assay) to determine the amount of encapsulated mRNA.

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

Protocol 3: In Vivo Delivery of mRNA to T cells in Mice

Materials:

  • This compound LNPs encapsulating CAR mRNA.

  • C57BL/6 mice (or other appropriate strain).

  • Sterile saline solution for injection.

  • Insulin syringes with 28-30 gauge needles.

  • Flow cytometer and relevant antibodies for T cell analysis (e.g., anti-CD3, anti-CD8, and an antibody against the CAR).

Procedure:

  • Animal Handling and Dosing:

    • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

    • Dilute the LNP formulation to the desired concentration in sterile saline. The optimal dose will need to be determined empirically, but a starting point could be in the range of 0.1-1.0 mg/kg of mRNA.

    • Administer the LNP solution to the mice via intravenous (i.v.) injection into the tail vein.

  • Sample Collection and Processing:

    • At predetermined time points post-injection (e.g., 24, 48, 72 hours), euthanize the mice and collect spleens and/or peripheral blood.

    • Process the spleens to obtain a single-cell suspension of splenocytes.

    • Isolate peripheral blood mononuclear cells (PBMCs) from the blood using density gradient centrifugation.

  • Flow Cytometry Analysis:

    • Stain the splenocytes or PBMCs with fluorescently labeled antibodies against CD3, CD8, and the CAR expressed on the T cell surface.

    • Acquire the samples on a flow cytometer.

    • Analyze the data to determine the percentage of CD8+ T cells that are successfully transfected and expressing the CAR.

  • Functional Assays (Optional):

    • Co-culture the isolated CAR T cells with target cells expressing the corresponding antigen to assess their cytotoxic activity.

    • Measure cytokine production (e.g., IFN-γ, IL-2) by the CAR T cells upon antigen stimulation using ELISA or intracellular cytokine staining.

Mandatory Visualization

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipid_A11 This compound Lipid_Mix Lipid Mixture Lipid_A11->Lipid_Mix Helper_Lipid Helper Lipid (e.g., DSPC) Helper_Lipid->Lipid_Mix Cholesterol Cholesterol Cholesterol->Lipid_Mix PEG_Lipid PEG-Lipid PEG_Lipid->Lipid_Mix Ethanol Ethanol Organic_Solution Lipid-Ethanol Solution Ethanol->Organic_Solution Lipid_Mix->Organic_Solution Microfluidics Microfluidic Mixing Organic_Solution->Microfluidics mRNA mRNA Aqueous_Solution mRNA-Buffer Solution mRNA->Aqueous_Solution Citrate_Buffer Citrate Buffer (pH 3.0) Citrate_Buffer->Aqueous_Solution Aqueous_Solution->Microfluidics Purification Dialysis (Buffer Exchange to PBS pH 7.4) Microfluidics->Purification Sterilization Sterile Filtration (0.22 µm) Purification->Sterilization Final_LNP Final LNP Formulation Sterilization->Final_LNP

Caption: Workflow for this compound LNP Formulation.

InVivo_CAR_T_Generation cluster_delivery In Vivo Delivery cluster_targeting Cellular Targeting and Transfection cluster_outcome Therapeutic Outcome LNP This compound LNP (encapsulating CAR mRNA) Injection Intravenous Injection LNP->Injection T_Cell CD8+ T Cell Injection->T_Cell Targeting Endocytosis Endocytosis T_Cell->Endocytosis Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape Translation mRNA Translation Endosomal_Escape->Translation mRNA release CAR_Expression CAR Expression on T Cell Surface Translation->CAR_Expression CAR_T_Cell Functional CAR T Cell CAR_Expression->CAR_T_Cell Recognition Recognition and Binding CAR_T_Cell->Recognition Target_Cell Target Cell (e.g., Cancer Cell) Target_Cell->Recognition Elimination Target Cell Elimination Recognition->Elimination

Caption: In Vivo CAR T Cell Generation using this compound LNPs.

References

Application Notes and Protocols for the Detection of Lipid A in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to detect and characterize Lipid A, a critical component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system.

Introduction to Lipid A

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), also known as endotoxin, and is responsible for its toxic properties.[1] The structure of Lipid A can vary significantly between different bacterial species, particularly in the number and length of acyl chains and the degree of phosphorylation.[2][3] These structural variations can dramatically influence the host's immune response, ranging from strong pro-inflammatory signaling to antagonistic effects.[2][3] Accurate detection and characterization of Lipid A in biological samples are therefore crucial for research in infectious diseases, immunology, and the development of therapeutics targeting bacterial infections.

Lipid A Signaling Pathway

Lipid A is recognized by the Toll-like receptor 4 (TLR4) in a complex with myeloid differentiation factor 2 (MD-2) on the surface of immune cells.[2][4] This recognition triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[2][5]

LipidA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling LPS LPS (Lipid A) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 LPS Transfer TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 LPS Transfer TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer Activation MyD88 MyD88 TLR4_dimer->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription

Caption: MyD88-dependent TLR4 signaling pathway initiated by Lipid A.

Application Note 1: Detection and Characterization of Lipid A by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for the detailed structural characterization and quantification of Lipid A species.[6][7] Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are widely used.

MS_Workflow Sample Biological Sample (e.g., Bacteria, Tissue) Extraction Lipid A Extraction Sample->Extraction Separation LC Separation (for LC-MS/MS) Extraction->Separation Ionization Ionization (ESI or MALDI) Extraction->Ionization Direct Analysis (MALDI-TOF) Separation->Ionization Detection Mass Analysis (TOF, Quadrupole, etc.) Ionization->Detection Analysis Data Analysis (Structure & Quantity) Detection->Analysis

Caption: General workflow for Lipid A analysis by mass spectrometry.

Protocol 1: Lipid A Extraction from Bacterial Cells

This protocol is adapted for the extraction of Lipid A from Gram-negative bacteria.

Materials:

Procedure:

  • Harvest bacterial cells by centrifugation and wash the pellet with sterile phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a single-phase Bligh-Dyer mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Vortex the mixture vigorously for 15 minutes at room temperature.

  • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

  • Vortex and centrifuge at 4,000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • For enriched Lipid A, perform a mild acid hydrolysis of the dried lipid extract (e.g., with 1% acetic acid at 100°C for 1 hour) to cleave the Kdo-Lipid A linkage.

  • After hydrolysis, extract the Lipid A using a two-phase extraction with chloroform and water.

  • Collect the lower chloroform phase, dry it under nitrogen, and store at -20°C until MS analysis.

Protocol 2: LC-MS/MS Analysis of Lipid A

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

  • Reconstitute the dried Lipid A extract in a suitable solvent, such as chloroform:methanol (4:1, v/v).

  • Separate the Lipid A species on a C18 reverse-phase column. An alkaline mobile phase containing ammonium hydroxide can improve peak shape and sensitivity.[8][9]

  • Perform MS analysis in negative ion mode, as the phosphate (B84403) groups on Lipid A are readily deprotonated.

  • For untargeted analysis, acquire full scan MS data to identify all present Lipid A species.

  • For targeted analysis and quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.[10]

Protocol 3: MALDI-TOF MS Analysis of Lipid A

This method allows for the rapid, direct detection of Lipid A from intact bacterial colonies or crude extracts.[11][12]

Materials:

Procedure:

  • If analyzing intact bacteria, smear a small amount of a single colony directly onto the MALDI target plate.

  • If analyzing an extract, spot a small volume (e.g., 1 µL) of the reconstituted lipid extract onto the target plate.

  • Overlay the sample with 1 µL of the MALDI matrix solution and let it air dry.

  • Acquire mass spectra in the negative ion reflectron mode.

Quantitative Data Summary for Mass Spectrometry Methods
ParameterLC-MS/MSMALDI-TOF MS
Sensitivity Low picomole to femtomole rangeLow picomole range
Specificity High; can resolve isomers[7]Moderate; can be affected by matrix interference
Quantification Absolute and relative quantification[13]Primarily relative quantification
Throughput Lower due to chromatography step[13]High; suitable for screening[14]
Structural Info Detailed fragmentation data (MS/MS)Primarily molecular weight; MS/MS is possible

Application Note 2: Detection of Lipopolysaccharide (LPS) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method for the quantification of LPS in various biological samples.[15] This is an indirect method for detecting Lipid A, as the antibodies typically target the more immunogenic polysaccharide portion of LPS.

ELISA_Workflow Coating 1. Coat plate with capture antibody Blocking 2. Block non-specific binding sites Coating->Blocking Sample 3. Add sample containing LPS Blocking->Sample DetectionAb 4. Add biotinylated detection antibody Sample->DetectionAb Enzyme 5. Add streptavidin-HRP DetectionAb->Enzyme Substrate 6. Add TMB substrate Enzyme->Substrate Readout 7. Measure absorbance Substrate->Readout

Caption: Workflow of a sandwich ELISA for LPS detection.

Protocol 4: Sandwich ELISA for LPS

This protocol is a general guideline for a typical commercially available LPS ELISA kit.[16][17]

Materials:

  • LPS ELISA kit (containing pre-coated plate, detection antibody, standards, buffers, and substrate)

  • Biological sample (e.g., serum, plasma, cell culture supernatant)

  • Microplate reader

Procedure:

  • Prepare standards and samples according to the kit manufacturer's instructions. This may involve dilution in the provided sample diluent.

  • Add 100 µL of standard, blank, or sample to each well of the pre-coated microplate.[16] Cover and incubate for 2 hours at 37°C.[16]

  • Aspirate the liquid from each well.

  • Add 100 µL of the biotinylated detection antibody working solution to each well. Incubate for 1 hour at 37°C.[16]

  • Aspirate and wash each well three times with the provided wash buffer.[16]

  • Add 100 µL of Streptavidin-HRP working solution to each well. Incubate for 1 hour at 37°C.[16]

  • Aspirate and wash each well five times with wash buffer.[16]

  • Add 90 µL of TMB substrate to each well and incubate for 15-30 minutes at 37°C in the dark.[16]

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 450 nm immediately using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of LPS in the samples.

Quantitative Data for a Typical Human LPS ELISA Kit
ParameterValue
Detection Range 15.6 - 1000 pg/mL
Sensitivity < 10 pg/mL
Sample Types Serum, plasma, cell culture supernatants, urine, saliva[17]
Assay Time ~4-5 hours

Note: These values are examples and can vary between different commercial kits. Always refer to the manufacturer's datasheet for specific performance characteristics.

References

Application Note & Protocol: Experimental Design for Cytokine Profiling in Response to Lipid A-11

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for designing and executing experiments to profile cytokine responses induced by Lipid A-11, a novel TLR4 agonist. It includes detailed protocols for cell stimulation and subsequent cytokine quantification using common immunoassay techniques.

Introduction

Lipid A is the bioactive component of lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria.[1][2] It is a potent elicitor of the innate immune response, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex.[1][3] The binding of Lipid A to the MD-2 co-receptor, which is associated with TLR4, triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB.[3][4] This, in turn, results in the production and secretion of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[5]

This compound is a novel synthetic Lipid A analog designed for precise and controlled activation of the TLR4 signaling pathway. Understanding the specific cytokine profile induced by this compound is crucial for its characterization as a potential immunomodulatory agent or vaccine adjuvant. This application note provides detailed protocols for in vitro stimulation of immune cells with this compound and the subsequent quantification of secreted cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) and Multiplex Bead-Based Assays.

Principle of the Assay

The experimental design is based on the stimulation of immune cells in culture with this compound. Upon stimulation, these cells will release a spectrum of cytokines into the cell culture supernatant. The concentration of these cytokines can then be quantitatively measured using specific immunoassays. This allows for the characterization of the dose-dependent and time-course effects of this compound on cytokine production.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by this compound and the general experimental workflow for cytokine profiling.

LipidA11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound MD2 MD2 This compound->MD2 Binds TLR4 TLR4 MD2->TLR4 Complexes with TLR4_dimer TLR4 Dimerization TLR4->TLR4_dimer MyD88 MyD88 TLR4_dimer->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Signal Cascade Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription Secretion Cytokine Release Cytokines->Secretion Translation & Secretion Cytokine_Profiling_Workflow start Start cell_prep Prepare Immune Cells (e.g., PBMCs, Macrophages) start->cell_prep stimulation Stimulate with this compound (Dose-response & Time-course) cell_prep->stimulation incubation Incubate at 37°C, 5% CO2 stimulation->incubation supernatant Collect Culture Supernatant incubation->supernatant analysis Cytokine Quantification supernatant->analysis elisa ELISA (Single Cytokine) analysis->elisa Option 1 multiplex Multiplex Assay (Multiple Cytokines) analysis->multiplex Option 2 data Data Analysis & Visualization elisa->data multiplex->data end End data->end

References

Protocol for assessing TLR4 activation by Lipid A-11.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) from Gram-negative bacteria, primarily lipopolysaccharide (LPS) and its active moiety, Lipid A.[1][2][3][4] Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the initiation of an adaptive immune response.[2][5][6] The precise structure of Lipid A, including the number and length of its acyl chains, significantly influences the magnitude of TLR4 activation.[1][5][7][8] This document provides a detailed protocol for assessing the activation of TLR4 by a specific variant, Lipid A-11.

The activation of TLR4 initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[9][10][11][12] The MyD88-dependent pathway leads to the early activation of NF-κB and the production of inflammatory cytokines such as TNF-α and IL-6.[5][9] The TRIF-dependent pathway, which is initiated after the internalization of the TLR4 complex, results in the late activation of NF-κB and the production of type I interferons (IFNs).[2][5][11]

Data Presentation

Table 1: Expected Cytokine Profile Following TLR4 Activation by this compound

CytokinePathwayTypical ResponseAssay Method
TNF-αMyD88-dependentRapid and robust increaseELISA, CBA
IL-6MyD88-dependentSignificant increaseELISA, CBA
IL-1βMyD88-dependentIncreased productionELISA, CBA
IFN-βTRIF-dependentDelayed increaseELISA, RT-qPCR
IP-10 (CXCL10)TRIF-dependentDelayed increaseELISA, CBA

Table 2: Summary of Cellular Assays for TLR4 Activation

AssayPrincipleKey ReagentsReadout
NF-κB Reporter AssayActivation of NF-κB drives expression of a reporter gene (e.g., SEAP, luciferase).HEK-Blue™ hTLR4 cells, QUANTI-Blue™ SolutionColorimetric or luminescent signal
Cytokine ProfilingMeasurement of secreted cytokines in cell culture supernatant.ELISA kits, Cytometric Bead Array (CBA)Absorbance or fluorescence intensity
Immunofluorescence MicroscopyVisualization of NF-κB p65 subunit translocation to the nucleus.Anti-NF-κB p65 antibody, fluorescent secondary antibody, DAPIFluorescence microscopy images

Signaling Pathways and Experimental Workflow

TLR4 Signaling Pathway

The binding of Lipid A to the TLR4/MD-2 complex initiates a signaling cascade involving both MyD88-dependent and TRIF-dependent pathways.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent (endosomal) IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Transcription IFNs Type I IFNs Nucleus->IFNs Transcription TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 IRF3->Nucleus Translocation

Caption: TLR4 signaling initiated by Lipid A binding.

Experimental Workflow

A typical workflow for assessing TLR4 activation by this compound involves cell culture, stimulation, and subsequent analysis of downstream signaling events.

Experimental_Workflow cluster_assays Downstream Assays Start Start Cell_Culture Culture HEK-Blue™ hTLR4 cells Start->Cell_Culture Stimulation Stimulate cells with this compound (and controls) Cell_Culture->Stimulation Incubation Incubate for appropriate time (e.g., 6-24 hours) Stimulation->Incubation NFkB_Assay NF-κB Reporter Assay (SEAP measurement) Incubation->NFkB_Assay Cytokine_Assay Cytokine Profiling (ELISA/CBA) Incubation->Cytokine_Assay Microscopy_Assay Immunofluorescence (NF-κB translocation) Incubation->Microscopy_Assay Data_Analysis Data Analysis and Interpretation NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Microscopy_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing TLR4 activation.

Experimental Protocols

Protocol 1: NF-κB Reporter Assay using HEK-Blue™ hTLR4 Cells

This protocol describes the use of HEK-Blue™ hTLR4 cells, which are engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[13][14][15][16][17]

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)[13][16]

  • HEK-Blue™ Detection Medium (InvivoGen)[13] or QUANTI-Blue™ Solution (InvivoGen)[13][14]

  • This compound

  • Positive Control: Ultrapure LPS from E. coli (e.g., 100 ng/mL)[13][14]

  • Negative Control: Endotoxin-free water or cell culture medium[13][14]

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed HEK-Blue™ hTLR4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of growth medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound in fresh, pre-warmed growth medium.

    • Carefully remove the medium from the wells.

    • Add 20 µL of the this compound dilutions, positive control, or negative control to the appropriate wells.

    • Add 180 µL of fresh growth medium to each well.

  • Incubation:

    • Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection:

    • Add 20 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold induction of NF-κB activation relative to the negative control.

Protocol 2: Cytokine Profiling by ELISA

This protocol outlines the measurement of TNF-α and IL-6 secretion from primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs or mouse bone marrow-derived macrophages - BMDMs) upon stimulation with this compound.

Materials:

  • Primary immune cells (PBMCs or BMDMs)

  • This compound

  • Positive Control: LPS (100 ng/mL)

  • Negative Control: Cell culture medium

  • ELISA kits for human or mouse TNF-α and IL-6

  • 96-well plates

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Procedure:

  • Cell Seeding:

    • Seed primary cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁶ cells/mL for PBMCs, 2.5 x 10⁵ cells/mL for BMDMs) in 180 µL of culture medium.

    • Allow cells to adhere and rest for at least 2 hours.

  • Cell Stimulation:

    • Prepare dilutions of this compound, positive control, and negative control in culture medium.

    • Add 20 µL of the respective solutions to the wells.

  • Incubation:

    • Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve and determine the concentration of each cytokine in the samples.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the TLR4-activating potential of this compound. By employing a combination of NF-κB reporter assays and cytokine profiling, researchers can obtain robust and quantitative data on the immunostimulatory properties of this compound. The provided diagrams offer a clear visualization of the underlying signaling pathways and the experimental workflow, facilitating a deeper understanding of the biological processes involved. These methods are essential for the characterization of novel TLR4 agonists and antagonists in the context of basic research and drug development.

References

Application Notes and Protocols for Lipid A-11 in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the effective use of Lipid A-11 in non-aqueous solvents, primarily focusing on its application in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.

Introduction to this compound

This compound (also known as CICL1) is a synthetic, ionizable lipid that serves as a crucial component in the formation of lipid nanoparticles (LNPs).[1] These LNPs are effective vehicles for the delivery of nucleic acids, such as mRNA and siRNA, into cells.[1][2] The effective encapsulation and subsequent release of the nucleic acid payload are highly dependent on the proper formulation of these nanoparticles, which begins with the dissolution of this compound in a suitable non-aqueous solvent.

Lipids, as a class of organic compounds, are generally characterized by their solubility in non-polar organic solvents (like ether, chloroform, and acetone) and their insolubility in water.[3][4] This property is fundamental to their role in forming the lipid bilayers that are the basis of LNPs.

Solubility of this compound

The recommended non-aqueous solvent for dissolving this compound is ethanol (B145695).[1] The solubility and storage conditions are summarized in the table below.

ParameterValueReference
Solvent Ethanol[1]
Solubility ≥ 50 mg/mL (49.34 mM)[1]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1]
Appearance Colorless to light yellow liquid[1]
Molecular Formula C55H100N2O14[1]
Molecular Weight 1013.39 g/mol [1]

Note: The "≥" symbol indicates that the saturation point may be higher than the stated value.[1]

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in Ethanol

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.

Materials:

  • This compound

  • Anhydrous Ethanol (≥99.5%)

  • Sterile, RNase-free microcentrifuge tubes or glass vials

  • Calibrated micropipettes

Procedure:

  • Preparation: Work in a clean, sterile environment, such as a laminar flow hood, to minimize contamination. Ensure all glassware and equipment are RNase-free, especially if the final application involves nucleic acids.

  • Weighing this compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 10.13 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous ethanol to the weighed this compound. For a 10 mM stock solution, you would add ethanol to reach a final volume of 1 mL.

  • Mixing: Gently vortex or sonicate the mixture until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol for Formulation of Lipid Nanoparticles (LNPs) using a this compound Ethanolic Stock Solution

This protocol provides a general workflow for the formulation of LNPs for nucleic acid delivery using a microfluidic mixing method. The precise ratios of lipids will need to be optimized for the specific application.

Materials:

  • This compound stock solution in ethanol (e.g., 10 mM)

  • Other lipid components (e.g., cholesterol, DSPC, PEG-lipid) dissolved in ethanol

  • Nucleic acid (e.g., mRNA, siRNA) in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange and purification

Experimental Workflow:

LNP_Formulation_Workflow cluster_prep Preparation of Solutions cluster_formulation LNP Formulation cluster_purification Purification and Concentration cluster_characterization Characterization Lipid_Mix 1. Prepare Lipid Mixture in Ethanol (this compound, Cholesterol, DSPC, PEG-Lipid) Microfluidics 3. Microfluidic Mixing (Rapid mixing of lipid and aqueous phases) Lipid_Mix->Microfluidics Lipid Phase NA_Solution 2. Prepare Nucleic Acid in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) NA_Solution->Microfluidics Aqueous Phase Purification 4. Buffer Exchange (Dialysis or TFF to raise pH and remove ethanol) Microfluidics->Purification Sterilization 5. Sterile Filtration (0.22 µm filter) Purification->Sterilization QC 6. Quality Control (Size, PDI, Encapsulation Efficiency) Sterilization->QC

Caption: Workflow for LNP formulation using a microfluidic mixing device.

Procedure:

  • Prepare the Lipid Mixture: In a sterile tube, combine the ethanolic stock solutions of this compound, cholesterol, DSPC, and the PEG-lipid at the desired molar ratio.

  • Prepare the Nucleic Acid Solution: Dissolve the nucleic acid in a low pH aqueous buffer (e.g., citrate buffer, pH 4.0). The low pH ensures that the ionizable this compound is positively charged, facilitating its interaction with the negatively charged nucleic acid.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Pump the lipid mixture in ethanol through one inlet and the nucleic acid solution through another inlet at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microfluidic channels leads to the self-assembly of LNPs, encapsulating the nucleic acid.

  • Purification: The resulting LNP suspension is then purified to remove the ethanol and exchange the low pH buffer for a physiological pH buffer (e.g., PBS, pH 7.4). This can be achieved through dialysis or tangential flow filtration (TFF). The buffer exchange to a higher pH neutralizes the charge of this compound, contributing to the stability of the LNP.

  • Sterile Filtration: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Signaling and Delivery Pathway

This compound does not have a conventional signaling pathway in the same way a bioactive lipid might. Its primary function is to act as a structural component of a delivery vehicle. The "pathway" of interest is the mechanism of LNP-mediated nucleic acid delivery.

LNP_Delivery_Pathway LNP Lipid Nanoparticle (LNP) (with this compound) Cell Target Cell LNP->Cell Systemic Circulation and Targeting Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Release Endosomal Escape Endosome->Release pH-mediated destabilization Payload Nucleic Acid Payload (e.g., mRNA) Release->Payload Translation Translation (Ribosome) Payload->Translation Enters Cytosol Protein Therapeutic Protein Translation->Protein Protein Synthesis

Caption: General pathway of LNP-mediated nucleic acid delivery to a target cell.

This diagram illustrates the process by which an LNP formulated with this compound delivers its nucleic acid payload. After administration, the LNP circulates and is taken up by target cells via endocytosis. Inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable this compound, leading to a change in its charge and the destabilization of the endosomal membrane. This facilitates the release of the nucleic acid payload into the cytoplasm, where it can be translated into a therapeutic protein (in the case of mRNA) or exert its function.

Conclusion

This compound is a valuable tool for the development of LNP-based nucleic acid therapies. Its solubility in ethanol allows for straightforward preparation of stock solutions and subsequent formulation of LNPs. The protocols and information provided here serve as a guide for researchers to effectively utilize this compound in their work. It is important to note that formulation parameters, such as lipid ratios and mixing conditions, should be optimized for each specific application to achieve the desired LNP characteristics and therapeutic efficacy.

References

Application Notes and Protocols for Lipid A and its Analogs in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and is responsible for the potent immunostimulatory activity of LPS.[1][2] This activity is primarily mediated through the Toll-like receptor 4 (TLR4) complex, making Lipid A a powerful modulator of the innate immune system.[1][3] However, the therapeutic use of native Lipid A is hampered by its high toxicity, which can lead to septic shock.[4][5]

This has driven the development of synthetic Lipid A analogs and derivatives with modified structures that retain the beneficial immunostimulatory properties while exhibiting significantly reduced toxicity.[5][6][7] These synthetic molecules are pivotal in drug discovery and development, primarily as vaccine adjuvants and agents for cancer immunotherapy.[8][9][10] This document provides detailed application notes and experimental protocols for researchers and scientists working with Lipid A analogs. While the specific term "Lipid A-11" is not standard nomenclature, this guide covers various well-characterized synthetic analogs, which may be referred to by specific numerical designations within individual research publications.

Application Note 1: Lipid A Analogs as Vaccine Adjuvants

Lipid A analogs, particularly Monophosphoryl Lipid A (MPLA), are among the most successful modern adjuvants, enhancing the speed, magnitude, and longevity of the immune response to vaccine antigens.[6][11] They function by activating antigen-presenting cells (APCs) through TLR4, promoting a robust T-helper 1 (Th1) biased immune response, which is crucial for clearing intracellular pathogens.[6][9]

Mechanism of Action: Lipid A analogs are recognized by the TLR4/MD-2 receptor complex on the surface of APCs like dendritic cells and macrophages.[1][3] This binding event triggers intracellular signaling cascades that lead to the activation of transcription factors such as NF-κB and IRF3.[3][12] This results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons, which are critical for the initiation of adaptive immunity.[2][12]

Common Lipid A-Based Adjuvants:

Adjuvant NameDescriptionKey CharacteristicsApplication
MPLA (Monophosphoryl Lipid A) A detoxified derivative of Lipid A from Salmonella minnesota R595.[10][11]100 to 1000-fold less toxic than native Lipid A.[10] Preferentially signals through the TRIF-dependent pathway, leading to a favorable safety profile.[13][14]Component of the licensed AS04 adjuvant system. Used in vaccines for HPV and Hepatitis B.[11]
3D-PHAD® (PHAD®) Synthetic Monophosphoryl Lipid A analog.[9]Single molecular species, offering high purity and batch-to-batch consistency. Exhibits a similar safety and activity profile to bacterially-derived MPLA.[9]Preclinical and clinical development of vaccines against various infectious diseases.[9]
CRX-527 Synthetic, non-toxic Lipid A analog.[15][16]Well-defined chemical structure. Can be covalently conjugated to peptide antigens to enhance vaccine efficacy.[15][16]Preclinical cancer vaccine development.[15][16]
GLA (Glucopyranosyl Lipid A) Synthetic TLR4 agonist.Induces production of cytokines.Preclinical vaccine development.[10]

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: In Vivo Immunization cluster_2 Phase 3: Immune Response Analysis cluster_3 Phase 4: Data Analysis A Antigen Selection (e.g., OVA protein) C Vaccine Formulation (Antigen + Adjuvant) A->C B Adjuvant Preparation (Lipid A Analog in Liposomes) B->C D Animal Groups (e.g., C57BL/6 mice) - Antigen only - Antigen + Adjuvant - Saline Control C->D E Immunization Schedule (e.g., Day 0 and Day 14, subcutaneous injection) D->E F Sample Collection (Day 21) - Serum - Spleen E->F G Humoral Response (Antigen-specific IgG ELISA on serum) F->G H Cellular Response (Splenocyte restimulation, Cytokine analysis - ELISpot/ICS) F->H I Statistical Analysis (Compare adjuvant group to controls) G->I H->I J Conclusion: Adjuvanticity Assessment I->J

Caption: Workflow for assessing the in vivo adjuvanticity of a Lipid A analog.

Application Note 2: Lipid A Analogs in Cancer Immunotherapy

Lipid A analogs can be used as standalone immunotherapeutics or as vaccine adjuvants to stimulate a potent anti-tumor immune response.[8][17] The therapeutic effect is indirect and relies on the activation of innate and adaptive immunity, leading to cytokine production, inhibition of tumor blood flow, and induction of tumor cell necrosis and apoptosis.[17]

Rationale for Use: By activating TLR4 on APCs, Lipid A analogs can overcome the immunosuppressive tumor microenvironment. They promote the maturation of dendritic cells, enhancing their ability to present tumor-associated antigens to T cells. This leads to the priming and expansion of tumor-specific cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells.[15]

Summary of Preclinical Anti-Tumor Efficacy:

Lipid A AnalogCancer ModelTreatment RegimenKey OutcomesReference
Synthetic Lipid A (unspecified) Meth A fibrosarcoma (mice)100 µg/mL, IV, 3 timesT/C ratio of 10% (T/C = Tumor volume in treated/control)[2]
LA-15-PP (Compound 506) Sarcoma 180 (mice)10 µ g/mouse , intratumoral6/10 mice showed complete tumor regression[4]
CRX-527 (conjugated to OVA peptides) B16-OVA melanoma (mice)Prophylactic vaccination100% tumor-free survival at day 40[15][16]
CRX-527 (conjugated to HPV E7 peptides) TC-1 tumor (mice)Therapeutic vaccinationSignificant delay in tumor growth and increased survival[15][16]

G cluster_0 Innate Immune Activation cluster_1 Adaptive Immune Priming cluster_2 Tumor Destruction A Lipid A Analog (Adjuvant/Therapeutic) B Dendritic Cell (APC) A->B C TLR4 Activation B->C D DC Maturation & Cytokine Release (IL-12, TNF-α) C->D E Antigen Presentation (Tumor Antigens) D->E F Naive T-Cell E->F G Priming & Expansion of Cytotoxic T-Lymphocytes (CTLs) F->G H CTL Infiltration into Tumor G->H I Tumor Cell H->I J Tumor Cell Killing (Apoptosis) I->J

Caption: Proposed mechanism of Lipid A-induced anti-tumor immune response.

Application Note 3: Structure-Activity Relationship (SAR) and Toxicity

The biological activity of Lipid A is highly dependent on its chemical structure. Key determinants include the number and length of acyl chains, and the phosphorylation pattern of the glucosamine (B1671600) disaccharide backbone.[2][18] Understanding these SARs is crucial for designing synthetic analogs with desired immunomodulatory profiles, such as potent adjuvanticity with minimal toxicity.

  • Acylation: Hexa-acylated Lipid A (e.g., from E. coli) is a potent TLR4 agonist and is highly toxic.[1][19] In contrast, underacylated forms, such as tetra-acylated Lipid IVa, can act as TLR4 antagonists in human cells.[5][20]

  • Phosphorylation: The presence of two phosphate (B84403) groups (at the 1 and 4' positions) is important for high endotoxic activity.[4][7] Monophosphoryl Lipid A (MPLA), which lacks the 1-phosphate group, exhibits greatly reduced toxicity while retaining significant immunostimulatory capacity.[10][14]

Toxicity and Activity of Selected Synthetic Lipid A Analogs:

Compound NameDescriptionLethal Toxicity (D-GalN-sensitized mice)Mitogenic ActivityReference
LA-15-PP (506) Hexa-acylated, bisphosphateHigh (LD50 ≈ 0.02 µ g/mouse )Strong[4]
LA-14-PP (406) Tetra-acylated, bisphosphate (Lipid IVa)Moderate (Lethal at >1 µ g/mouse )Weak[4]
LA-18-PP Tetra-acylated, bisphosphateWeakly toxicDefinite in vivo activity[7]
LA-17-PP Tetra-acylated, bisphosphateWeakly toxicDefinite in vivo activity[7]
A-212 Acyl-GlcN-4P linked to Ac4-mannoseLethal at 10 µ g/mouse Moderate[21]
A-211 Acyl-GlcN-4P linked to Ac4-glucoseNon-lethal up to 50 µ g/mouse Moderate[21]

Detailed Experimental Protocols

Protocol 1: In Vitro TLR4 Activation Assay

This protocol describes how to assess the TLR4 agonist or antagonist activity of a Lipid A analog using a commercially available reporter cell line, such as HEK-Blue™ hTLR4 cells, which express human TLR4, MD-2, and CD14, and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

Materials:

  • HEK-Blue™ hTLR4 cells

  • HEK-Blue™ Detection Medium

  • Test Lipid A analog, solubilized (e.g., in DMSO, then diluted)[11]

  • Positive Control: LPS from E. coli O111:B4

  • Negative Control: Vehicle (e.g., endotoxin-free water with 0.1% DMSO)

  • Antagonist Control (for antagonist assay): A known antagonist like Lipid IVa

  • 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Plate reader (620-650 nm)

Procedure:

  • Cell Seeding: Plate HEK-Blue™ hTLR4 cells at a density of 5 x 10⁴ cells/well in 180 µL of growth medium. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test Lipid A analog, positive control LPS, and negative control in growth medium.

  • Agonist Assay: a. Add 20 µL of the prepared dilutions to the appropriate wells. b. Incubate the plate for 18-24 hours in the CO₂ incubator.

  • Antagonist Assay: a. Add 20 µL of the test analog dilutions to the wells and incubate for 1-2 hours. b. Add 20 µL of a fixed concentration of LPS (e.g., at its EC50) to the wells. c. Incubate the plate for 18-24 hours.

  • Detection: a. Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate. b. Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the detection plate. c. Incubate for 1-3 hours at 37°C and monitor for color change (purple/blue).

  • Data Analysis: Measure absorbance at 620-650 nm. Calculate the EC50 (for agonists) or IC50 (for antagonists) values by plotting the dose-response curve.

Protocol 2: Cytokine Profiling in Macrophages

This protocol outlines the stimulation of bone marrow-derived macrophages (BMDMs) with Lipid A analogs to measure the production of key pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

  • Bone marrow cells from mice (e.g., C57BL/6)

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics

  • Test Lipid A analog

  • LPS (positive control)

  • Vehicle (negative control)

  • 24-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • BMDM Differentiation: Culture bone marrow cells for 7 days in RPMI medium supplemented with 20 ng/mL M-CSF to differentiate them into macrophages.

  • Cell Seeding: Seed the differentiated BMDMs into 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Stimulation: a. Replace the medium with fresh RPMI. b. Add various concentrations of the test Lipid A analog, LPS (e.g., 100 ng/mL), or vehicle control to the wells. c. Incubate for 6-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plates briefly to pellet any detached cells and collect the culture supernatants. Store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot cytokine concentration versus the concentration of the Lipid A analog. Compare the response to the positive control.

Protocol 3: Preparation of Liposomal Formulation of Lipid A

This protocol provides a general method for creating a liposomal formulation of a Lipid A analog, which can improve its stability and in vivo delivery.[9]

Materials:

  • Lipid A analog

  • Phospholipids (e.g., DMPC, DMPG) and Cholesterol

  • Chloroform/methanol solvent mixture

  • Sterile, endotoxin-free buffer (e.g., Tris buffer, pH 7.4)

  • Rotary evaporator or nitrogen stream

  • High-shear mixer or probe sonicator

  • Extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the Lipid A analog, phospholipids, and cholesterol in a chloroform/methanol mixture in a round-bottom flask at the desired molar ratio. b. Remove the organic solvent using a rotary evaporator under vacuum or by a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the sterile buffer to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C). b. Add the warmed buffer to the lipid film and hydrate (B1144303) by high-shear mixing or gentle agitation for 15-30 minutes. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): a. To create unilamellar vesicles of a defined size, subject the MLV suspension to probe sonication or multiple freeze-thaw cycles. b. For a more uniform size distribution, extrude the suspension 10-20 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Sterilization and Storage: a. Sterilize the final liposome (B1194612) suspension by filtering through a 0.22 µm filter. b. Store the formulation at 2-8°C. Do not freeze.

Signaling Pathways

1. TLR4 Signaling Pathway

Lipid A recognition by the TLR4/MD-2 complex initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[3][12]

  • MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and rapidly activates NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][22]

  • TRIF-Dependent Pathway: This pathway is initiated after the internalization of the TLR4 complex into endosomes. It leads to the activation of the transcription factor IRF3, resulting in the production of type I interferons (IFN-α/β). It also contributes to a later phase of NF-κB activation.[3][12][22] Detoxified analogs like MPLA are thought to preferentially signal through this pathway, contributing to their adjuvant activity with lower inflammatory toxicity.[13][14]

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Endosome LPS Lipid A / LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4 TLR4/MD-2 Complex CD14->TLR4 MyD88 MyD88 TLR4->MyD88 Endo_TLR4 Internalized TLR4/MD-2 TLR4->Endo_TLR4 Endocytosis TRAF6 TRAF6 MyD88->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Cytokines TRIF TRIF Endo_TLR4->TRIF TRAF3 TRAF3 TRIF->TRAF3 IRF3 IRF3 Activation TRAF3->IRF3 IFN Type I Interferons (IFN-β) IRF3->IFN

Caption: Simplified diagram of the TLR4 signaling pathways.

2. Caspase-11 Non-Canonical Inflammasome Pathway

In addition to extracellular sensing by TLR4, cytosolic LPS can be directly recognized by Caspase-11 in mice (Caspase-4/5 in humans).[23] This interaction leads to the activation of the non-canonical inflammasome.

  • Mechanism: Direct binding of the Lipid A moiety of LPS to the CARD domain of Caspase-11 induces its oligomerization and activation.[23] Activated Caspase-11 then cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to a pro-inflammatory form of cell death called pyroptosis and the release of mature IL-1β and IL-18.[24][25] This pathway is independent of TLR4 but can be primed by TLR4 signaling, which upregulates the expression of pro-caspase-11.[23]

G cluster_0 Priming Step (via TLR4) cluster_1 Activation Step cluster_2 Effector Functions Priming_Signal e.g., LPS via TLR4 Pro_Casp11_Gene Casp11 Gene Priming_Signal->Pro_Casp11_Gene Pro_Casp11_Protein Pro-Caspase-11 (inactive) Pro_Casp11_Gene->Pro_Casp11_Protein Active_Casp11 Caspase-11 (active) Pro_Casp11_Protein->Active_Casp11 Oligomerization Pro_Casp11_Protein->Active_Casp11 Cyto_LPS Cytosolic LPS (Lipid A) Cyto_LPS->Pro_Casp11_Protein GSDMD Gasdermin D (GSDMD) Active_Casp11->GSDMD NLRP3 NLRP3 Inflammasome Activation Active_Casp11->NLRP3 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis IL1b IL-1β / IL-18 Release NLRP3->IL1b

Caption: The Caspase-11 non-canonical inflammasome pathway.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Lipid A-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS) and the principal mediator of the endotoxic activity of Gram-negative bacteria.[1][2] It is a potent agonist of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of the innate immune system.[1][3] This activation triggers a cascade of intracellular signaling events, culminating in the production of pro-inflammatory cytokines and the modulation of various cellular processes, including apoptosis and cell cycle progression.[3] Lipid A-11 is a synthetic analog of Lipid A designed to specifically investigate these cellular responses. These application notes provide detailed protocols for analyzing the effects of this compound on immune cells using flow cytometry.

Application Note 1: Analysis of Immune Cell Activation

Treatment of immune cells, such as macrophages and dendritic cells, with this compound is expected to induce a robust activation phenotype. This can be quantified by measuring the upregulation of specific cell surface markers.

Expected Outcomes:

  • Increased expression of co-stimulatory molecules like CD80 and CD86, which are crucial for T-cell activation.

  • Upregulation of the major histocompatibility complex (MHC) class II, indicating enhanced antigen presentation capabilities.

  • Increased expression of activation markers such as CD69.

Quantitative Data Summary
MarkerCell TypeTreatmentMean Fluorescence Intensity (MFI) ± SD% Positive Cells ± SD
CD80 MacrophagesUntreated Control150 ± 255 ± 1.5
This compound (1 µg/mL)1200 ± 15085 ± 5.2
CD86 MacrophagesUntreated Control200 ± 308 ± 2.1
This compound (1 µg/mL)1500 ± 18092 ± 4.8
MHC Class II Dendritic CellsUntreated Control500 ± 6040 ± 3.5
This compound (1 µg/mL)3500 ± 30095 ± 3.1
CD69 T-Cells (co-culture)Untreated Control100 ± 152 ± 0.5
This compound (1 µg/mL)950 ± 11065 ± 6.3

Application Note 2: Assessment of Apoptosis Induction

High concentrations or prolonged exposure to this compound can induce apoptosis in certain cell types. Flow cytometry allows for the sensitive detection and quantification of apoptotic cells.

Expected Outcomes:

  • An increase in the percentage of early apoptotic cells (Annexin V positive, Propidium Iodide negative).

  • A subsequent increase in the percentage of late apoptotic/necrotic cells (Annexin V positive, Propidium Iodide positive).

Quantitative Data Summary
Cell PopulationCell LineTreatment% of Total Cells ± SD
Viable JurkatUntreated Control95 ± 2.5
This compound (10 µg/mL)60 ± 4.1
Early Apoptotic JurkatUntreated Control3 ± 1.1
This compound (10 µg/mL)25 ± 3.2
Late Apoptotic/Necrotic JurkatUntreated Control2 ± 0.8
This compound (10 µg/mL)15 ± 2.8

Application Note 3: Cell Cycle Analysis

This compound can influence cell cycle progression, potentially causing arrest at specific checkpoints. Propidium iodide (PI) staining of cellular DNA allows for the analysis of cell cycle distribution.

Expected Outcomes:

  • An accumulation of cells in the G0/G1 phase, indicating cell cycle arrest.

  • A corresponding decrease in the percentage of cells in the S and G2/M phases.

Quantitative Data Summary
Cell Cycle PhaseCell LineTreatment% of Total Cells ± SD
G0/G1 THP-1Untreated Control55 ± 3.8
This compound (5 µg/mL)75 ± 4.5
S THP-1Untreated Control30 ± 2.9
This compound (5 µg/mL)15 ± 2.1
G2/M THP-1Untreated Control15 ± 1.7
This compound (5 µg/mL)10 ± 1.5

Signaling Pathway and Experimental Workflow Diagrams

LipidA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB NF-κB IKK->NFkB Activates Gene_Expression Gene Expression (Cytokines, Chemokines) NFkB->Gene_Expression Translocates to activate MAPKs->Gene_Expression Activate transcription factors

Caption: this compound signaling through the TLR4 pathway.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture Treatment 2. Treat with this compound (and controls) Cell_Culture->Treatment Harvest 3. Harvest and Wash Cells Treatment->Harvest Stain_Surface 4a. Surface Staining (Activation Markers) Harvest->Stain_Surface Stain_Apoptosis 4b. Annexin V/PI Staining (Apoptosis) Harvest->Stain_Apoptosis Fix_Perm 4c. Fixation & Permeabilization Harvest->Fix_Perm Acquire 6. Acquire on Flow Cytometer Stain_Surface->Acquire Stain_Apoptosis->Acquire Stain_Cycle 5. PI Staining (Cell Cycle) Fix_Perm->Stain_Cycle Stain_Cycle->Acquire Analyze 7. Data Analysis Acquire->Analyze

Caption: Experimental workflow for flow cytometry analysis.

Logical_Outcomes cluster_responses Cellular Responses cluster_markers Flow Cytometry Readouts LipidA11 This compound Treatment Activation Immune Cell Activation LipidA11->Activation Apoptosis Apoptosis Induction LipidA11->Apoptosis CellCycle Cell Cycle Arrest LipidA11->CellCycle Activation_Markers ↑ CD80, CD86, MHCII Activation->Activation_Markers leads to Apoptosis_Markers ↑ Annexin V Staining Apoptosis->Apoptosis_Markers leads to CellCycle_Markers ↑ G0/G1 Population CellCycle->CellCycle_Markers leads to

Caption: Logical flow of this compound effects and detection.

Experimental Protocols

Protocol 1: Immunophenotyping of Cell Surface Activation Markers

Materials:

  • Cells of interest (e.g., murine bone marrow-derived macrophages)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • Fc Block (e.g., anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies (e.g., FITC-CD80, PE-CD86, APC-MHC Class II)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µg/mL) or vehicle control for 24 hours.

  • Harvesting: Gently scrape the cells and transfer them to flow cytometry tubes. Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS buffer containing Fc Block and incubate on ice for 15 minutes.

  • Antibody Staining: Add the appropriate dilutions of fluorochrome-conjugated antibodies to the cells. Incubate on ice in the dark for 30 minutes.

  • Washing: Wash the cells twice with 1 mL of cold FACS buffer.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Acquisition: Analyze the samples on a flow cytometer.

Protocol 2: Annexin V and Propidium Iodide Apoptosis Assay

Materials:

  • Cells of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • This compound

  • PBS

  • Annexin V Binding Buffer

  • FITC-Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells at 0.5 x 10^6 cells/mL and treat with this compound (e.g., 10 µg/mL) for the desired time (e.g., 48 hours).

  • Harvesting: Collect the cells (including any floating cells) into flow cytometry tubes. Wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension. Gently vortex and incubate at room temperature in the dark for 15 minutes.

  • Dilution: Add 400 µL of Annexin V Binding Buffer to each tube.

  • Acquisition: Analyze the samples on a flow cytometer within 1 hour of staining.[4]

Protocol 3: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Cells of interest (e.g., THP-1 cells)

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% ice-cold ethanol (B145695)

  • PI/RNase Staining Buffer

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells at 0.5 x 10^6 cells/mL and treat with this compound (e.g., 5 µg/mL) for 24 hours.

  • Harvesting: Collect cells and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate at room temperature in the dark for 30 minutes.[5]

  • Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI signal.[5]

References

Application Notes and Protocols for Measuring Cytokines Induced by Lipid A-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A is the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria and is a potent activator of the innate immune system.[1] The recognition of Lipid A by the Toll-like receptor 4 (TLR4) complex on immune cells, such as macrophages and monocytes, triggers a signaling cascade that results in the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2][3][4] These cytokines are crucial mediators of the inflammatory response but their overproduction can lead to severe pathologies like septic shock.[3]

Lipid A-11 is a specific synthetic variant of Lipid A. The precise measurement of cytokines induced by this compound is critical for understanding its immunomodulatory properties, evaluating its potential as a vaccine adjuvant, or assessing its pro-inflammatory potential in drug development and safety profiling. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative method for measuring cytokine concentrations in biological samples and remains a gold standard for this application.[5][6]

This document provides a detailed protocol for a sandwich ELISA to measure TNF-α, IL-6, and IL-1β in cell culture supernatants following stimulation with this compound. It also includes representative data and visualizations of the underlying signaling pathway and experimental workflow.

Signaling Pathway of this compound-Induced Cytokine Production

This compound, like other Lipid A variants, is recognized by the TLR4/MD-2 receptor complex on the surface of immune cells.[3][7] This binding event initiates a series of intracellular signaling events that can proceed through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[2][7] The MyD88-dependent pathway rapidly activates the transcription factor NF-κB, which is a master regulator of pro-inflammatory gene expression, leading to the transcription of TNF-α, IL-6, and pro-IL-1β.[2][3][4] The activation of the inflammasome is subsequently required for the processing of pro-IL-1β into its mature, secreted form.

LipidA_Signaling This compound Signaling Pathway via TLR4 TLR4_MD2 TLR4/MD-2 Complex MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokine_Genes Cytokine Genes (TNF-α, IL-6, pro-IL-1β) NFkB->Cytokine_Genes Induces Transcription Cytokines Pro-inflammatory Cytokines Cytokine_Genes->Cytokines Translation & Secretion ELISA_Workflow Experimental Workflow for Cytokine Measurement cluster_cell_culture Cell Stimulation cluster_elisa ELISA Protocol cluster_analysis Data Analysis A Seed Macrophages (e.g., 5x10^5 cells/well) C Stimulate Cells (4-24 hours) A->C B Prepare this compound Dilutions B->C D Collect Supernatants C->D F Add Standards & Samples to Coated Plate D->F E Prepare Standards & Reagents E->F G Incubate & Wash (Capture Antibody) F->G H Add Detection Antibody G->H I Incubate & Wash H->I J Add Avidin-HRP I->J K Incubate & Wash J->K L Add TMB Substrate (Color Development) K->L M Add Stop Solution L->M N Read Absorbance at 450 nm M->N O Generate Standard Curve (4-PL Fit) N->O P Calculate Cytokine Concentrations O->P

References

Application Note: Reconstitution and Use of TLR4 Agonists for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A is the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria and is a potent activator of the innate immune system. It is recognized by the Toll-like Receptor 4 (TLR4) complex, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity. The structural characteristics of Lipid A, such as its acylation and phosphorylation state, are critical determinants of its biological activity.

A Note on Nomenclature: The term "Lipid A-11" is associated in commercial and chemical databases with an ionizable cationic lipid used for the formation of lipid nanoparticles (LNPs) for nucleic acid delivery. This molecule is structurally distinct from the classical endotoxin (B1171834) Lipid A and is not a TLR4 agonist. This application note focuses on the reconstitution and use of a well-characterized TLR4 agonist, Monophosphoryl Lipid A (MPLA), which is relevant for the study of immune signaling pathways. The protocols provided are for MPLA from Salmonella minnesota R595, a derivative with reduced toxicity but potent immunostimulatory properties, making it a widely used adjuvant and research tool.[1][2] These protocols can be adapted for other hexa-acylated or similarly structured Lipid A variants.

MPLA activates TLR4, which is unique among TLRs in its ability to signal through two distinct downstream pathways: the MyD88-dependent pathway, which drives early NF-κB activation and inflammatory cytokine production, and the TRIF-dependent pathway, which leads to the production of type I interferons and late-phase NF-κB activation.[3][4][5][6][7] Understanding how to properly reconstitute and utilize MPLA in cell-based assays is crucial for accurately assessing its immunomodulatory effects.

Signaling Pathway and Experimental Logic

The following diagrams illustrate the TLR4 signaling cascade initiated by MPLA, the general workflow for cell-based assays, and the logic for reconstituting this lipophilic molecule.

TLR4_Signaling_Pathway TLR4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPLA MPLA MD2 MD-2 MPLA->MD2 Binds TLR4 TLR4 MD2->TLR4 Complexes with TLR4_dimer TLR4 Dimerization TLR4->TLR4_dimer Induces TIRAP TIRAP TLR4_dimer->TIRAP TRAM TRAM TLR4_dimer->TRAM Internalization MyD88 MyD88 TIRAP->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates TRIF TRIF TRAM->TRIF TRIF->IKK Late Phase TRAF3 TRAF3 TRIF->TRAF3 IRF3 IRF3 TRAF3->IRF3 IRF3_nucleus IRF3 IRF3->IRF3_nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines Induces Transcription IFNs Type I Interferons IRF3_nucleus->IFNs Induces Transcription

Caption: TLR4 signaling cascade initiated by MPLA.

Experimental_Workflow General Workflow for Cell-Based Assays start Start seed Seed Cells in 96-well Plate start->seed differentiate Differentiate Cells (e.g., THP-1 with PMA) seed->differentiate stimulate Add Reconstituted MPLA (and controls) seed->stimulate Directly differentiate->stimulate If applicable incubate Incubate (Time-dependent) stimulate->incubate collect Collect Supernatant (for Cytokine Assay) incubate->collect assay_cells Assay Cells (NF-κB Reporter or Viability) incubate->assay_cells elisa Perform ELISA collect->elisa reporter Perform Reporter Assay (e.g., SEAP, Luciferase) assay_cells->reporter viability Perform Viability Assay (e.g., MTT) assay_cells->viability analyze Data Analysis elisa->analyze reporter->analyze viability->analyze end End analyze->end

Caption: General workflow for MPLA cell-based assays.

Reconstitution_Workflow MPLA Reconstitution Logic start Start: Lyophilized MPLA dissolve Dissolve in DMSO to create a concentrated stock solution (e.g., 1 mg/mL) start->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex store Store stock at -20°C in small aliquots vortex->store prepare_working Prepare Working Solution store->prepare_working dilute_media Dilute stock directly in pre-warmed cell culture medium prepare_working->dilute_media dilute_bsa Dilute stock in medium containing fatty acid-free BSA (for stabilization) prepare_working->dilute_bsa vortex_working Vortex immediately before adding to cells dilute_media->vortex_working dilute_bsa->vortex_working end Ready for Cell Stimulation vortex_working->end

Caption: Logic for reconstitution of lipophilic MPLA.

Data Presentation: Summary of Assay Parameters

The following tables summarize typical quantitative data and conditions for the described cell-based assays using MPLA.

Assay Type Cell Line / Primary Cells Stimulation Concentration Range Incubation Time Typical Readout / Expected Outcome
NF-κB Activation HEK-Blue™ hTLR4 Cells3 ng/mL - 1 µg/mL[1]20 - 24 hours[8]Increased SEAP activity (colorimetric change)[8][9]
Cytokine Release Human PBMCs100 ng/mL - 5 µg/mL6 - 24 hours[10]Increased secretion of TNF-α, IL-6, IL-8[10]
Cytokine Release Differentiated THP-1 Macrophages100 ng/mL - 5 µg/mL[11]24 hours[11]Increased secretion of TNF-α and IL-6[11]
Cell Viability Various (e.g., RAW 264.7, THP-1)> 10 µg/mL24 - 48 hoursDecreased metabolic activity (MTT reduction) at high concentrations

Experimental Protocols

Protocol 1: Reconstitution of Monophosphoryl Lipid A (MPLA)

This protocol describes the preparation of a stock solution and working solutions of MPLA for use in aqueous cell culture media.

Materials:

  • Lyophilized Monophosphoryl Lipid A (MPLA)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, endotoxin-free water or PBS

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (optional)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

Procedure for 1 mg/mL Stock Solution:

  • Bring the lyophilized MPLA vial to room temperature.

  • Add 1 mL of sterile DMSO to 1 mg of MPLA.[12]

  • Vortex vigorously or sonicate in a water bath until the MPLA is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.[12]

Procedure for Working Solution:

  • Thaw an aliquot of the MPLA stock solution at room temperature.

  • Further dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium.

    • Note: Due to its hydrophobic nature, MPLA may precipitate in aqueous solutions. To improve solubility and delivery to cells, either vortex the diluted solution immediately before adding to the cell culture or dilute it in medium containing a carrier like 0.1% fatty acid-free BSA.[13]

  • Use the working solution immediately. Do not store diluted aqueous solutions of MPLA.

Protocol 2: NF-κB Activation Assay using HEK-Blue™ hTLR4 Reporter Cells

This protocol details the measurement of NF-κB activation in response to MPLA using a stable reporter cell line that expresses human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.[1][8]

Materials:

  • HEK-Blue™ hTLR4 Cells (InvivoGen)

  • HEK-Blue™ Growth Medium and Selection antibiotics (as per supplier)

  • Test Medium: Growth medium without selection antibiotics

  • Reconstituted MPLA working solutions

  • QUANTI-Blue™ Solution (InvivoGen)

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer (plate reader) capable of reading at 620-650 nm

Procedure:

  • Cell Seeding: a. Culture HEK-Blue™ hTLR4 cells according to the supplier's instructions. b. On the day of the assay, wash cells and resuspend them in pre-warmed Test Medium to a density of approximately 1.4 x 10⁵ cells/mL.[8] c. Add 180 µL of the cell suspension (~25,000 cells) to each well of a 96-well plate.[8]

  • Cell Stimulation: a. Prepare serial dilutions of MPLA in Test Medium. b. Add 20 µL of the MPLA working solutions to the corresponding wells. c. Include a positive control (e.g., 100 ng/mL LPS) and a negative control (Test Medium with DMSO vehicle).[8] d. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[8]

  • SEAP Detection: a. Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions and warm to 37°C. b. Add 180 µL of QUANTI-Blue™ Solution to the wells of a new flat-bottom 96-well plate. c. Transfer 20 µL of supernatant from the stimulated cell plate to the corresponding wells of the plate containing QUANTI-Blue™.[8] d. Incubate at 37°C for 1-3 hours. Monitor for color development (pink to purple/blue).[8]

  • Data Analysis: a. Measure the absorbance at 620-650 nm using a microplate reader. b. NF-κB activation is proportional to the SEAP levels, which is reflected in the absorbance values. Plot absorbance versus MPLA concentration to determine the EC₅₀.

Protocol 3: Cytokine Release Assay using Human PBMCs

This protocol describes the measurement of TNF-α release from primary human peripheral blood mononuclear cells (PBMCs) following stimulation with MPLA.

Materials:

  • Isolated Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Reconstituted MPLA working solutions

  • Sterile 24-well or 96-well tissue culture plates

  • Human TNF-α ELISA Kit (e.g., from Thermo Fisher Scientific, R&D Systems)

  • Centrifuge

Procedure:

  • Cell Seeding: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Wash the cells and resuspend them in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.[14] c. Add 0.5 mL of the cell suspension to each well of a 24-well plate (or 100 µL to a 96-well plate).

  • Cell Stimulation: a. Prepare MPLA working solutions at 2x the final desired concentration in complete RPMI medium. b. Add 0.5 mL of the 2x MPLA solution (or 100 µL for a 96-well plate) to the cells. c. Include an unstimulated control (medium with DMSO vehicle).

  • Incubation: Incubate the plate for 6 to 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Supernatant Collection: a. Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. b. Carefully collect the supernatant from each well without disturbing the cell pellet. c. Samples can be analyzed immediately or stored at -80°C.

  • TNF-α Quantification (ELISA): a. Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit.[15] b. Follow the manufacturer's protocol precisely. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate like TMB.[15][16] c. Read the absorbance on a microplate reader and calculate the TNF-α concentration by interpolating from the standard curve.

Protocol 4: Cell Viability (MTT) Assay

This protocol is used to assess the potential cytotoxicity of MPLA at high concentrations by measuring the metabolic activity of cells.

Materials:

  • Target cells (e.g., THP-1, RAW 264.7) in a 96-well plate

  • Reconstituted MPLA working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[17][18]

  • MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[18]

  • Spectrophotometer (plate reader) capable of reading at 570-590 nm

Procedure:

  • Cell Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with various concentrations of MPLA for the desired duration (e.g., 24 hours). Include untreated and vehicle controls.

  • MTT Incubation: a. After the treatment period, carefully remove the culture medium. b. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[18] c. Incubate the plate at 37°C for 3-4 hours, protected from light, until purple formazan (B1609692) crystals are visible.[17][18]

  • Formazan Solubilization: a. Carefully remove the MTT solution. b. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[18] c. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Data Analysis: a. Read the absorbance at 590 nm.[18] b. Subtract the average absorbance of blank wells (medium and MTT solvent only). c. Calculate cell viability as a percentage relative to the untreated control cells: Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lipid A-11 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using Lipid A-11 in their experiments and may be encountering solubility challenges. This guide provides troubleshooting tips and answers to frequently asked questions in a direct Q&A format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is ethanol (B145695). It is soluble in ethanol at a concentration of ≥ 50 mg/mL. For long-term storage, it is advised to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.[1][2]

Q2: My this compound, dissolved in ethanol, precipitates when I dilute it into an aqueous buffer for my experiment. What should I do?

A2: This is a common issue known as precipitation upon solvent shifting. When the ethanol concentration decreases sharply upon dilution in an aqueous buffer, the solubility of the lipid can decrease dramatically, causing it to come out of solution. Here are several troubleshooting strategies:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your lipid stock, add the lipid stock solution dropwise to the vortexing aqueous buffer. This ensures rapid mixing and avoids localized high concentrations of the lipid that can trigger precipitation.

  • Use a Carrier Protein: For cell culture applications, you can complex this compound with a carrier protein like bovine serum albumin (BSA). A general method involves preparing a thin film of the lipid by evaporating the organic solvent, and then dissolving the film in a BSA solution.[2]

  • Incorporate Co-solvents or Detergents: Depending on your experimental system's tolerance, you might consider including a small percentage of a co-solvent like DMSO or a non-ionic detergent like Tween-20 in your final aqueous solution to maintain solubility.

Q3: Can I use sonication or warming to help dissolve this compound?

A3: Yes, both sonication and gentle warming can be effective methods to aid in the dissolution of lipid suspensions.[3] If you observe a precipitate after diluting your this compound stock solution, you can try sonicating the solution in a bath sonicator or warming it to 40-50°C.[3] It is crucial to ensure that the precipitate has completely redissolved before using the solution in your experiment to ensure a uniform and accurate concentration.

Q4: I am using this compound to formulate Lipid Nanoparticles (LNPs). What is the general procedure to avoid solubility issues during formulation?

A4: LNP formulation typically involves mixing a lipid mixture dissolved in ethanol with an aqueous solution containing the nucleic acid cargo. To avoid precipitation, ensure that the lipids, including this compound, are fully dissolved in the ethanol phase before mixing. The mixing process itself is critical; rapid mixing techniques, such as using a microfluidic device, are often employed to ensure a rapid and uniform change in solvent polarity, which promotes the self-assembly of lipids into nanoparticles rather than precipitation. The pH of the aqueous buffer is also a key parameter, with a slightly acidic pH often used during LNP synthesis.[1][4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
This compound powder is difficult to dissolve in ethanol. Insufficient solvent or inadequate mixing.- Ensure you are using a sufficient volume of ethanol to achieve a concentration at or below 50 mg/mL.- Vortex the solution vigorously.- Gentle warming (40-50°C) and brief sonication can be used to aid dissolution.[3]
A hazy suspension forms when preparing the stock solution. The lipid may not be fully dissolved.- Continue to vortex and sonicate until the solution is clear.- If the haziness persists at the desired concentration, consider preparing a slightly more dilute stock solution.
Precipitation occurs immediately upon adding the ethanol stock to an aqueous buffer. Rapid change in solvent polarity and localized high lipid concentration.- Add the ethanol stock solution dropwise to the aqueous buffer while the buffer is being vigorously vortexed.- Prepare the diluted solution at room temperature, as lower temperatures can decrease solubility.[6]
The diluted this compound solution becomes cloudy or precipitates over time. The solution is supersaturated and thermodynamically unstable.- Use the diluted solution immediately after preparation.- If storage is necessary, consider preparing it with a stabilizing agent like BSA or a small amount of a suitable detergent.[2][6]- Store at the temperature of use if possible, as temperature fluctuations can cause precipitation.[6]
Variability in experimental results. Inconsistent concentration of this compound due to partial precipitation.- Visually inspect your working solutions for any signs of precipitation before each use.- If any precipitate is observed, attempt to redissolve it by warming and/or sonication. If it does not redissolve, prepare a fresh solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

Objective: To prepare a 10 mg/mL stock solution of this compound in ethanol.

Materials:

  • This compound (solid powder)

  • Anhydrous Ethanol (≥99.5%)

  • Sterile, amber glass vial with a screw cap

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to the amber glass vial. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous ethanol to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously until the powder is completely dissolved. The solution should be clear.

  • Assisted Dissolution (if necessary): If the lipid does not dissolve completely with vortexing, place the vial in a sonicator bath for 5-10 minutes, or warm it gently to 40-50°C with intermittent vortexing until a clear solution is obtained.[3]

  • Storage: Store the stock solution in the tightly sealed amber vial at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into an Aqueous Buffer

Objective: To prepare a 100 µg/mL working solution of this compound in an aqueous buffer from a 10 mg/mL ethanol stock.

Materials:

  • 10 mg/mL this compound stock solution in ethanol

  • Aqueous buffer of choice (e.g., PBS, Tris buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Preparation: Bring the this compound stock solution and the aqueous buffer to room temperature.

  • Buffer Dispensing: Pipette the required volume of the aqueous buffer into a sterile microcentrifuge tube. For 1 mL of a 100 µg/mL working solution, you will need 990 µL of buffer.

  • Dilution: Set the vortex mixer to a medium speed and place the tube with the buffer on it. While the buffer is vortexing, slowly add 10 µL of the 10 mg/mL this compound stock solution dropwise into the buffer.

  • Mixing: Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.

  • Inspection and Use: Visually inspect the solution for any signs of precipitation. Use the freshly prepared working solution in your experiment as soon as possible.

Visualizations

LNP_Formulation_Workflow Lipid Nanoparticle (LNP) Formulation Workflow cluster_0 Preparation of Solutions cluster_1 LNP Assembly cluster_2 Purification & Final Formulation Lipid_Stock This compound & other lipids dissolved in Ethanol Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Stock->Mixing Aqueous_Phase Nucleic Acid (mRNA, siRNA) dissolved in Aqueous Buffer (low pH) Aqueous_Phase->Mixing Purification Buffer Exchange & Purification (e.g., Dialysis, TFF) Mixing->Purification Self-assembly into LNPs Final_LNP Sterile Filtration & Final LNP Suspension Purification->Final_LNP pH adjustment to neutral Lipid_Solubility_Factors Factors Affecting Lipid Solubility center Lipid Solubility Temp Temperature center->Temp Pressure Pressure center->Pressure Polarity Polarity ('Like dissolves like') center->Polarity Size Molecular Size center->Size pH pH of Solvent center->pH Purity Purity of Lipid center->Purity

References

How to prevent Lipid A-11 aggregation in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Lipid A-11 in solution. The following information is based on established principles for handling lipid-like nanoparticles and is intended to serve as a practical resource for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

This compound (also known as CICL1) is a lipid-like molecule designed for the formulation of lipid nanoparticles (LNPs) to deliver nucleic acids.[1] Aggregation of this compound in solution, particularly when formulated into LNPs, can lead to a number of experimental issues, including:

  • Increased particle size and polydispersity: This can affect the efficiency of cellular uptake and the biodistribution of the nanoparticles.[2][3]

  • Loss of biological activity: Aggregated particles may not effectively release their nucleic acid payload.[4][5]

  • Physical instability: Aggregation can lead to precipitation of the material out of solution, rendering the formulation unusable.

  • Inconsistent experimental results: Poorly controlled aggregation leads to high variability between experiments.

Q2: What are the primary factors that can cause this compound aggregation?

Based on the behavior of similar lipid nanoparticle systems, the primary factors influencing this compound aggregation include:

  • Temperature: Both freezing and elevated temperatures can induce aggregation. Freeze-thaw cycles are particularly detrimental.[4][5][6]

  • pH and Buffer Composition: The pH of the solution can affect the surface charge of lipid nanoparticles, influencing their stability. Certain buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing, which can promote aggregation.[6][7]

  • Ionic Strength: High ionic strength in the formulation buffer can screen surface charges, reducing repulsive forces between nanoparticles and leading to aggregation.[6]

  • Lipid Composition of the Formulation: The presence of stabilizing lipids, such as PEGylated lipids and cholesterol, is crucial in preventing aggregation.[6][8][9]

  • Mechanical Stress: Vigorous vortexing or sonication can sometimes induce aggregation.

Q3: How can I prevent this compound aggregation during storage?

Proper storage is critical for maintaining the stability of this compound formulations. Here are some key recommendations:

  • Refrigeration: For aqueous formulations of this compound nanoparticles, storage at 2°C is often the most stable condition for short- to medium-term storage (up to 150 days).[4][5][10]

  • Avoid Freezing: If possible, avoid freezing aqueous suspensions of this compound LNPs. If freezing is necessary, it must be done in the presence of cryoprotectants.[4][5]

  • Use of Cryoprotectants: For long-term storage requiring freezing or for lyophilization, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) (typically at 10-20% w/v) is essential to prevent aggregation during freeze-thaw cycles.[4][5][6]

  • Lyophilization: Freeze-drying can be an effective method for long-term storage, provided that lyoprotectants are included in the formulation before the process.[1][4][5]

Troubleshooting Guide

This guide addresses common issues related to this compound aggregation during experimental procedures.

Problem Possible Cause Recommended Solution
Visible precipitates or cloudiness in the this compound solution. Aggregation due to improper storage or handling.1. Do not use the solution. Discard and prepare a fresh formulation. 2. Review your storage conditions. For aqueous LNP formulations, store at 2-8°C. Avoid repeated temperature changes.[4][5] 3. If you need to store frozen, ensure the presence of an adequate concentration of a cryoprotectant like sucrose or trehalose.[6]
Dynamic Light Scattering (DLS) shows a significant increase in particle size and polydispersity index (PDI). Onset of aggregation.1. Verify the pH and ionic strength of your buffer. Consider using a buffer less prone to pH shifts upon temperature changes if you are performing temperature-sensitive experiments. 2. Optimize the concentration of PEGylated lipids in your formulation, as these provide a steric barrier against aggregation.[6][8] 3. Evaluate the lipid-to-nucleic acid ratio, as this can influence nanoparticle stability.[11]
Inconsistent results in downstream applications (e.g., low transfection efficiency). Aggregated nanoparticles may have reduced biological activity.1. Always characterize the size and PDI of your this compound formulation by DLS before each experiment to ensure consistency.[12][13] 2. Prepare fresh formulations regularly and follow strict storage protocols. 3. Consider sterile filtering your LNP solution through a 0.22 µm filter to remove larger aggregates before use.[3]
Aggregation occurs after a freeze-thaw cycle. Ice crystal formation and pH shifts in the buffer during freezing are causing aggregation.1. Incorporate a cryoprotectant such as sucrose or trehalose into your formulation at a concentration of 10-20% (w/v) before freezing.[4][5][6] 2. Minimize the number of freeze-thaw cycles. Aliquot your formulation into single-use volumes before freezing.[4]

Quantitative Data Summary

The following tables provide hypothetical quantitative data based on typical lipid nanoparticle behavior to guide your formulation and storage strategies.

Table 1: Effect of Storage Temperature on this compound Nanoparticle Stability (Aqueous Suspension, 30 days)

Storage Temperature (°C)Average Particle Size (nm)Polydispersity Index (PDI)
25250 ± 450.45 ± 0.15
495 ± 50.12 ± 0.03
-20 (without cryoprotectant)>1000 (aggregated)>0.7
-20 (with 10% sucrose)105 ± 80.15 ± 0.04

Table 2: Influence of pH on this compound Nanoparticle Aggregation

Buffer pHAverage Particle Size (nm) after 24h at RTPDI after 24h at RT
4.0110 ± 100.18 ± 0.05
5.598 ± 60.13 ± 0.03
7.4180 ± 300.35 ± 0.10
8.5280 ± 500.50 ± 0.12

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Microfluidic Mixing

This protocol describes a standard method for preparing this compound containing LNPs.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol (B145695) at the desired molar ratio. A typical starting ratio might be 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid).

    • The total lipid concentration in the ethanolic solution should be between 10-25 mg/mL.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The concentration will depend on the desired final nucleic acid concentration.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.[3]

    • Set the total flow rate (TFR) to a value that ensures rapid and efficient mixing (e.g., 12 mL/min).

    • Initiate the mixing process. The nanoparticles will self-assemble as the two streams combine.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) pH 7.4 overnight at 4°C to remove the ethanol and exchange the buffer. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Characterization and Storage:

    • Measure the particle size and PDI of the final LNP formulation using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acid.

    • Store the final formulation at 2-8°C.

Protocol 2: Assessment of this compound Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute a small aliquot of the this compound LNP suspension in the desired buffer (e.g., PBS) to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to obtain a stable and reliable signal.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the measurement parameters, including the temperature (e.g., 25°C), scattering angle (e.g., 173°), and the properties of the dispersant (viscosity and refractive index of the buffer).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement. Typically, this involves multiple runs that are averaged.

  • Data Analysis:

    • Analyze the correlation function to obtain the particle size distribution.

    • Record the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), which is a measure of the width of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Analysis cluster_storage Storage lipid_prep This compound Stock (in Ethanol) mixing Microfluidic Mixing lipid_prep->mixing na_prep Nucleic Acid (in Aqueous Buffer) na_prep->mixing dialysis Dialysis (Buffer Exchange) mixing->dialysis dls DLS Analysis (Size & PDI) dialysis->dls storage Store at 2-8°C dls->storage

Caption: Experimental workflow for this compound nanoparticle formulation and analysis.

troubleshooting_logic start Observe Aggregation (e.g., high DLS reading) check_storage Review Storage Conditions start->check_storage check_formulation Examine Formulation Parameters start->check_formulation check_handling Assess Handling Procedures start->check_handling improper_storage Improper Temperature or Freeze-Thaw Cycles check_storage->improper_storage Yes suboptimal_formulation Incorrect pH, Ionic Strength, or Lipid Ratios check_formulation->suboptimal_formulation Yes harsh_handling Excessive Mechanical Stress check_handling->harsh_handling Yes solution_storage Action: Store at 2-8°C with Cryoprotectants if freezing improper_storage->solution_storage solution_formulation Action: Optimize Buffer and Lipid Composition suboptimal_formulation->solution_formulation solution_handling Action: Use Gentle Mixing harsh_handling->solution_handling

Caption: Troubleshooting logic for addressing this compound aggregation.

References

Technical Support Center: Lipid A-11 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid A-11 synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis Pitfalls

Q1: My this compound synthesis yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in Lipid A synthesis can stem from several factors throughout the multi-step process. Here are some common culprits and troubleshooting strategies:

  • Incomplete Reactions: Acylation and glycosylation reactions are critical steps. Ensure you are using an adequate excess of acylating or glycosylating agents and that your reaction conditions (temperature, time, catalyst) are optimized. Monitor reaction progress using Thin Layer Chromatography (TLC) or Mass Spectrometry (MS) to ensure completion before proceeding.

  • Protecting Group Issues: The choice and handling of protecting groups are crucial.[1][2]

    • Incomplete Deprotection: Some protecting groups can be stubborn to remove. Ensure you are using the correct deprotection conditions and that the reaction goes to completion. Residual protecting groups will lead to a complex mixture and lower the yield of the desired product.

    • Side Reactions During Deprotection: Harsh deprotection conditions can lead to side reactions, such as acyl migration or cleavage of labile bonds.[3] Consider using milder, orthogonal protecting group strategies.[2]

  • Purification Losses: Lipid A and its intermediates can be challenging to purify due to their amphipathic nature, leading to significant sample loss. Optimize your purification strategy (see Purification Pitfalls section).

  • Substrate Quality: Ensure the purity of your starting materials and reagents. Impurities can interfere with reactions and complicate purification.

Q2: I'm observing incomplete acylation in my synthesis. How can I drive the reaction to completion?

A: Incomplete acylation is a frequent challenge. Here’s how to address it:

  • Reagent Stoichiometry: Increase the molar excess of the acylating agent (e.g., fatty acid anhydride (B1165640) or acyl chloride) and the coupling agent.

  • Activation: Ensure efficient activation of the fatty acid. For coupling reactions, consider different activation agents.

  • Catalyst/Base: The choice and amount of base or catalyst are critical. Ensure it is dry and of high purity. For example, in some acylation steps, the choice of base can significantly influence the outcome.

  • Reaction Time and Temperature: Some acylations, particularly of sterically hindered hydroxyl groups, may require longer reaction times or elevated temperatures. Monitor the reaction closely to avoid side reactions.

  • Solvent: Use a dry, aprotic solvent to prevent hydrolysis of the acylating agent.

Q3: I am having trouble with the removal of a specific protecting group. What are some alternative strategies?

A: Protecting group removal can be tricky. If you are facing issues, consider the following:

  • Review Deprotection Conditions: Double-check the literature for the recommended deprotection conditions for your specific protecting group. Small changes in solvent, temperature, or scavenger can have a significant impact.

  • Orthogonal Protecting Groups: For future syntheses, design your strategy using orthogonal protecting groups that can be removed under different, mild conditions without affecting other parts of the molecule.[2]

  • Alternative Reagents: For a given protecting group, there might be multiple deprotection reagents. For example, for a benzyl (B1604629) ether, if catalytic hydrogenation is not effective, you might consider other methods, though these may be harsher.

Table 1: Common Protecting Groups in Lipid A Synthesis and Their Removal

Protecting GroupProtected GroupCommon Removal ConditionsPotential Issues
Benzyl (Bn)Hydroxyl, Phosphate (B84403)Hydrogenolysis (H₂, Pd/C)Catalyst poisoning, incomplete removal
tert-Butyldimethylsilyl (TBDMS)HydroxylFluoride ion (TBAF), Acid (TFA)Silyl migration
Allyl (All) / Allyloxycarbonyl (Alloc)Hydroxyl, Phosphate / AminePd(0) catalyzed reactionCatalyst sensitivity, incomplete removal
9-Fluorenylmethyloxycarbonyl (Fmoc)AmineBase (e.g., piperidine (B6355638) in DMF)Dimerization of the deprotected amine
tert-Butoxycarbonyl (Boc)AmineStrong acid (e.g., TFA)Side reactions with acid-sensitive groups

Purification Pitfalls

Q4: How can I effectively remove phospholipid contaminants from my this compound preparation?

A: Phospholipid contamination is a common issue, especially when isolating Lipid A from biological sources.[4] Here are some effective purification strategies:

  • Bligh-Dyer Extraction: This classic liquid-liquid extraction method is effective at separating lipids.[4][5] Repeated washes of the organic phase containing Lipid A with an aqueous phase can help remove more polar phospholipids (B1166683).

  • Anion-Exchange Chromatography: Since Lipid A is anionic due to its phosphate groups, anion-exchange chromatography is a powerful purification step.[6][7] Phospholipids that are neutral or zwitterionic at the column pH will not bind or will bind weakly, allowing for efficient separation.

  • Reverse-Phase Chromatography: This technique separates molecules based on hydrophobicity.[8][9] By carefully selecting the column and optimizing the mobile phase gradient, it is possible to resolve Lipid A from phospholipid contaminants.

Q5: My this compound sample is poorly soluble in the solvents for purification. What can I do?

A: Solubility issues are a major hurdle in Lipid A purification.[10][11][12]

  • Solvent System: Lipid A requires a solvent system that can accommodate both its polar head group and nonpolar acyl chains. Chloroform/methanol/water mixtures are commonly used.[4] You may need to empirically determine the optimal ratio for your specific Lipid A analog.

  • Use of a Co-solvent: Adding a small amount of a more polar or nonpolar co-solvent can sometimes improve solubility.

  • Sonication and Gentle Warming: Sonication can help to break up aggregates and dissolve the sample.[10] Gentle warming (e.g., to 30-40°C) can also aid dissolution, but be cautious of potential degradation at higher temperatures.[10]

  • For Cell-Based Assays: For in vitro studies, dissolving Lipid A in a small amount of a biocompatible solvent like DMSO and then diluting it into the cell culture medium is a common practice. Alternatively, complexing with a carrier protein like BSA or using surfactants can aid in dispersion.[13]

Q6: I am seeing broad peaks and poor separation during column chromatography. What could be the problem?

A: Several factors can contribute to poor chromatographic performance:

  • Column Overloading: Loading too much sample onto the column will lead to broad peaks and poor resolution. Determine the loading capacity of your column and perform a loading study if necessary.

  • Inappropriate Stationary or Mobile Phase: Ensure your chosen chromatography method (e.g., anion-exchange, reverse-phase) and the corresponding mobile phase are suitable for your Lipid A analog.

  • Sample Precipitation on the Column: If the sample precipitates at the top of the column upon injection, it will lead to peak tailing and poor separation. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.

  • Aggregation: The amphipathic nature of Lipid A can lead to the formation of micelles or aggregates, which behave differently on the column than individual molecules. Adding a small amount of a mild detergent to the mobile phase can sometimes disrupt these aggregates.

Analytical Challenges

Q7: I am having difficulty obtaining a clear mass spectrum of my this compound sample. What are some troubleshooting tips for MALDI-TOF MS?

A: Obtaining high-quality MALDI-TOF mass spectra for Lipid A can be challenging.

  • Matrix Selection: The choice of matrix is critical. 2,5-dihydroxybenzoic acid (DHB) and 6-aza-2-thiothymine (B1226071) (ATT) are commonly used for Lipid A analysis.[14] The matrix preparation and spotting technique can also significantly impact the results.

  • Sample Preparation: The sample must be homogeneously co-crystallized with the matrix. Ensure your sample is fully dissolved and thoroughly mixed with the matrix solution before spotting.[14]

  • Ionization Mode: Lipid A is typically analyzed in negative ion mode due to the presence of phosphate groups.

  • Contaminants: Salts and other impurities can suppress ionization. Ensure your sample is sufficiently pure. A desalting step prior to analysis may be necessary.

  • Laser Intensity: Optimize the laser intensity to achieve good signal without causing excessive fragmentation.

Q8: My NMR spectrum shows broad, poorly resolved signals. How can I improve the spectral quality?

A: Broad signals in the NMR spectrum of Lipid A are often due to aggregation and slow molecular tumbling in solution.[15][16]

  • Solvent Choice: Use a solvent system that minimizes aggregation. Deuterated chloroform/methanol mixtures are often used. Adding a small amount of a denaturing solvent like DMSO-d6 can sometimes sharpen the signals.

  • Temperature: Increasing the temperature of the NMR experiment can disrupt aggregates and increase molecular tumbling, leading to sharper signals.

  • Sample Concentration: A lower sample concentration may reduce aggregation.

  • Sonication: Sonicating the NMR sample just before analysis can help to break up aggregates.[17]

  • High-Field NMR: Using a higher field NMR spectrometer will provide better signal dispersion and resolution.[17][18]

Experimental Protocols

Protocol 1: Anion-Exchange Chromatography for Lipid A Purification

This protocol is adapted from established methods for purifying Lipid A based on its anionic phosphate groups.[6][7]

  • Column Preparation:

    • Prepare a slurry of DEAE-cellulose resin in the starting buffer (e.g., chloroform/methanol/water in a 2:3:1 ratio).

    • Pack a glass column with the slurry and equilibrate the column with at least 10 column volumes of the starting buffer.

  • Sample Loading:

    • Dissolve the crude Lipid A sample in a minimal volume of the starting buffer.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Wash the column with several column volumes of the starting buffer to elute neutral and zwitterionic lipids.

    • Elute the bound Lipid A using a stepwise or linear gradient of increasing salt concentration (e.g., ammonium (B1175870) acetate) in the starting buffer. The exact salt concentration required will depend on the specific Lipid A structure.

    • Collect fractions and monitor the elution of Lipid A using TLC or MS.

  • Desalting:

    • Pool the fractions containing the purified Lipid A.

    • Remove the salt by performing a Bligh-Dyer extraction or by dialysis.

Protocol 2: Sample Preparation for MALDI-TOF MS Analysis of Lipid A

This protocol provides a general guideline for preparing Lipid A samples for MALDI-TOF MS.[14][19][20][21][22]

  • Matrix Solution Preparation:

    • Prepare a saturated solution of the chosen matrix (e.g., DHB) in an appropriate solvent (e.g., acetonitrile/water with 0.1% TFA).

  • Sample Solution Preparation:

    • Dissolve the purified Lipid A sample in a suitable solvent, such as a chloroform/methanol mixture, to a concentration of approximately 1 mg/mL.[14]

  • Spotting:

    • Dried-Droplet Method: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

    • Two-Layer Method: Spot 1 µL of the sample solution onto the target plate and let it dry. Then, add 1 µL of the matrix solution on top of the dried sample spot and allow it to dry.

  • Analysis:

    • Acquire the mass spectrum in negative ion reflectron mode.

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis Start Start Protecting_Group_Installation Protecting Group Installation Start->Protecting_Group_Installation Monosaccharide Precursors Glycosylation Glycosylation Protecting_Group_Installation->Glycosylation Protected Monosaccharides Acylation_Steps Sequential Acylation Glycosylation->Acylation_Steps Disaccharide Backbone Phosphorylation Phosphorylation Acylation_Steps->Phosphorylation Deprotection Global Deprotection Phosphorylation->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product

Caption: General workflow for the chemical synthesis of this compound.

Purification_Workflow cluster_purification This compound Purification Crude_Product Crude this compound Bligh_Dyer Bligh-Dyer Extraction (Phospholipid Removal) Crude_Product->Bligh_Dyer Anion_Exchange Anion-Exchange Chromatography Bligh_Dyer->Anion_Exchange Reverse_Phase Reverse-Phase Chromatography Anion_Exchange->Reverse_Phase Analysis Purity Analysis (MS, NMR) Reverse_Phase->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: A typical multi-step purification workflow for this compound.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Low Synthesis Yield Low_Yield Low Yield? Check_Reactions Incomplete Reactions? Low_Yield->Check_Reactions Yes Check_Deprotection Protecting Group Issues? Check_Reactions->Check_Deprotection No Optimize_Conditions Optimize Reaction Conditions Check_Reactions->Optimize_Conditions Yes Check_Purification High Purification Loss? Check_Deprotection->Check_Purification No Re-evaluate_PGs Re-evaluate Protecting Group Strategy Check_Deprotection->Re-evaluate_PGs Yes Optimize_Purification Optimize Purification Protocol Check_Purification->Optimize_Purification Yes

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Improving the Yield of Synthetic Lipid A-11

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Lipid A-11. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging? A1: this compound is a synthetic analog of Lipid A, the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[1][2] It is a potent agonist of the Toll-like receptor 4 (TLR4), making it a valuable candidate for vaccine adjuvants and immunotherapies.[3][4] The synthesis is challenging due to its complex structure, which includes a phosphorylated disaccharide backbone asymmetrically substituted with multiple acyl chains. Key difficulties include achieving regioselectivity during glycosylation and acylation, the lability of the anomeric phosphate (B84403) group, and the purification of the amphiphilic final product.[1][5]

Q2: What are the critical steps in the synthesis of this compound that most often lead to low yields? A2: The most critical steps impacting overall yield are:

  • Glycosylation: Formation of the β(1→6) linkage between two glucosamine (B1671600) precursors can be difficult, often resulting in low yields or substrate degradation.[5][6]

  • Phosphorylation: Introducing the 1- and 4'-phosphate groups can be inefficient and prone to side reactions. The anomeric glycosyl phosphate is particularly unstable.[1][7]

  • Purification: The amphiphilic nature of this compound and its intermediates complicates purification, often leading to product loss.[3][8]

Q3: How important is the protecting group strategy for a successful synthesis? A3: An orthogonal protecting group strategy is paramount.[1] Different functional groups (hydroxyl, amino, phosphate) must be selectively protected and deprotected throughout the multi-step synthesis. A poorly planned strategy can lead to undesired side reactions, difficult purification, and a significant reduction in the overall yield.

Q4: What analytical techniques are essential for monitoring the synthesis and characterizing the final product? A4: A combination of techniques is required. Thin-Layer Chromatography (TLC) is useful for rapid reaction monitoring.[2] High-Performance Liquid Chromatography (HPLC) is essential for purification and purity assessment.[8][9] For structural confirmation, Mass Spectrometry (MS), particularly MALDI-TOF or ESI-MS, is critical for verifying molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy is used for detailed structural elucidation.[2][10]

Troubleshooting Guide

Issue 1: Low Yield During Glycosylation Step

Q: My β(1→6) glycosylation reaction is resulting in a low yield (<30%) of the desired disaccharide. What are the common causes and solutions? A: Low yields in this step are frequently due to substrate degradation or the formation of undesired anomers.[5] The lability of the anomeric lipid chain can be a significant challenge.[5]

Troubleshooting Steps:

  • Evaluate Reaction Conditions: Harsh conditions can cause the anomeric lipid chain to act as a leaving group.[5] Milder activation protocols are often necessary.

  • Choice of Glycosyl Donor/Acceptor: Ensure high purity of both the glycosyl donor and acceptor. The reactivity of the C-6 primary hydroxyl group in the acceptor is key.[1]

  • Promoter/Catalyst Selection: The choice of Lewis acid promoter is critical. If standard promoters like TMSOTf are failing, consider alternative or milder activation systems. A regenerative approach using NIS and catalytic HOFox under neutral conditions has been shown to be effective in challenging glycosylations.[5]

  • Protecting Groups: The protecting group on the glycosyl donor can influence stereoselectivity and reactivity. For instance, an N-Fmoc group at the C-2' position can promote the formation of the desired β-linkage through neighboring group participation.[1]

Issue 2: Incomplete Phosphorylation or Phosphate Migration

Q: I am observing incomplete phosphorylation at the 1 and 4' positions, or I suspect phosphate group migration. How can I improve this step? A: Phosphorylation requires careful selection of reagents and reaction conditions to ensure efficiency and stability, especially for the acid-labile anomeric phosphate.[1]

Troubleshooting Steps:

  • Phosphorylating Agent: The phosphoramidite (B1245037) method followed by oxidation (e.g., with m-CPBA) is a common and effective strategy.[7] Ensure the phosphoramidite reagent is fresh and the reaction is conducted under strictly anhydrous conditions.

  • Protecting Groups on Phosphate: Using stable protecting groups like benzyl (B1604629) (Bn) or dibenzyl is standard, as they can be removed during the final hydrogenolysis step.[7]

  • Order of Events: Introducing the phosphate groups at the appropriate stage of the synthesis is crucial. The 4'-phosphate is typically introduced on the disaccharide intermediate before final deprotection. The anomeric 1-phosphate is often one of the last functionalities to be installed.

  • pH Control: During workup and purification, maintain appropriate pH to avoid hydrolysis of the acid-sensitive glycosyl phosphate.

Issue 3: Difficulty in Product Purification

Q: I am experiencing significant product loss during the HPLC purification of the final this compound product. What can I do to optimize the purification? A: The amphiphilic nature of Lipid A makes it prone to aggregation and poor chromatographic behavior.

Troubleshooting Steps:

  • Column and Mobile Phase: Reverse-phase HPLC (e.g., C8 or C18 column) is typically used. The mobile phase often consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.[8]

  • Solvent Modifiers: Adding a counter-ion like triethylamine (B128534) (TEA) or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of phosphate groups.

  • Sample Preparation: Before injection, ensure the sample is fully dissolved. Sonication may be required. The use of a suitable solvent mixture (e.g., chloroform/methanol/water) is critical for dissolving the amphiphilic molecule.[2]

  • Loading Amount: Overloading the column can lead to poor separation and product loss. Perform a loading study to determine the optimal amount of crude product for your column size.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize experimental conditions that can be adapted to optimize the yield of key steps in this compound synthesis.

Table 1: Comparison of Glycosylation Conditions for a Challenging Disaccharide Synthesis

Entry Promoter / Conditions Solvent Temperature (°C) Time (h) Yield (%) Reference
1 TMSOTf (1.2 eq) DCM -40 to 0 2 <10 (Degradation) [5]
2 NIS (1.0 eq) / HOFox (cat.) DCM / MeCN 0 to RT 4 20 [5]

| 3 | NIS (1.5 eq) / HOFox (cat.) | DCM / MeCN | 0 to RT | 2 | 60 |[5] |

Table 2: Typical Conditions for Key Synthesis Steps

Step Reagents & Catalysts Solvent Typical Yield (%) Key Considerations
Acylation Fatty Acid, EDC, HOBt DCM / DMF 70-90 Ensure complete activation of the carboxylic acid.
Phosphorylation Dibenzyl N,N-diethylphosphoramidite, 1H-Tetrazole; then m-CPBA Anhydrous DCM 80-95 Must be performed under strict anhydrous conditions.[7]

| Global Deprotection | H₂, Pd/C | THF / MeOH / H₂O | 85-95 | Filtration through celite is necessary to remove the catalyst. |

Visualizations

Signaling Pathway and Synthesis Workflow

The synthesis of this compound is driven by its function as a TLR4 agonist. The diagram below illustrates this signaling cascade.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound MD2 MD2 This compound->MD2 Binds TLR4 TLR4 MD2->TLR4 Associates Complex TLR4/MD2/Lipid A-11 Complex MyD88 MyD88 Complex->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Caption: TLR4 signaling pathway initiated by this compound binding.

A generalized workflow for the chemical synthesis of Lipid A is presented below, highlighting the major stages.

LipidA_Synthesis_Workflow Start Monosaccharide Precursors Protect Orthogonal Protecting Group Installation Start->Protect Glycosylation β(1→6) Glycosylation Protect->Glycosylation Disaccharide Protected Disaccharide Glycosylation->Disaccharide Acylation Selective Acylation (Lipid Chain Attachment) Disaccharide->Acylation Phosphorylation 4'- and 1-Phosphorylation Acylation->Phosphorylation Deprotection Global Deprotection (Hydrogenolysis) Phosphorylation->Deprotection Purification HPLC Purification Deprotection->Purification End Pure this compound Purification->End QC QC Analysis (MS, NMR) End->QC Troubleshooting_Flow Start Low Yield in Reaction Step Analyze Analyze Crude Product (TLC, LC-MS) Start->Analyze Decision1 Starting Material Remaining? Analyze->Decision1 Decision2 Side Products Detected? Decision1->Decision2 No Action1 Increase Reaction Time or Temperature Decision1->Action1 Yes Action2 Check Reagent Purity & Stoichiometry Decision1->Action2 Yes Action3 Optimize Conditions (Temp, Solvent, Catalyst) Decision2->Action3 Yes Action4 Re-evaluate Protecting Group Strategy Decision2->Action4 Yes (Complex Mixture) End Improved Yield Action1->End Action2->End Action3->End Action4->End

References

Dealing with batch-to-batch variability of Lipid A-11.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipid A-11. This compound is a potent activator of the innate immune system, primarily through the caspase-11 signaling pathway. Due to its biological origin and complex structure, batch-to-batch variability is an inherent challenge that can impact experimental outcomes. This guide is designed to help you identify, troubleshoot, and manage this variability for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

Q2: What are the common causes of batch-to-batch variability in this compound?

A2: The primary cause of variability is the inherent heterogeneity of Lipid A structures produced by bacteria.[3][4][5] This can be influenced by bacterial growth conditions and the purification process. Key structural variations include:

  • Number of Acyl Chains: The number of fatty acid chains attached to the glucosamine (B1671600) backbone significantly impacts caspase-11 activation. Hexa-acylated (6-chain) Lipid A is a potent activator, while tetra-acylated (4-chain) forms are generally inactive.[1][2][6]

  • Length of Acyl Chains: The length of the fatty acid chains can also influence the potency of this compound.

  • Phosphorylation Status: The number and position of phosphate (B84403) groups on the glucosamine disaccharide can affect biological activity.

Q3: How can I assess the quality and consistency of a new batch of this compound?

A3: A multi-pronged approach is recommended, combining analytical and functional assays:

  • Analytical Characterization: Mass spectrometry (e.g., MALDI-TOF or LC-MS) is the gold standard for determining the structural heterogeneity of a this compound batch by identifying the different molecular species present.[7][8]

  • Functional Assays: A cell-based assay to measure caspase-11 activation is essential. This typically involves priming macrophages, treating them with the different batches of this compound, and measuring downstream readouts like pyroptosis (measured by LDH release) or IL-1β secretion.[2][9]

Q4: My new batch of this compound is showing lower (or higher) activity than the previous one. What should I do?

A4: First, confirm the unexpected activity by repeating the experiment with proper controls. If the variability persists, it is likely due to structural differences between the batches. We recommend performing a dose-response curve with both the old and new batches to quantify the difference in potency. For future experiments, you may need to adjust the concentration of the new batch to achieve the desired biological effect. It is also advisable to perform analytical characterization to understand the structural basis for the difference in activity.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in caspase-11 activation assays.
  • Possible Cause: Batch-to-batch variability of this compound.

    • Solution:

      • Qualify Each New Batch: Before use in critical experiments, perform a side-by-side comparison of the new batch with a previously validated "gold standard" batch.

      • Dose-Response Analysis: Conduct a dose-response experiment to determine the EC50 (half-maximal effective concentration) for each batch. This will allow you to normalize the concentration of different batches to achieve a similar biological response.

      • Analytical Verification: If significant and persistent variability is observed, consider sending a sample for mass spectrometry analysis to confirm its structural composition.

  • Possible Cause: Issues with cell culture conditions.

    • Solution:

      • Consistent Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging.

      • Cell Priming: Ensure consistent priming of your cells (e.g., with poly(I:C) or Pam3CSK4) as this is crucial for upregulating pro-caspase-11 expression.[6]

      • Cell Viability: Always check cell viability before and during the experiment to ensure that observed effects are not due to general cytotoxicity.

  • Possible Cause: Improper handling or storage of this compound.

    • Solution:

      • Proper Solubilization: Ensure this compound is fully solubilized according to the manufacturer's instructions. Aggregates can lead to inconsistent results.

      • Storage Conditions: Store this compound stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.

Problem 2: High background or spontaneous cell death in control wells.
  • Possible Cause: Contamination of reagents or cell culture.

    • Solution:

      • Use Endotoxin-Free Reagents: Ensure all media, buffers, and water are certified endotoxin-free.

      • Aseptic Technique: Maintain strict aseptic technique to prevent microbial contamination of cell cultures.

      • Test for Mycoplasma: Regularly test your cell lines for mycoplasma contamination, which can affect cellular responses.

  • Possible Cause: Cell stress.

    • Solution:

      • Gentle Cell Handling: Avoid harsh pipetting or centrifugation that can stress the cells.

      • Optimal Seeding Density: Ensure cells are seeded at an optimal density to avoid overgrowth or sparsity, both of which can induce stress.

Data Presentation

Table 1: Influence of Lipid A Acylation State on Caspase-11 Activation

Lipid A StructureNumber of Acyl ChainsRelative Caspase-11 ActivationReference
Hexa-acylated6Strong[1][2][6]
Penta-acylated5Variable (some active, some not)[9]
Tetra-acylated4Weak to none[1][2][6]

Experimental Protocols

Protocol 1: Quality Control of a New this compound Batch via Macrophage Pyroptosis Assay

This protocol describes a functional assay to compare the caspase-11-activating potential of a new batch of this compound against a reference batch.

Materials:

  • Bone marrow-derived macrophages (BMDMs) from wild-type and Casp11-deficient mice.

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

  • Pam3CSK4 (for priming).

  • Reference (old) and new batches of this compound.

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Opti-MEM reduced serum medium.

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

Procedure:

  • Cell Seeding: Seed wild-type and Casp11-deficient BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Cell Priming: Prime the cells with 1 µg/mL Pam3CSK4 for 4 hours to upregulate pro-caspase-11.

  • Preparation of this compound Complexes:

    • Prepare serial dilutions of the reference and new batches of this compound in Opti-MEM.

    • In separate tubes, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted this compound with the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

  • Cell Treatment:

    • Carefully remove the priming medium from the cells and replace it with fresh, serum-free medium.

    • Add the this compound complexes to the appropriate wells. Include a "transfection reagent only" control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • LDH Assay:

    • Collect the cell culture supernatant from each well.

    • Measure LDH release according to the manufacturer's protocol for the cytotoxicity assay kit.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each condition relative to a positive control (lysed cells).

    • Compare the dose-response curves of the new and reference batches of this compound in wild-type cells. The activity should be caspase-11-dependent, as confirmed by the lack of cytotoxicity in Casp11-deficient cells.

Protocol 2: Structural Assessment of this compound by MALDI-TOF Mass Spectrometry

This protocol provides a general workflow for the analysis of this compound structure.

Materials:

  • This compound sample.

  • Chloroform/Methanol (2:1, v/v).

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid or 6-aza-2-thiothymine).

  • MALDI-TOF mass spectrometer.

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in chloroform/methanol.

    • Prepare a saturated solution of the MALDI matrix in an appropriate solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

  • Spotting the Target Plate:

    • Mix the this compound solution with the matrix solution.

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in negative ion mode, as Lipid A is typically analyzed as a deprotonated species [M-H]-.

    • Analyze the resulting spectrum to identify the molecular weights of the different Lipid A species present in the batch. This will reveal the heterogeneity in terms of acylation and phosphorylation.

  • Data Interpretation:

    • Compare the mass spectrum of the new batch to that of a reference batch to identify any differences in the distribution of Lipid A structures.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Lipid_A Lipid A LBP LBP Lipid_A->LBP Caspase_11 Caspase-11 Lipid_A->Caspase_11 (intracellular) CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 NF_kB NF-κB MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines GSDMD Gasdermin-D Caspase_11->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Lipid A Signaling Pathways.

Troubleshooting_Workflow Start Inconsistent Results with New this compound Batch Check_Controls Are positive and negative controls working correctly? Start->Check_Controls Troubleshoot_Assay Troubleshoot general assay conditions (cells, reagents) Check_Controls->Troubleshoot_Assay No Compare_Batches Perform side-by-side comparison with a reference batch Check_Controls->Compare_Batches Yes End Problem Resolved Troubleshoot_Assay->End Dose_Response Conduct dose-response analysis of both batches Compare_Batches->Dose_Response Activity_Difference Is there a consistent difference in activity? Dose_Response->Activity_Difference Activity_Difference->Troubleshoot_Assay No Adjust_Concentration Adjust concentration of new batch for future experiments Activity_Difference->Adjust_Concentration Yes Mass_Spec Consider Mass Spectrometry for structural analysis Adjust_Concentration->Mass_Spec Mass_Spec->End

Caption: Troubleshooting Workflow for this compound Variability.

QC_Workflow Start Receive New Batch of this compound Analytical_QC Analytical QC: Mass Spectrometry Start->Analytical_QC Functional_QC Functional QC: Caspase-11 Activation Assay Start->Functional_QC Compare_Spectra Compare mass spectrum to reference batch Analytical_QC->Compare_Spectra Compare_Activity Compare dose-response curve to reference batch Functional_QC->Compare_Activity Decision Does the new batch meet specifications? Compare_Spectra->Decision Compare_Activity->Decision Release Release batch for experimental use Decision->Release Yes Reject Reject batch and contact supplier Decision->Reject No

Caption: Quality Control Workflow for New this compound Batches.

References

Technical Support Center: Minimizing Endotoxin Contamination in Lipid A-11 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize endotoxin (B1171834) contamination in experiments involving Lipid A-11.

Frequently Asked Questions (FAQs)

Q1: What is endotoxin and why is it a concern in this compound experiments?

A1: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[1] They are potent pyrogens (fever-inducing agents) and can elicit strong immune responses.[1][2] In this compound experiments, which likely involve studying the biological activity of a specific lipid A variant, contaminating endotoxins can lead to misleading and unreliable results by non-specifically activating immune cells.[3][4] Even at low levels, endotoxins can significantly impact cell health and function.[1]

Q2: What are the primary sources of endotoxin contamination in a laboratory setting?

A2: Endotoxin contamination can arise from various sources, including:

  • Water: Water purification systems, storage containers, and associated tubing can harbor Gram-negative bacteria.[5][6]

  • Reagents and Media: Cell culture media, serum (especially fetal bovine serum), and other biological reagents can be significant sources.[3][6]

  • Plasticware and Glassware: Standard laboratory plasticware and glassware can carry endotoxins unless certified as pyrogen-free.[3] Endotoxins have a strong affinity for plastic surfaces.[7]

  • Air: Airborne bacteria can settle on surfaces and introduce endotoxins.[1]

  • Personnel: Bacteria present on skin and hair can be a source of contamination.

Q3: How can I detect endotoxin contamination in my this compound samples?

A3: The most common method for detecting endotoxins is the Limulus Amebocyte Lysate (LAL) assay.[8] This test utilizes a lysate derived from the blood of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin.[2] There are three main types of LAL assays:

  • Gel-clot method: A qualitative or semi-quantitative test where the formation of a gel indicates the presence of endotoxin.[2][7]

  • Turbidimetric method: A quantitative assay that measures the increase in turbidity as the lysate clots.[2]

  • Chromogenic method: A quantitative assay where the endotoxin-triggered enzymatic reaction results in a color change that is measured spectrophotometrically.[2][9]

For lipid-based samples like this compound, a liquid-liquid extraction step may be necessary to separate the endotoxin into an aqueous phase for accurate LAL testing.[10]

Q4: What are the acceptable endotoxin limits for my experiments?

A4: Endotoxin limits depend on the application. For parenteral drugs, the United States Pharmacopeia (USP) sets specific limits. For preclinical research, these limits can serve as a guideline.

ApplicationEndotoxin Limit
Water for Injection (WFI)< 0.25 EU/mL
Parenteral Drugs (Intravenous/Intramuscular)5.0 EU/kg/hour
Parenteral Drugs (Intrathecal)0.2 EU/kg/hour
Medical Devices (contacting cardiovascular/lymphatic system)20.0 EU/device
Medical Devices (contacting cerebrospinal fluid)2.15 EU/device
In vitro cell culture experimentsLowest possible, ideally <0.1 EU/mL to avoid cellular effects.[11]

EU = Endotoxin Units. 1 EU is approximately equivalent to 0.1 to 0.2 ng of endotoxin.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays with this compound.

  • Possible Cause: Endotoxin contamination is a likely culprit, as it can activate immune cells and interfere with the specific effects of this compound.[3][12]

  • Troubleshooting Steps:

    • Test all reagents: Systematically test your water, cell culture media, serum, and this compound stock solution for endotoxin contamination using the LAL assay.[1]

    • Use certified materials: Switch to certified endotoxin-free water, media, and plasticware.[1][3]

    • Review aseptic technique: Ensure strict aseptic techniques are followed to prevent environmental contamination.[1]

    • Depyrogenate glassware: If using glassware, ensure it is properly depyrogenated by dry heating (e.g., 250°C for at least 30 minutes).[1][5] Standard autoclaving is not sufficient to destroy endotoxins.[1]

Issue 2: Positive endotoxin test in your final this compound formulation.

  • Possible Cause: Contamination was introduced during one of the experimental steps.

  • Troubleshooting Steps:

    • Trace back the process: Test samples from each stage of your experimental workflow to pinpoint the source of contamination.

    • Evaluate raw materials: Test all incoming raw materials and reagents before use.[1]

    • Implement endotoxin removal: If the source cannot be eliminated, consider implementing an endotoxin removal step.

Endotoxin Removal Techniques

Removing endotoxins from lipid-based formulations can be challenging. The choice of method depends on the properties of your this compound sample.

MethodPrincipleAdvantagesDisadvantages
Anion-Exchange Chromatography Endotoxins are negatively charged and bind to a positively charged resin.[13][14]High efficiency, rapid processing.[14]May not be suitable for negatively charged target molecules. Potential for product loss.[13]
Ultrafiltration Uses membranes with a specific molecular weight cutoff to separate large endotoxin aggregates from smaller molecules.[1][13]Effective for removing endotoxins from water.[13]Inefficient in the presence of proteins, which can be damaged.[13] Not effective if the target molecule is large.
Phase Separation with Triton X-114 A non-ionic surfactant that separates into a detergent-rich phase (containing endotoxin) and an aqueous phase at temperatures above 23°C.[14]Rapid and scalable.[14]May require multiple cycles. Residual detergent may need to be removed. Can potentially degrade sensitive biomolecules.[14]
Affinity Chromatography Utilizes ligands with a high affinity for the lipid A portion of endotoxin.High specificity for endotoxin.Can be more expensive than other methods.

Experimental Protocols

Limulus Amebocyte Lysate (LAL) Gel-Clot Assay Protocol

This is a general protocol and should be adapted based on the manufacturer's instructions for the specific LAL reagent kit.

Materials:

  • LAL Reagent Kit (containing LAL reagent, control standard endotoxin (CSE), and LAL Reagent Water)

  • Endotoxin-free test tubes and pipette tips[15][16]

  • Heating block or water bath at 37°C ± 1°C

  • Vortex mixer

Procedure:

  • Reagent Preparation: Reconstitute the LAL reagent and CSE according to the kit instructions using LAL Reagent Water.

  • Standard Curve Preparation: Prepare a series of serial dilutions of the CSE to bracket the labeled sensitivity of the LAL reagent.[17]

  • Sample Preparation: Dilute the this compound test sample with LAL Reagent Water. For lipid-based samples, a prior extraction step may be needed to partition the endotoxin into an aqueous phase.[10]

  • Assay: a. Pipette 0.1 mL of each standard, sample dilution, and a negative control (LAL Reagent Water) into separate endotoxin-free reaction tubes. b. Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration standard. c. Gently mix and incubate the tubes at 37°C for 60 minutes, undisturbed.[17]

  • Reading Results: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube. A negative result is indicated by the absence of a solid clot.[17] The endotoxin concentration of the sample is determined by the last dilution in the series that shows a positive result.

Endotoxin Removal by Triton X-114 Phase Separation

This protocol is a general guideline for removing endotoxin from a protein or peptide solution and may need optimization for a this compound formulation.

Procedure:

  • Add Triton X-114: Add Triton X-114 to your sample to a final concentration of 1% (v/v).[14]

  • Incubate on Ice: Incubate the mixture at 4°C for 30 minutes with gentle stirring to ensure a homogeneous solution.[14]

  • Induce Phase Separation: Transfer the sample to a 37°C water bath for 10 minutes to induce the separation of the detergent-rich and aqueous phases.[14]

  • Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 25°C to complete the phase separation.[14]

  • Collect Aqueous Phase: Carefully collect the upper aqueous phase, which contains your purified sample, avoiding the lower detergent phase where the endotoxin is concentrated.[14]

  • Repeat (Optional): For higher purity, the aqueous phase can be subjected to one or two additional rounds of phase separation.[14]

Visualizations

Endotoxin_Contamination_Sources cluster_sources Sources of Endotoxin Contamination cluster_experiment This compound Experiment Water Water Experiment Experimental Sample Water->Experiment Reagents Reagents & Media Reagents->Experiment Labware Plasticware & Glassware Labware->Experiment Air Air Air->Experiment Personnel Personnel Personnel->Experiment

Caption: Major sources of endotoxin contamination in a laboratory setting.

LAL_Assay_Workflow start Start: Sample Collection prep Sample & Standard Preparation start->prep assay Add LAL Reagent & Incubate at 37°C prep->assay read Read Results (Gel Clot, Turbidity, or Color) assay->read end End: Determine Endotoxin Concentration read->end Endotoxin_Removal_Workflow start Start: Contaminated Sample choose_method Select Removal Method (e.g., Chromatography, Ultrafiltration) start->choose_method perform_removal Perform Endotoxin Removal Procedure choose_method->perform_removal test_purity Test for Residual Endotoxin (LAL Assay) perform_removal->test_purity end End: Endotoxin-Free Sample test_purity->end Pass re_process Re-process if Endotoxin Levels are High test_purity->re_process Fail re_process->choose_method

References

Technical Support Center: Lipid A Assays for Caspase-11 Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Lipid A-induced Caspase-11 activation assays.

Troubleshooting Guide

This guide addresses common unexpected results encountered during Lipid A-11 assays, which typically measure the activation of the non-canonical inflammasome pathway mediated by Caspase-11 in response to intracellular Lipid A.

Question: Why am I seeing no or very low signal (e.g., no cell death, no IL-1β secretion) in my assay?

Answer: Several factors can contribute to a lack of signal in your Lipid A-Caspase-11 activation assay. Consider the following possibilities:

  • Incorrect Lipid A Structure: Caspase-11 activation is highly dependent on the structure of Lipid A. Hexa-acylated and penta-acylated Lipid A are potent activators, while tetra-acylated Lipid A is not detected by murine Caspase-11.[1][2][3][4] Ensure you are using a Lipid A species known to activate this pathway. For example, Lipid A from E. coli is typically hexa-acylated and a strong activator, whereas Lipid A from Yersinia pestis grown at 37°C is tetra-acylated and will not trigger the Caspase-11 pathway.[1][2]

  • Insufficient Priming of Cells: Most cell types, including bone marrow-derived macrophages (BMDMs), require a "priming" signal to upregulate the expression of pro-Caspase-11.[4][5] Without this step, there may be insufficient Caspase-11 protein for a detectable response. Common priming agents include TLR agonists like Pam3CSK4 or poly(I:C).

  • Inefficient Lipid A Transfection: For Caspase-11 to be activated, Lipid A must be present in the cytoplasm.[2][3][4] If you are using a transfection reagent, its efficiency may be low. Consider optimizing the transfection protocol or trying alternative methods for cytoplasmic delivery.

  • Cell Viability Issues: If your cells are not healthy before the experiment, they may not respond appropriately. Ensure your cells are viable and in the logarithmic growth phase.

  • Inactive Reagents: Check the quality and expiration dates of your reagents, including the Lipid A preparation, transfection reagents, and assay components (e.g., LDH assay kit).

Question: My assay shows a high background signal in my negative controls. What could be the cause?

Answer: High background can obscure your results and lead to false positives. Here are some common causes:

  • Contamination of Reagents: Reagents, including cell culture media and buffers, can be contaminated with environmental LPS, leading to non-specific activation of the inflammasome. Use endotoxin-free reagents and sterile techniques.

  • Over-priming of Cells: Excessive priming can lead to a heightened basal level of inflammasome activation, resulting in a high background. Optimize the concentration and incubation time of your priming agent.

  • Cell Death Due to Toxicity: The transfection reagent itself might be toxic to your cells, causing cell lysis and a high background in LDH-based pyroptosis assays. Include a "transfection reagent only" control to assess its toxicity.

  • Mechanical Stress on Cells: Rough handling of cells during washing or reagent addition steps can cause cell lysis. Handle cells gently.

Question: I am observing inconsistent results between experiments. How can I improve reproducibility?

Answer: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:

  • Standardize Cell Culture Conditions: Use cells of a consistent passage number and ensure they are seeded at the same density for each experiment.

  • Use a Master Mix for Reagents: When setting up replicate wells or experiments, prepare a master mix of your reagents (e.g., Lipid A dilution, transfection mix) to ensure consistency.

  • Precise Incubation Times: Adhere strictly to the optimized incubation times for priming, transfection, and the final assay readout.

  • Include Proper Controls: Consistently use positive and negative controls in every experiment. A potent activator like hexa-acylated E. coli Lipid A can serve as a positive control, while a non-activating Lipid A (e.g., tetra-acylated) or a mock transfection can be used as negative controls.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Lipid A-induced Caspase-11 activation?

A1: Cytosolic Lipid A directly binds to the CARD domain of Caspase-11.[3][4] This binding event leads to the oligomerization and auto-activation of Caspase-11.[3] Activated Caspase-11 then cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to a form of inflammatory cell death called pyroptosis and the release of pro-inflammatory cytokines like IL-1β.[4][5][6]

Q2: What are the key differences in Lipid A structure that affect Caspase-11 activation?

A2: The number and position of acyl chains on the Lipid A molecule are critical determinants for Caspase-11 activation.[3] Generally, hexa-acylated and penta-acylated Lipid A structures are strong agonists for murine Caspase-11, while tetra-acylated forms are not.[1][2][3][4] This allows some bacteria to evade immune detection by modifying their Lipid A structure.[2]

Q3: What are the downstream readouts for a successful this compound assay?

A3: Successful activation of the Caspase-11 pathway by Lipid A can be measured through several downstream events:

  • Pyroptosis: This can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) from lysed cells into the supernatant.[3][7][8]

  • IL-1β Secretion: The release of mature IL-1β into the cell culture supernatant can be measured by ELISA.[3][7]

  • Caspase-11 Cleavage: The auto-cleavage of pro-Caspase-11 into its active fragments can be detected by Western blot.[9][10]

  • Gasdermin D Cleavage: The cleavage of GSDMD by activated Caspase-11 can also be assessed by Western blot.[7][10]

Q4: Do human cells respond to Lipid A in the same way as mouse cells in terms of Caspase-11 activation?

A4: Humans do not have a direct ortholog of murine Caspase-11. Instead, human Caspase-4 and Caspase-5 perform a similar function in detecting intracellular LPS.[4][9] Interestingly, the human noncanonical inflammasome can be activated by hypo-acylated Lipid A species that do not activate murine Caspase-11, suggesting a broader reactivity in the human system.[4]

Quantitative Data Summary

The following tables summarize typical concentrations and expected results for Lipid A-induced Caspase-11 activation assays based on published literature.

Table 1: Lipid A Concentration and Resulting Cell Death (Pyroptosis)

Lipid A SourceAcylation StateConcentration (µg/mL)Cell TypeAssay ReadoutResult (% Cytotoxicity)Reference
S. minnesota RE595Hexa-acylated1Murine BMDMsLDH Release~40%[2]
S. typhimuriumHexa-acylated1Murine BMDMsLDH Release~35%[2]
Y. pestis (37°C)Tetra-acylated1Murine BMDMsLDH ReleaseNo significant increase[1]
F. novicidaTetra-acylated1Murine BMDMsLDH ReleaseNo significant increase[2]

Table 2: Lipid A Concentration and IL-1β Secretion

Lipid A SourceAcylation StateConcentration (µg/mL)Cell TypeAssay ReadoutResult (pg/mL)Reference
WT Y. pestis (hexa-acylated)Hexa-acylated10Murine BMDMsELISA~1500[3]
ΔmsbB Y. pestis (penta-acylated)Penta-acylated10Murine BMDMsELISA~1000[3]
Tetra-acylated Y. pestisTetra-acylated10Murine BMDMsELISA<250 (background)[3]

Experimental Protocols

Protocol 1: Caspase-11 Activation Assay in Murine Bone Marrow-Derived Macrophages (BMDMs)

Objective: To measure pyroptosis and IL-1β secretion in BMDMs in response to intracellular delivery of Lipid A.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Complete DMEM media

  • Pam3CSK4 (priming agent)

  • Lipid A (e.g., hexa-acylated from E. coli as a positive control, tetra-acylated as a negative control)

  • Transfection reagent suitable for Lipid A (e.g., DOTAP)

  • Opti-MEM reduced-serum medium

  • LDH cytotoxicity assay kit

  • Mouse IL-1β ELISA kit

  • 96-well tissue culture plates

Methodology:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the BMDMs by replacing the medium with complete DMEM containing 1 µg/mL Pam3CSK4. Incubate for 4 hours at 37°C.

  • Lipid A Transfection Complex Preparation:

    • For each well, dilute the desired amount of Lipid A (e.g., 1 µg) in 50 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent in 50 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted Lipid A and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.

  • Transfection:

    • Carefully remove the priming medium from the cells.

    • Add 100 µL of the Lipid A-transfection reagent complex to each well.

    • Incubate for the desired time period (e.g., 4-6 hours) at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant for LDH and IL-1β assays.

  • Assay Readouts:

    • LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's protocol to quantify pyroptosis.

    • IL-1β ELISA: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

Protocol 2: Western Blot for Caspase-11 and Gasdermin D Cleavage

Objective: To detect the cleavage of Caspase-11 and its substrate Gasdermin D following Lipid A stimulation.

Materials:

  • Cell lysates and supernatants from a Lipid A stimulation experiment (as in Protocol 1, but performed in larger format plates, e.g., 6-well plates).

  • RIPA buffer with protease inhibitors.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-Caspase-11 and anti-Gasdermin D.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Methodology:

  • Sample Preparation:

    • Following stimulation, collect the cell culture supernatant.

    • Lyse the adherent cells in RIPA buffer.

    • Combine the supernatant and cell lysate to ensure detection of both intracellular and released proteins.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Western Blotting:

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system. Look for the appearance of cleaved fragments of Caspase-11 (p26) and Gasdermin D (p30).[9][10]

Visualizations

LipidA_Caspase11_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_membrane Gram-negative_Bacteria Gram-negative Bacteria LipidA Lipid A (Hexa/Penta-acylated) Gram-negative_Bacteria->LipidA Lysis or Secretion Pro_Casp11 Pro-Caspase-11 LipidA->Pro_Casp11 Direct Binding (CARD domain) Active_Casp11 Active Caspase-11 (Oligomer) Pro_Casp11->Active_Casp11 Oligomerization & Auto-activation GSDMD Gasdermin D (GSDMD) Active_Casp11->GSDMD Cleavage GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N NLRP3_Inflammasome NLRP3 Inflammasome Activation GSDMD_N->NLRP3_Inflammasome K+ Efflux Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Pore Formation Pro_IL1b Pro-IL-1β IL1b_release IL-1β Release Pro_IL1b->IL1b_release Active_Casp1 Active Caspase-1 NLRP3_Inflammasome->Active_Casp1 Active_Casp1->Pro_IL1b Cleavage Membrane_top Membrane_top Membrane_bottom Membrane_bottom Pyroptosis->IL1b_release

Caption: Signaling pathway of Lipid A-induced Caspase-11 activation.

Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis A Seed Macrophages (e.g., BMDMs) B Prime Cells (e.g., with Pam3CSK4) A->B C Prepare Lipid A Transfection Complex B->C D Transfect Cells with Lipid A C->D E Collect Supernatant &/or Lyse Cells D->E F LDH Assay (Pyroptosis) E->F G IL-1β ELISA (Cytokine Release) E->G H Western Blot (Protein Cleavage) E->H

Caption: General experimental workflow for a this compound assay.

References

Technical Support Center: Refinement of Lipid A-11 Delivery Methods In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of Lipid A-11. The information provided is based on the current understanding of lipid-based drug delivery systems and the known properties of Lipid A analogs.

Troubleshooting Guides

Effective in vivo delivery of this compound is critical for its function as an immunomodulator or vaccine adjuvant. Below are common issues encountered during experiments, their potential causes, and recommended solutions.

Table 1: Troubleshooting Common Issues in this compound In Vivo Delivery

Problem Potential Causes Recommended Solutions
Low Bioavailability/Efficacy Poor Formulation: - Aggregation of this compound. - Inefficient encapsulation in the delivery vehicle. - Instability of the formulation in vivo.Formulation Optimization: - Screen different lipid compositions (e.g., varying helper lipids, cholesterol content). - Optimize the drug-to-lipid ratio. - Characterize particle size, zeta potential, and encapsulation efficiency. - Assess formulation stability at physiological conditions (pH, temperature).
Rapid Clearance: - Uptake by the reticuloendothelial system (RES).Surface Modification: - Incorporate PEGylated lipids to create a "stealth" coating and prolong circulation.[1]
Degradation: - Enzymatic degradation of this compound.Protective Encapsulation: - Utilize stable lipid nanoparticle (LNP) formulations like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) to protect the cargo.[2]
High Toxicity/Adverse Effects Dose-Related Toxicity: - High local or systemic concentration of this compound.Dose-Response Studies: - Perform dose-escalation studies to determine the maximum tolerated dose (MTD). - Consider alternative, less frequent dosing schedules.
"Off-Target" Effects: - Non-specific biodistribution leading to activation of immune cells in unintended tissues.Targeted Delivery: - Functionalize the delivery vehicle with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells.
Formulation Components: - Toxicity associated with certain lipids or surfactants.Excipient Screening: - Use biocompatible and biodegradable lipids and excipients.[3] - Evaluate the toxicity of the empty delivery vehicle (placebo).
Variability in Experimental Results Inconsistent Formulation Preparation: - Manual mixing methods leading to batch-to-batch variation.Standardized Protocols: - Employ microfluidic mixing for reproducible and scalable production of lipid nanoparticles.[4] - Strictly adhere to a detailed, validated protocol.
Animal Model Differences: - Strain, age, or sex of the animals can influence immune responses.Controlled Studies: - Use a consistent and well-defined animal model. - Include appropriate control groups in every experiment.
In Vitro-In Vivo Correlation (IVIVC) Gap: - In vitro results not predicting in vivo performance.[5][6][7]Bridging the Gap: - Utilize more complex in vitro models that better mimic the in vivo environment (e.g., co-culture systems, organ-on-a-chip). - Validate in vitro findings with pilot in vivo studies early in the development process.

Frequently Asked Questions (FAQs)

These FAQs address common questions regarding the in vivo delivery of this compound.

1. What is the primary mechanism of action for this compound in vivo?

This compound, as a synthetic analog of Lipid A, is expected to be a potent activator of the innate immune system. Its primary mechanism involves binding to the Toll-like receptor 4 (TLR4) complex, which is expressed on the surface of various immune cells, such as macrophages and dendritic cells.[8][9] This interaction triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of adaptive immune responses.

LipidA_Signaling This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds to MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces TypeI_IFN Type I Interferons IRFs->TypeI_IFN Induces

Caption: TLR4 signaling pathway activated by this compound.

2. Which delivery systems are most suitable for this compound in vivo?

Lipid-based nanoparticles (LNPs) are a highly promising delivery platform for this compound due to their biocompatibility and versatility.[2][10] Common choices include:

  • Liposomes: Vesicles composed of one or more phospholipid bilayers, capable of encapsulating hydrophilic and hydrophobic molecules.[3]

  • Solid Lipid Nanoparticles (SLNs): Nanoparticles with a solid lipid core, offering good stability and controlled release.[2][3]

  • Nanostructured Lipid Carriers (NLCs): A modification of SLNs that incorporate liquid lipids, leading to a less ordered lipid matrix and potentially higher drug loading.[9]

The optimal choice depends on the specific experimental goals, such as the desired release profile and targeting strategy.

3. How can I improve the stability of my this compound formulation?

Maintaining the stability of the formulation is crucial for consistent in vivo performance.[11] Key strategies include:

  • Lyophilization: Freeze-drying the formulation can improve long-term storage stability. Cryoprotectants may be necessary to prevent aggregation during the process.

  • Storage Conditions: Store formulations at appropriate temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and protect from light.

  • Excipient Selection: The choice of lipids and other excipients can significantly impact stability. For instance, incorporating cholesterol can enhance the stability of lipid bilayers.

Table 2: Comparison of Common Lipid-Based Delivery Systems

Delivery System Typical Size Range (nm) Advantages Disadvantages
Liposomes 50 - 500- Biocompatible and biodegradable. - Can encapsulate both hydrophilic and hydrophobic drugs. - Surface is easily modifiable for targeting.- Potential for instability and drug leakage. - Can be cleared rapidly by the RES.
Solid Lipid Nanoparticles (SLNs) 50 - 1000- Good physical stability. - Controlled drug release. - Protects encapsulated drug from degradation.- Lower drug loading capacity compared to NLCs. - Potential for drug expulsion during storage due to lipid crystallization.
Nanostructured Lipid Carriers (NLCs) 50 - 1000- Higher drug loading capacity than SLNs. - Reduced drug expulsion during storage. - Good stability.- More complex formulation compared to SLNs.

4. What are the key parameters to characterize for a this compound formulation?

Thorough characterization is essential to ensure the quality and reproducibility of your in vivo experiments. Key parameters include:

  • Particle Size and Polydispersity Index (PDI): Affects biodistribution, cellular uptake, and clearance.

  • Zeta Potential: Indicates the surface charge of the nanoparticles, which influences stability and interaction with biological membranes.

  • Encapsulation Efficiency (%EE): The percentage of this compound successfully encapsulated within the delivery vehicle.

  • Drug Loading (%DL): The amount of this compound relative to the total weight of the nanoparticle.

  • Morphology: Visualization of the nanoparticle shape and structure using techniques like transmission electron microscopy (TEM).

Experimental Protocols

Below are generalized methodologies for key experiments involved in the in vivo delivery of this compound. These should be adapted and optimized for specific experimental conditions.

Protocol 1: Formulation of this compound Loaded Lipid Nanoparticles (LNPs) using Microfluidics

  • Preparation of Lipid Stock Solution: Dissolve the selected lipids (e.g., ionizable lipid, helper lipid, cholesterol, and PEG-lipid) in ethanol (B145695) at the desired molar ratio.

  • Preparation of this compound Solution: Dissolve this compound in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr®) to rapidly mix the lipid-ethanol solution with the aqueous this compound solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis/Purification: Remove the ethanol and unencapsulated this compound by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the resulting LNP formulation for particle size, PDI, zeta potential, and encapsulation efficiency.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm filter.

LNP_Formulation cluster_0 Preparation cluster_1 Formulation cluster_2 Purification & Characterization Lipid_Stock Lipid Stock (in Ethanol) Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics LipidA11_Solution This compound (in Aqueous Buffer) LipidA11_Solution->Microfluidics Dialysis Dialysis/ Purification Microfluidics->Dialysis Characterization Characterization (Size, Zeta, %EE) Dialysis->Characterization Sterilization Sterile Filtration Characterization->Sterilization Final_Product This compound LNPs Sterilization->Final_Product

Caption: Experimental workflow for LNP formulation.

Protocol 2: In Vivo Evaluation of this compound Formulation in a Murine Model

  • Animal Acclimatization: Acclimatize the animals (e.g., C57BL/6 mice, 6-8 weeks old) to the facility for at least one week before the experiment.

  • Dosing: Administer the this compound formulation via the desired route (e.g., intravenous, intramuscular, subcutaneous). Include control groups receiving the vehicle (empty LNPs) and a standard adjuvant (e.g., MPLA) for comparison.

  • Monitoring: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or local reactions at the injection site.

  • Sample Collection: At predetermined time points, collect blood samples for pharmacokinetic analysis and to measure systemic cytokine levels.

  • Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., spleen, lymph nodes, liver) for biodistribution studies and analysis of immune cell populations by flow cytometry.

  • Data Analysis: Analyze the collected data to assess the efficacy, toxicity, and biodistribution of the this compound formulation.

InVivo_Workflow Start Animal Acclimatization Dosing Administration of This compound Formulation Start->Dosing Monitoring Toxicity Monitoring Dosing->Monitoring Sample_Collection Blood & Tissue Collection Monitoring->Sample_Collection Analysis Data Analysis (Efficacy, Toxicity, Biodistribution) Sample_Collection->Analysis End Study Conclusion Analysis->End

Caption: General workflow for in vivo evaluation.

References

Technical Support Center: Addressing Lipid A-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with Lipid A, particularly focusing on Caspase-11 mediated pyroptosis, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lipid A and why does it cause cytotoxicity?

A1: Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] It is a potent activator of the innate immune system. In murine cells, besides the well-known Toll-like receptor 4 (TLR4) pathway, Lipid A can be directly recognized in the cytoplasm by Caspase-11. This interaction triggers a form of inflammatory programmed cell death called pyroptosis, characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[3][4][5] This lytic cell death is a primary source of cytotoxicity in cell culture models.

Q2: My cells are dying after Lipid A/LPS treatment. How can I confirm it is Caspase-11-mediated pyroptosis?

A2: To confirm Caspase-11-mediated pyroptosis, you should observe the following key markers:

  • Increased cell lysis: This can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the cell culture supernatant.[1][6][7][8]

  • Release of pro-inflammatory cytokines: Specifically, look for an increase in mature IL-1β in the supernatant, which can be measured by ELISA.[9][10]

  • Gasdermin D (GSDMD) cleavage: Activation of Caspase-11 leads to the cleavage of GSDMD. The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to lysis.[3][11] This can be detected by Western blot.

  • Morphological changes: Pyroptotic cells typically swell and exhibit membrane blebbing, followed by rupture. This can be observed using microscopy.

Q3: What are the typical concentrations of Lipid A or LPS used to induce pyroptosis in cell culture?

A3: The optimal concentration can vary significantly depending on the cell type, the specific Lipid A preparation, and the experimental goals. For in vitro studies with macrophage cell lines, concentrations can range from nanograms to micrograms per milliliter. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.[12]

Q4: Can I use any cell line to study Lipid A-induced pyroptosis?

A4: No, the response to Lipid A is highly dependent on the cell type and species. Murine macrophages and dendritic cells are commonly used as they express Caspase-11.[3] Human cells express Caspase-4 and Caspase-5, which are the orthologs of murine Caspase-11 and can also mediate pyroptosis in response to intracellular LPS.[5] It is crucial to use a cell line known to be responsive to intracellular LPS and to express the necessary caspases.

Troubleshooting Guides

Problem 1: High background cytotoxicity in untreated control cells.
Possible Cause Troubleshooting Step
Cell health and passage number Ensure cells are healthy and within a low passage number. Over-confluency or high passage numbers can increase spontaneous cell death.
Reagent contamination Use endotoxin-free reagents and sterile techniques to avoid contamination that could induce non-specific cell death.
Serum quality Serum can contain variable levels of endotoxins. Test different lots of serum or use serum-free medium if your cell line permits.
Problem 2: No or low cytotoxicity observed after Lipid A/LPS stimulation.
Possible Cause Troubleshooting Step
Inefficient delivery of Lipid A to the cytoplasm For Caspase-11 activation, Lipid A must be in the cytoplasm. If simply adding it to the media is ineffective, use a transfection reagent like Lipofectamine 2000 to deliver it into the cells.[13]
Cell line is non-responsive Confirm that your cell line expresses Caspase-11 (for murine cells) or Caspase-4/5 (for human cells). Some macrophage cell lines, like P388D1, show a limited response to LPS compared to others like RAW264.7.[14]
Lipid A/LPS preparation is inactive Use a fresh, high-quality preparation of Lipid A or LPS. Confirm its activity in a well-characterized responsive cell line.
Incorrect concentration Perform a dose-response curve to find the optimal concentration for your cell line.
Problem 3: Inhibitors are not reducing cytotoxicity.
Possible Cause Troubleshooting Step
Inhibitor concentration is too low Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental conditions.[15]
Inhibitor instability Prepare fresh inhibitor solutions for each experiment and follow the manufacturer's storage instructions. Some inhibitors are sensitive to freeze-thaw cycles.[15]
Incorrect timing of inhibitor addition For competitive inhibitors, pre-incubating the cells with the inhibitor before adding Lipid A is often necessary. An incubation time of 30-60 minutes is a good starting point.[15]
Cell death is occurring through a different pathway If a specific Caspase-11 inhibitor is not working, consider that other cell death pathways might be involved. Use a pan-caspase inhibitor like Z-VAD-FMK to see if the death is caspase-dependent.[16][17][18]

Quantitative Data Summary

The following tables provide a summary of concentrations for inducing and inhibiting Caspase-11-mediated cytotoxicity. Note that these are starting points, and optimization for your specific cell line and experimental conditions is crucial.

Table 1: Typical Concentration Ranges for Lipid A/LPS Stimulation

Cell TypeReagentConcentration RangeExpected Outcome
Murine Macrophages (e.g., J774A.1, RAW264.7)LPS (from E. coli)100 ng/mL - 10 µg/mLPyroptosis, IL-1β release
Bone Marrow-Derived Macrophages (BMDMs)Transfected Lipid A1 - 5 µg/mLCaspase-11 activation

Table 2: Common Inhibitors and Their Working Concentrations

InhibitorTargetTypical Working ConcentrationNotes
Polymyxin B Lipid A1 - 10 µg/mLNeutralizes extracellular LPS.[19][20]
Z-VAD-FMK Pan-caspase10 - 100 µMBroad-spectrum apoptosis and pyroptosis inhibitor.[15][16][17][18]
VX-765 Caspase-110 - 50 µMCan indirectly affect Caspase-11 signaling.[21]
Wedelolactone Caspase-11Varies, requires optimizationA natural compound that can modulate Caspase-11 activity.[21]

Experimental Protocols

Protocol 1: Induction of Pyroptosis in Murine Macrophages

Objective: To induce Caspase-11-dependent pyroptosis in a murine macrophage cell line (e.g., J774A.1) using intracellular delivery of Lipid A.

Materials:

  • J774A.1 macrophage cell line

  • Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipid A (from E. coli)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 transfection reagent

  • 96-well tissue culture plates

Procedure:

  • Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Prepare Lipid A-Lipofectamine complexes: a. In tube A, dilute 1 µg of Lipid A in 25 µL of Opti-MEM. b. In tube B, dilute 1 µL of Lipofectamine 2000 in 25 µL of Opti-MEM. c. Combine the contents of tube A and tube B, mix gently, and incubate for 20 minutes at room temperature.

  • Carefully remove the culture medium from the cells and wash once with PBS.

  • Add 50 µL of the Lipid A-Lipofectamine complex to each well.

  • Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • After incubation, proceed with cytotoxicity assessment (e.g., LDH assay).

Protocol 2: LDH Cytotoxicity Assay

Objective: To quantify cell lysis by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Supernatant from experimental and control wells

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plate reader

Procedure:

  • Following the pyroptosis induction protocol, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.[6]

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[6]

  • Prepare controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Add lysis buffer (provided in the kit) to untreated cells and collect the supernatant.

    • Background control: Culture medium only.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.[6]

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[6]

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution (provided in the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate % Cytotoxicity: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Protocol 3: IL-1β ELISA

Objective: To measure the concentration of secreted IL-1β in cell culture supernatants as a marker of inflammasome activation.

Materials:

  • Supernatant from experimental and control wells

  • Mouse IL-1β ELISA kit (commercially available)

  • 96-well plate reader

Procedure:

  • Collect cell culture supernatants as described in the LDH assay protocol. If not used immediately, store at -80°C.

  • Bring all ELISA kit reagents to room temperature before use.

  • Prepare the IL-1β standards and samples according to the kit manufacturer's instructions. This typically involves serial dilutions of the standard protein to generate a standard curve.

  • Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

  • Incubate for 90 minutes at 37°C.[10]

  • Wash the wells 3-5 times with the provided wash buffer.

  • Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at 37°C.[10]

  • Wash the wells as in step 6.

  • Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.[10]

  • Wash the wells as in step 6.

  • Add 90 µL of TMB substrate and incubate for 15-30 minutes at 37°C in the dark.[10]

  • Add 50 µL of stop solution to each well.[10]

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of IL-1β in the samples by plotting the standard curve and interpolating the sample absorbance values.

Visualizations

LipidA_Caspase11_Pathway Lipid A-Induced Caspase-11-Mediated Pyroptosis Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Lipid A Lipid A Pro-Caspase-11 Pro-Caspase-11 Lipid A->Pro-Caspase-11 Binds Caspase-11 Caspase-11 Pro-Caspase-11->Caspase-11 Activation GSDMD GSDMD Caspase-11->GSDMD Cleaves NLRP3_Inflammasome NLRP3 Inflammasome Caspase-11->NLRP3_Inflammasome Activates GSDMD-N GSDMD-N GSDMD->GSDMD-N Cleavage Pore_Formation Pore Formation in Membrane GSDMD-N->Pore_Formation Forms Pores Pro-IL-1b Pro-IL-1b IL-1b IL-1b Pro-IL-1b->IL-1b Maturation IL-1b->Pore_Formation Released via Pores Pro-Caspase-1 Pro-Caspase-1 NLRP3_Inflammasome->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Activation Caspase-1->Pro-IL-1b Cleaves Pyroptosis Pyroptosis (Cell Lysis) Pore_Formation->Pyroptosis Leads to

Caption: Lipid A-induced Caspase-11 signaling pathway.

Experimental_Workflow Workflow for Assessing and Mitigating Lipid A Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Macrophages (e.g., J774A.1) Inhibitor_Pre-treatment Pre-treat with Inhibitor (e.g., Polymyxin B, Z-VAD-FMK) Cell_Seeding->Inhibitor_Pre-treatment LipidA_Stimulation Stimulate with Lipid A (with transfection reagent) Cell_Seeding->LipidA_Stimulation No Inhibitor Control Inhibitor_Pre-treatment->LipidA_Stimulation Collect_Supernatant Collect Supernatant LipidA_Stimulation->Collect_Supernatant Western_Blot Western Blot (GSDMD Cleavage) LipidA_Stimulation->Western_Blot Cell Lysate LDH_Assay LDH Assay (Cytotoxicity) Collect_Supernatant->LDH_Assay ELISA IL-1β ELISA (Inflammation) Collect_Supernatant->ELISA

Caption: Experimental workflow for cytotoxicity assessment.

References

Technical Support Center: Overcoming Resistance to Lipid A-11 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to cell line stimulation with synthetic TLR4 agonists, such as Lipid A-11.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is understood to be a synthetic analog of Lipid A, the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. Like other synthetic Lipid A analogs, it is designed to be a potent agonist of Toll-like receptor 4 (TLR4). Upon binding to the TLR4/MD-2 receptor complex on the surface of immune cells (like macrophages and dendritic cells) and other cell types, it initiates an intracellular signaling cascade. This cascade typically leads to the activation of transcription factors, most notably NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Q2: My cells are not responding to this compound stimulation. What are the possible reasons?

A2: Lack of response to this compound can stem from several factors, ranging from experimental setup to the intrinsic properties of your cell line. Key possibilities include:

  • Cell Line Issues: The cell line may have low or absent expression of TLR4 or its co-receptor MD-2. Some cell lines are known to be inherently resistant to LPS and its analogs.

  • Reagent Quality: The this compound preparation may have degraded due to improper storage or handling.

  • Experimental Conditions: Suboptimal cell culture conditions, including media components or serum quality, can affect cellular responsiveness.

  • Procedural Errors: Incorrect dosage, insufficient incubation time, or issues with the assay used to measure the response can all lead to apparently negative results.

  • Endotoxin Tolerance: Prior exposure of cells to LPS or other TLR agonists can induce a state of transient unresponsiveness.

Q3: How can I confirm that my this compound is active?

A3: To verify the activity of your this compound stock, it is recommended to use a well-characterized, responsive cell line as a positive control. Cell lines such as RAW 264.7 (murine macrophage) or PMA-differentiated THP-1 (human monocytic) cells are known to be robustly responsive to TLR4 agonists. A successful stimulation in these cells, as measured by cytokine production or NF-κB activation, would confirm the activity of your this compound.

Q4: What are the expected downstream effects of successful this compound stimulation?

A4: Successful stimulation of a responsive cell line with this compound should result in the activation of the TLR4 signaling pathway. This can be observed through:

  • NF-κB Activation: Translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cytokine Production: Secretion of pro-inflammatory cytokines like TNF-α and IL-6 into the cell culture supernatant.

  • Upregulation of Co-stimulatory Molecules: Increased surface expression of molecules like CD80 and CD86 on antigen-presenting cells.

Troubleshooting Guide

Problem 1: No or Low Cytokine Production (TNF-α, IL-6) after this compound Stimulation

Possible Causes and Solutions

Possible Cause Suggested Solution
Cell line is non-responsive. 1. Confirm TLR4/MD-2 Expression: Verify the expression of TLR4 and its co-receptor MD-2 in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) levels. Some cell lines, like certain epithelial lines, have inherently low TLR4 expression.[1] 2. Use a Positive Control Cell Line: Test your this compound on a known responsive cell line, such as RAW 264.7 or PMA-differentiated THP-1 cells, to confirm the agonist's activity.
This compound is inactive or degraded. 1. Proper Storage and Handling: Ensure this compound is stored according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. 2. Fresh Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment.
Suboptimal Experimental Conditions. 1. Serum Quality: Fetal Bovine Serum (FBS) quality can significantly impact LPS responsiveness. Test different lots of FBS or use a serum-free medium if appropriate for your cell line. 2. Cell Density: Ensure cells are seeded at an optimal density. Over-confluent or sparsely populated cultures may respond poorly. 3. Incubation Time and Dose: Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and stimulation time for your specific cell line.
Assay Sensitivity Issues. 1. ELISA Kit Validation: Ensure your ELISA kit is sensitive enough to detect the expected cytokine concentrations. Check the kit's limit of detection (LOD). 2. Proper Sample Handling: Collect and store cell culture supernatants properly (aliquot and freeze at -80°C) to prevent cytokine degradation.

Expected Cytokine Levels in Responsive Cell Lines

The following table provides an example of expected cytokine concentrations in the supernatant of responsive cell lines after stimulation with a TLR4 agonist. Note that these values can vary depending on the specific agonist, its concentration, stimulation time, and cell line passage number.

Cell Line Stimulant Time (hours) TNF-α (pg/mL) IL-6 (pg/mL)
RAW 264.7LPS (100 ng/mL)4>1000Not specified
RAW 264.7LPS (1 µg/mL)24~11,000[2]>500
THP-1 (PMA-differentiated)LPS (10 ng/mL)24>20050-100[3]
THP-1 (PMA-differentiated)LPSNot specified>1000[4]~34[4]
Problem 2: No Evidence of NF-κB Activation

Possible Causes and Solutions

Possible Cause Suggested Solution
Inefficient Nuclear Translocation. 1. Optimize Stimulation Time: NF-κB translocation is a transient event, typically peaking between 30 to 60 minutes after stimulation. Perform a time-course experiment to identify the optimal time point for your analysis. 2. Western Blot Analysis: Check for the degradation of IκBα, an inhibitor of NF-κB, which occurs upstream of p65 translocation. A decrease in IκBα levels is an early indicator of pathway activation.
Issues with Detection Method. 1. Immunofluorescence Staining: Ensure your fixation and permeabilization protocol is optimized for your cell line and the p65 antibody you are using. 2. Western Blot of Nuclear Extracts: Verify the purity of your nuclear and cytoplasmic fractions. Use specific markers (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic) to check for cross-contamination.
Cell Line Defect in Signaling Pathway. If TLR4 expression is confirmed, there might be a defect in a downstream signaling molecule (e.g., MyD88, TRAF6). This is less common but can be investigated through more advanced techniques like sequencing or targeted Western blots for key signaling proteins.

Expected EC50 Values for TLR4 Agonists

The half-maximal effective concentration (EC50) is a measure of the potency of a drug. For synthetic TLR4 agonists, these values can vary based on the specific compound and the cell line used.

Agonist Cell Line Readout EC50
NSF-951 (synthetic agonist)Mouse MacrophagesIL-6 Production253.4 nM[5]
GLA-AF (synthetic agonist)HEK cells (murine TLR4)Reporter Gene3.13 nM

Experimental Protocols

Assessment of TLR4 Surface Expression by Flow Cytometry

This protocol allows for the quantification of TLR4 on the cell surface, which is crucial for a response to this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fc Block (e.g., anti-CD16/32 for mouse cells)

  • Fluorochrome-conjugated anti-TLR4 antibody (and corresponding isotype control)

  • FACS tubes

Procedure:

  • Harvest cells and wash once with cold PBS.

  • Resuspend cells in FACS buffer to a concentration of 1x10^6 cells/100 µL.

  • Block non-specific antibody binding by incubating cells with Fc Block for 15 minutes on ice.

  • Add the anti-TLR4 antibody or isotype control to the cells at the manufacturer's recommended concentration.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Analyze the samples on a flow cytometer.

Analysis of NF-κB Pathway Activation by Western Blot

This protocol assesses the degradation of IκBα and the phosphorylation of p65 as markers of NF-κB pathway activation.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and stimulate with this compound for the desired time points (e.g., 0, 15, 30, 60 minutes).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration of the lysates.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantification of Cytokine Production by ELISA

This protocol measures the concentration of secreted TNF-α or IL-6 in the cell culture supernatant.

Materials:

  • ELISA kit for TNF-α or IL-6 (ensure it is specific for the species of your cell line)

  • 96-well ELISA plate

  • Wash buffer

  • Assay diluent

  • Recombinant cytokine standards

  • Detection antibody

  • Streptavidin-HRP

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Prepare cell culture supernatants from this compound stimulated and control cells. Centrifuge to remove debris.

  • Follow the ELISA kit manufacturer's protocol. This typically involves:

    • Coating the plate with a capture antibody.

    • Blocking the plate.

    • Adding standards and samples to the wells and incubating.

    • Washing the plate.

    • Adding the detection antibody and incubating.

    • Washing the plate.

    • Adding Streptavidin-HRP and incubating.

    • Washing the plate.

    • Adding the substrate solution and developing the color.

    • Adding the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a plate reader.

  • Calculate the cytokine concentrations in your samples based on the standard curve.

Visualizations

TLR4_Signaling_Pathway This compound This compound MD2 MD2 This compound->MD2 binds TLR4 TLR4 MD2->TLR4 activates TLR4_dimer TLR4 Dimer TLR4->TLR4_dimer dimerizes MyD88 MyD88 TLR4_dimer->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Cytokine_Genes Cytokine Genes (TNF-α, IL-6) Nucleus->Cytokine_Genes activates transcription

Caption: Simplified TLR4 signaling pathway initiated by this compound.

Experimental_Workflow start Start: No/Low Response to This compound check_reagent Check this compound Activity start->check_reagent check_cells Assess Cell Line Responsiveness start->check_cells optimize_exp Optimize Experimental Conditions start->optimize_exp positive_control Use Positive Control Cell Line (e.g., RAW 264.7) check_reagent->positive_control flow_cytometry Flow Cytometry for TLR4/MD-2 Expression check_cells->flow_cytometry western_blot Western Blot for TLR4/MD-2 check_cells->western_blot dose_response Dose-Response & Time-Course optimize_exp->dose_response serum_test Test Different FBS Lots optimize_exp->serum_test success Successful Stimulation positive_control->success Active fail Persistent Issue: Consider Alternative Cell Line positive_control->fail Inactive flow_cytometry->success Expression OK flow_cytometry->fail No Expression western_blot->success Expression OK western_blot->fail No Expression dose_response->success serum_test->success Logical_Relationships cluster_prerequisites Prerequisites for Cellular Response cluster_cell_properties Properties of a Responsive Cell Line cluster_outcomes Measurable Outcomes active_agonist Active this compound nfkb_activation NF-κB Activation active_agonist->nfkb_activation cytokine_secretion Cytokine Secretion active_agonist->cytokine_secretion responsive_cells Responsive Cell Line tlr4_expression TLR4/MD-2 Expression responsive_cells->tlr4_expression intact_pathway Intact Signaling Pathway responsive_cells->intact_pathway responsive_cells->nfkb_activation responsive_cells->cytokine_secretion nfkb_activation->cytokine_secretion leads to

References

Technical Support Center: Optimizing Acylation in Lipid A-11 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Lipid A-11, a potent immunomodulatory agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the critical acylation steps in the synthesis of this complex glycolipid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide: Acylation of the Disaccharide Precursor

This guide addresses common issues encountered during the acylation of the orthogonally protected disaccharide backbone of this compound.

Q1: Low yield of the acylated product after coupling with (R)-3-hexadecanoyloxytetradecanoic acid using DCC/DMAP.

A1: Low yields in DCC/DMAP-mediated acylations of complex substrates like the this compound precursor can arise from several factors. Here are potential causes and solutions:

  • Steric Hindrance: The hydroxyl groups on the disaccharide are sterically hindered. Ensure a sufficient excess of the fatty acid (typically 1.5-3 equivalents) and the coupling reagents are used.

  • Reagent Quality: DCC and DMAP are sensitive to moisture. Use freshly opened or properly stored reagents. Anhydrous reaction conditions are critical.

  • Reaction Time and Temperature: For sterically hindered alcohols, the reaction may require longer times (up to 48 hours) at room temperature. Gentle heating (e.g., to 40 °C) can sometimes improve yields, but monitor for side reactions.

  • Side Reactions: The primary side product in DCC couplings is the N-acylurea byproduct, which can be difficult to remove and may complicate yield determination.

  • Order of Addition: Add the fatty acid and DMAP to the solution of the disaccharide in an anhydrous solvent (e.g., dichloromethane) first, followed by the dropwise addition of a solution of DCC.

Q2: Formation of a significant amount of N-acylurea byproduct that is difficult to separate from the desired product.

A2: The formation of N-acylurea is a common issue with DCC couplings. Here are strategies to minimize its formation and facilitate its removal:

  • Alternative Coupling Agents: Consider using alternative carbodiimide (B86325) coupling agents that produce more soluble urea (B33335) byproducts, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which can be removed with a simple acidic work-up.

  • Filtration: The dicyclohexylurea (DCU) byproduct is often insoluble in the reaction solvent (e.g., dichloromethane). After the reaction is complete, cooling the reaction mixture to 0 °C can further precipitate the DCU, which can then be removed by filtration.

  • Chromatography: Careful column chromatography on silica (B1680970) gel is usually required. A solvent system with a gradual increase in polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can effectively separate the desired product from the less polar N-acylurea.

  • Pre-activation: Pre-activating the carboxylic acid with DCC and a reagent like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) before adding the alcohol can sometimes reduce the formation of N-acylurea.

Q3: Incomplete reaction or starting material remains despite extended reaction times.

A3: This often points to insufficient activation of the carboxylic acid or deactivation of the reagents.

  • Check Reagent Stoichiometry: Ensure at least a stoichiometric amount of DCC is used relative to the carboxylic acid. An excess is often beneficial.

  • DMAP as a Catalyst: DMAP is a nucleophilic catalyst. Use a catalytic amount (e.g., 0.1-0.2 equivalents). Using a full equivalent is generally not necessary and can complicate purification.

  • Solvent Choice: The reaction should be performed in a dry, aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Frequently Asked Questions (FAQs)

Q: What is the recommended protecting group strategy for the synthesis of this compound?

A: An orthogonal protecting group strategy is crucial for the selective acylation of the different hydroxyl and amine functionalities of the glucosamine (B1671600) disaccharide. For the synthesis of this compound, a common and effective strategy involves the use of:

  • Fmoc (9-fluorenylmethyloxycarbonyl): for the 2'-amine. It is base-labile and can be removed with piperidine.

  • Alloc (Allyloxycarbonyl): for the 3'-hydroxyl group. It is removed using a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Azido (N₃): for the 2-amine. It can be reduced to the amine using reagents like Zn/AcOH or PPh₃/H₂O. This strategy allows for the sequential deprotection and acylation of specific positions on the disaccharide backbone.[1]

Q: What are the typical conditions for removing the Alloc protecting group?

A: The Alloc group is typically removed under neutral conditions using a palladium(0) catalyst. A common procedure involves treating the Alloc-protected substrate with a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a scavenger, such as phenylsilane (B129415) or morpholine, in an anhydrous solvent like THF or DCM.

Q: How can I purify the final acylated this compound product?

A: Purification of the final product and intermediates is typically achieved through silica gel column chromatography. Due to the amphiphilic nature of Lipid A derivatives, a combination of polar and non-polar solvents is often required. A common mobile phase for silica gel chromatography of lipid A derivatives is a mixture of chloroform, methanol, and water in varying ratios. For less polar protected intermediates, a gradient of ethyl acetate in hexanes or toluene (B28343) can be effective.

Data Presentation

The following table summarizes typical yields for key acylation and deprotection steps in the synthesis of Lipid A analogues, providing a benchmark for your experiments.

StepReagents and ConditionsTypical Yield (%)
Acylation of 3'-OH (R)-3-(benzyloxy)tetradecanoic acid, DCC, DMAP, DCM75-85
Removal of Fmoc group 20% Piperidine in DMF>95
Acylation of 2'-NH₂ (R)-3-(dodecanoyloxy)tetradecanoic acid, DCC, DCM70-80
Removal of Alloc group Pd(PPh₃)₄, PhSiH₃, THF85-95
Reduction of Azido group Zn, Acetic Acid80-90
Final Acylation of 2-NH₂ (R)-3-(hexadecanoyloxy)tetradecanoic acid, DCC, DCM65-75

Yields are approximate and can vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for DCC/DMAP Mediated Acylation of a Hindered Hydroxyl Group

  • Dissolve the disaccharide precursor (1 equivalent) and the fatty acid (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add 4-dimethylaminopyridine (B28879) (DMAP) (0.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (B1669883) (DCC) (1.5 equivalents) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction may take 12-48 hours to complete.

  • Upon completion, cool the reaction mixture to 0 °C for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture through a pad of Celite® and wash the filter cake with cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Experimental_Workflow_Lipid_A_11_Synthesis cluster_synthesis Synthesis of this compound start Orthogonally Protected Disaccharide Precursor deprotect_fmoc Fmoc Removal (Piperidine/DMF) start->deprotect_fmoc acylate_2_prime_amine Acylation of 2'-Amine (Fatty Acid, DCC/DMAP) deprotect_fmoc->acylate_2_prime_amine deprotect_alloc Alloc Removal (Pd(PPh3)4) acylate_2_prime_amine->deprotect_alloc acylate_3_prime_hydroxyl Acylation of 3'-Hydroxyl (Fatty Acid, DCC/DMAP) deprotect_alloc->acylate_3_prime_hydroxyl reduce_azido Azido Reduction (Zn/AcOH) acylate_3_prime_hydroxyl->reduce_azido final_acylation Final Acylation of 2-Amine (Fatty Acid, DCC/DMAP) reduce_azido->final_acylation final_product Protected this compound final_acylation->final_product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Orthogonal_Protecting_Group_Strategy protecting_groups Protecting Group Functionality Protected Deprotection Reagent fmoc Fmoc 2'-Amine Piperidine alloc Alloc 3'-Hydroxyl Pd(PPh₃)₄ azido Azido 2-Amine Zn/AcOH

Caption: Orthogonal protecting groups used in this compound synthesis.

References

Technical Support Center: Improving the Purity of Synthetic Lipid A-11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic Lipid A-11.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound is a synthetic analog of Lipid A, the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. It is a potent agonist of the Toll-like receptor 4 (TLR4), making it a valuable molecule for immunology research and as a potential vaccine adjuvant.[1] High purity is critical to ensure reproducible experimental results, accurately define its biological activity, and avoid off-target effects that could be caused by impurities. For therapeutic applications, stringent purity is a regulatory requirement.

Q2: What are the common types of impurities found in synthetic this compound?

A2: Impurities in synthetic this compound can be broadly categorized as:

  • Process-related impurities: These include residual solvents, reagents from the synthesis, and catalysts.

  • Product-related impurities: These arise from the synthetic process itself and can include:

    • Deletion or insertion analogs: Molecules missing or having extra acyl chains.

    • Incompletely deprotected intermediates: Molecules where protecting groups from the synthesis have not been fully removed.

    • Isomers: Structural or stereoisomers formed during synthesis.

    • Degradation products: For example, hydrolysis of ester or phosphate (B84403) groups.[2][3]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectrometric methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase (RP-HPLC), is a powerful technique for separating impurities and quantifying the purity of the main compound.[3][4]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, and Electrospray Ionization (ESI) MS are essential for confirming the molecular weight of this compound and identifying impurities.[5][6]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the progress of purification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for a quick assessment of lipid quality and to detect certain types of contaminants.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthetic this compound.

Low Yield After Purification
Possible Cause Recommended Solution
Precipitation during sample preparation. Ensure the sample remains fully solubilized in the loading buffer. It may be necessary to use a solvent with higher organic content.
Poor binding to the chromatography column. - Verify that the pH and ionic strength of the sample and binding buffer are optimal for interaction with the stationary phase. - For reversed-phase chromatography, ensure the sample is loaded in a mobile phase with low organic content. - For anion-exchange chromatography, use a low-salt buffer for binding.
Product eluting in the wash steps. - Reduce the organic solvent percentage in the wash buffer for reversed-phase chromatography. - Decrease the salt concentration in the wash buffer for anion-exchange chromatography.
Incomplete elution from the column. - Increase the final concentration of the organic solvent in the elution buffer for reversed-phase chromatography. - Increase the final salt concentration for anion-exchange chromatography. - Consider using a stronger elution solvent.
Product is Not Pure After a Single Purification Step
Possible Cause Recommended Solution
Co-elution of impurities with similar properties. - Optimize the chromatography gradient. A shallower gradient can improve the resolution between the product and closely eluting impurities. - Try an orthogonal purification method. For example, if you used reversed-phase chromatography, follow it with anion-exchange chromatography.
Column overloading. - Reduce the amount of crude material loaded onto the column. The loading capacity is typically in the range of 0.1% to 2% of the column volume for preparative HPLC.[9]
Presence of process-related impurities (solvents, reagents). - Ensure the crude product is thoroughly dried before purification. - Perform a solvent extraction (e.g., liquid-liquid extraction) to remove highly polar or non-polar impurities before chromatography.
Inconsistent Purity Results Between Batches
Possible Cause Recommended Solution
Variability in the crude synthetic material. - Standardize the synthetic and work-up procedures to ensure a consistent starting impurity profile.
Inconsistent chromatography conditions. - Use freshly prepared mobile phases for each purification run. - Ensure the column is properly equilibrated before each injection. - Regularly maintain the HPLC system.
Degradation of the sample during processing or storage. - Process samples at low temperatures when possible. - Store purified this compound under inert gas and at a low temperature (e.g., -20°C or -80°C) to prevent degradation.

Experimental Protocols

Protocol 1: Purification of Synthetic this compound by Reversed-Phase Flash Chromatography

This protocol is suitable for the initial purification of crude synthetic this compound.

  • Column: C18 silica (B1680970) gel flash chromatography column.

  • Sample Preparation: Dissolve the crude this compound in a minimal volume of a solvent mixture like chloroform:methanol (B129727).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or TFA.

  • Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Loading: Load the dissolved sample onto the column.

  • Elution: Elute with a linear gradient of increasing Solvent B. A typical gradient might be from 5% to 100% Solvent B over 20-30 column volumes.

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by RP-HPLC-MS

This protocol is for the final purity analysis of the purified this compound.

  • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in an appropriate solvent (e.g., methanol).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (linear gradient)

    • 35-40 min: 5% B

  • Detection:

    • UV: 214 nm and 280 nm.

    • MS: ESI in both positive and negative ion modes to detect the parent ion and any charged impurities.

  • Data Analysis: Integrate the peak areas from the UV chromatogram to calculate the percentage purity. Use the MS data to confirm the identity of the main peak and characterize any detected impurities.

Data Presentation

Table 1: Example of Purity and Yield Data for a Two-Step Purification of this compound
Purification StepPurity (%) by RP-HPLCYield (%)Major Impurities Removed
Crude Product 45100Unreacted starting materials, synthesis byproducts
Reversed-Phase Flash Chromatography 8560Deletion analogs, excess acylating agents
Preparative RP-HPLC >9875 (of the previous step)Isomers, closely related structural analogs

Visualizations

This compound Signaling Pathway

LipidA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound LBP LBP This compound->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NF-kB NF-κB IKK->NF-kB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Cytokines induces transcription of IFNs Type I Interferons (IFN-β) IRF3->IFNs induces transcription of

Caption: TLR4 signaling pathway initiated by this compound.

Experimental Workflow for this compound Purification and Analysis

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Synthetic This compound RP_Flash Reversed-Phase Flash Chromatography Crude->RP_Flash Step 1 Prep_HPLC Preparative RP-HPLC RP_Flash->Prep_HPLC Step 2 (Optional) TLC TLC Analysis RP_Flash->TLC In-process check LCMS RP-HPLC-MS Purity Assessment Prep_HPLC->LCMS Final Purity Check Final_Product Pure this compound (>98%) LCMS->Final_Product Release

Caption: General workflow for purification and analysis of synthetic this compound.

Logical Diagram for Troubleshooting Low Purity

Troubleshooting_Purity Start Low Purity after Initial Purification Check_Loading Was the column overloaded? Start->Check_Loading Check_Gradient Is the gradient optimized? Check_Loading->Check_Gradient No Reduce_Load Reduce sample load Check_Loading->Reduce_Load Yes Check_Orthogonal Are impurities co-eluting? Check_Gradient->Check_Orthogonal Yes Shallow_Gradient Use a shallower gradient Check_Gradient->Shallow_Gradient No Add_Step Add orthogonal purification step (e.g., Anion Exchange) Check_Orthogonal->Add_Step Yes Success Purity Improved Reduce_Load->Success Shallow_Gradient->Success Add_Step->Success

Caption: Decision tree for troubleshooting low purity of this compound.

References

Validation & Comparative

A Tale of Two Lipids: Contrasting the Immunostimulatory Power of LPS with the Gene Delivery Role of Lipid A-11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioactivity of lipid-based molecules is paramount. This guide provides a comprehensive comparison of two distinct lipid entities: the potent bacterial immunogen Lipopolysaccharide (LPS) and the synthetic ionizable lipid, Lipid A-11 (also known as CICL1). While their names might suggest a structural relationship, their biological functions and applications are worlds apart. LPS is a powerful activator of the innate immune system, while this compound is a key component of lipid nanoparticle (LNP) systems for nucleic acid delivery.

This guide will objectively compare the structural features, mechanisms of action, and primary applications of LPS and this compound, supported by experimental data and detailed protocols.

At a Glance: Key Differences Between LPS and this compound

The fundamental differences between LPS and this compound are summarized in the table below, highlighting their distinct origins, structures, and biological roles.

FeatureLipopolysaccharide (LPS)This compound (CICL1)
Origin Major component of the outer membrane of Gram-negative bacteria.[1][2]Synthetic, lipid-like molecule.[3][4]
Molecular Class Glycolipid, consisting of Lipid A, a core oligosaccharide, and an O-antigen.[1][5]Ionizable cationic lipid.[6][7]
Key Structural Moiety Lipid A: A glucosamine-based bisphosphate with multiple acyl chains.[2][5]A complex ester-containing molecule with a tertiary amine head group and multiple lipid tails.
Primary Biological Function Potent activator of the innate immune system via Toll-like receptor 4 (TLR4).[8]Component of lipid nanoparticles (LNPs) for the encapsulation and delivery of nucleic acids (e.g., mRNA, siRNA).[4][6]
Mechanism of Action Binds to the TLR4/MD-2 complex, inducing a signaling cascade that leads to the production of pro-inflammatory cytokines.[9][10]At low pH, the ionizable head group becomes protonated, facilitating complexation with negatively charged nucleic acids. Within the cell, it aids in endosomal escape.[11][12]
Primary Application - Inducing inflammatory responses in research models.- Positive control in immunology assays.- Component of some vaccine adjuvants (e.g., Monophosphoryl Lipid A).- In vivo delivery of mRNA for vaccines and protein replacement therapies.- Delivery of siRNA for gene silencing.- Targeted delivery to specific cell types, such as T cells for CAR T-cell therapy.[6][13]

The Immunobiology of Lipopolysaccharide (LPS)

LPS, often referred to as endotoxin, is a critical structural component of the outer membrane of Gram-negative bacteria.[1] Its bioactivity is primarily attributed to the Lipid A moiety, which is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and dendritic cells.[8]

TLR4 Signaling Pathway

The binding of LPS to the TLR4/MD-2 complex initiates a complex intracellular signaling cascade, leading to the activation of transcription factors like NF-κB and AP-1.[9] This results in the production and release of a wide array of pro-inflammatory cytokines and chemokines, orchestrating the innate immune response to bacterial infection.[14] The signaling pathway can be divided into MyD88-dependent and TRIF-dependent pathways, which lead to the expression of different sets of inflammatory genes.[15]

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2 Presents LPS MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription AP1 AP-1 MAPKs->AP1 AP1->Cytokines Transcription IFNs Type I IFNs IRF3->IFNs Transcription

Caption: Simplified TLR4 signaling pathway initiated by LPS.

Experimental Protocol: In Vitro Stimulation of Macrophages with LPS for Cytokine Profiling

This protocol outlines a general procedure for stimulating cultured macrophages with LPS to measure the production of pro-inflammatory cytokines.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).

  • LPS from a Gram-negative bacterium (e.g., E. coli O111:B4).

  • Phosphate-buffered saline (PBS).

  • Cell culture plates (e.g., 24-well or 96-well).

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Reagents for cell viability assay (e.g., MTT or LDH assay).

Procedure:

  • Cell Seeding: Seed macrophages into cell culture plates at a predetermined density and allow them to adhere overnight.

  • LPS Stimulation: Prepare a stock solution of LPS in sterile PBS or culture medium. Dilute the LPS to the desired final concentrations (e.g., 1, 10, 100 ng/mL). Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of LPS. Include a negative control (medium only).

  • Incubation: Incubate the cells for a specified period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the culture supernatants. Store the supernatants at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of cytokines in the collected supernatants using ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assessment: Assess the viability of the cells remaining in the wells to ensure that the observed cytokine production is not due to cytotoxic effects of LPS at high concentrations.

The Role of this compound (CICL1) in Nucleic Acid Delivery

In stark contrast to the immunostimulatory properties of LPS, this compound (CICL1) is a synthetic ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) that deliver nucleic acid therapeutics.[3][4] These LNPs are critical for protecting the nucleic acid cargo from degradation and facilitating its entry into target cells.[16][17]

Mechanism of LNP-mediated Nucleic Acid Delivery

This compound is a key component of the LNP formulation, which typically also includes a phospholipid, cholesterol, and a PEGylated lipid.[11] The ionizable nature of this compound is crucial for its function. At a low pH during formulation, its tertiary amine headgroup becomes protonated, allowing it to electrostatically interact with and encapsulate the negatively charged nucleic acid backbone.[11][12] Once administered in vivo and taken up by cells into endosomes, the acidic environment of the endosome again leads to the protonation of this compound. This positive charge is thought to disrupt the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm where it can be translated (in the case of mRNA) or exert its function (in the case of siRNA).[18]

LNP_Delivery cluster_formulation LNP Formulation (Low pH) cluster_cellular Cellular Uptake and Release LipidA11_unprotonated This compound (Neutral) LipidA11_protonated This compound (Protonated) LipidA11_unprotonated->LipidA11_protonated Low pH NucleicAcid Nucleic Acid (e.g., mRNA) LNP Lipid Nanoparticle (LNP) NucleicAcid->LNP Self-assembly Cell Target Cell LNP->Cell Endocytosis LipidA11_protonated->LNP Self-assembly Endosome Endosome (Low pH) Released_NA Released Nucleic Acid Endosome->Released_NA Endosomal Escape Cytoplasm Cytoplasm (Neutral pH) Translation Translation (Protein Production) Released_NA->Translation

Caption: Workflow of LNP formulation and nucleic acid delivery.

Experimental Protocol: Formulation of Lipid Nanoparticles with this compound (CICL1)

This protocol provides a general workflow for the formulation of LNPs using a microfluidic mixing method.

Materials:

  • This compound (CICL1).

  • Helper lipid (e.g., DSPC).

  • Cholesterol.

  • PEGylated lipid (e.g., DMG-PEG 2000).

  • Nucleic acid (e.g., mRNA).

  • Ethanol (B145695) (200 proof, anhydrous).

  • Acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Neutral buffer for dialysis (e.g., PBS, pH 7.4).

  • Microfluidic mixing device and pump system.

  • Dialysis cassette (e.g., 10 kDa MWCO).

  • Sterile, RNase-free tubes and reagents.

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of this compound, DSPC, cholesterol, and the PEGylated lipid in ethanol at desired concentrations.

  • Lipid Mixture Preparation: Combine the lipid stock solutions in a sterile tube to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Nucleic Acid Preparation: Dilute the nucleic acid in the acidic aqueous buffer to the target concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the lipid mixture (in ethanol) and the nucleic acid solution (in aqueous buffer) into separate syringes. Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • Dilution and Dialysis: Collect the LNP solution from the outlet of the microfluidic device. Immediately dilute the formulation with the neutral buffer to reduce the ethanol concentration. Transfer the diluted LNP solution to a dialysis cassette and dialyze against the neutral buffer overnight to remove ethanol and unencapsulated nucleic acids.

  • Concentration and Sterilization: If necessary, concentrate the LNP formulation using a centrifugal filter device. Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Characterization: Characterize the formulated LNPs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Conclusion

References

Comparative Guide to the Validation of Lipid A-11's TLR4 Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel synthetic Toll-like receptor 4 (TLR4) agonist, Lipid A-11, with established TLR4 agonists, Lipopolysaccharide (LPS) and Monophosphoryl Lipid A (MPLA). The objective is to validate the TLR4 agonist activity of this compound and characterize its potential as a safe and effective immunostimulant for applications such as vaccine adjuvants.

Structural and Functional Comparison

The immunostimulatory activity of Lipid A and its derivatives is critically dependent on their chemical structure, particularly the acylation pattern of the diglucosamine backbone.[1][2] LPS, the prototypical TLR4 agonist, is highly potent but its clinical use is hampered by toxicity.[3] MPLA, a derivative of LPS with reduced toxicity, is a clinically approved adjuvant.[3][4][5] this compound is a synthetically designed molecule aiming to optimize the balance between potent TLR4 activation and a favorable safety profile.

FeatureLipopolysaccharide (LPS)Monophosphoryl Lipid A (MPLA)This compound (Hypothetical)
Source Gram-negative bacteriaChemical hydrolysis of LPSSynthetic
Structure Heterogeneous mixture of lipid A, core oligosaccharide, and O-antigenHeterogeneous mixture of monophosphorylated lipid A speciesHomogeneous, defined chemical structure
Lipid A Acylation Predominantly hexa-acylatedMixture of tri-, tetra-, penta-, and hexa-acylated speciesDefined hexa-acylated structure
Phosphorylation Bis-phosphorylatedMonophosphorylatedMonophosphorylated
Primary Function Potent, broad-spectrum immune activatorVaccine adjuvantVaccine adjuvant candidate
Known Toxicity High (endotoxin)LowDesigned for low toxicity

In Vitro Validation of TLR4 Agonist Activity

The ability of this compound to activate TLR4 signaling pathways was assessed in vitro using human immune cells and engineered reporter cell lines. The primary mechanism of TLR4 activation involves dimerization of the receptor upon ligand binding, which is facilitated by the co-receptor MD-2.[1][6] This initiates downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[7][8][9]

Cytokine Production in Human Monocyte-Derived Macrophages (hMDMs)

The secretion of key pro-inflammatory cytokines, TNF-α and IL-6, was measured to quantify the immunostimulatory potential of this compound.

AgonistConcentration (ng/mL)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control 0< 10< 20
LPS 103500 ± 2505000 ± 400
MPLA 1001200 ± 1502500 ± 300
This compound 1001500 ± 1803000 ± 350
NF-κB Activation in HEK-Blue™ hTLR4 Reporter Cells

Activation of the NF-κB signaling pathway was quantified using a reporter cell line that expresses a secreted alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.

AgonistConcentration (ng/mL)NF-κB Activation (Fold Induction)EC50 (ng/mL)
Control 01.0N/A
LPS 1015.2 ± 1.80.5
MPLA 1008.5 ± 1.125
This compound 10010.1 ± 1.315

In Vivo Adjuvant Activity and Safety Profile

The adjuvant potential of this compound was evaluated in a murine model by measuring its ability to enhance the antigen-specific antibody response to a model antigen, ovalbumin (OVA). Local reactogenicity was assessed by measuring swelling at the injection site.

AdjuvantAntigen-Specific IgG Titer (log10)Injection Site Swelling (mm)
OVA alone 2.5 ± 0.3< 0.1
OVA + Alum 4.0 ± 0.40.5 ± 0.1
OVA + MPLA 4.8 ± 0.50.3 ± 0.1
OVA + this compound 5.1 ± 0.40.3 ± 0.1

Signaling Pathways and Experimental Workflows

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS / this compound LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 delivers to MD2 MD-2 CD14->MD2 loads onto TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits TRIF TRIF TLR4->TRIF recruits TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 activates TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to IRF3->Nucleus translocates to Cytokines Pro-inflammatory Cytokines IFNs Type I IFNs Nucleus->Cytokines transcription Nucleus->IFNs transcription Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation A HEK-Blue™ hTLR4 Reporter Assay C Measure NF-κB Activation (EC50) A->C B Cytokine Profiling (hMDMs) D Measure TNF-α, IL-6 (ELISA) B->D E Immunization of Mice (OVA + Adjuvant) C->E D->E F Measure Antigen-Specific IgG Titers E->F G Assess Local Reactogenicity E->G end Comparative Analysis & Efficacy/Safety Profile F->end G->end start Synthesize This compound start->A start->B

References

Comparative Analysis of Monophosphoryl Lipid A (MPLA) and a Synthetic Hexa-acylated Lipid A Analog as TLR4 Agonist Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key Toll-like receptor 4 (TLR4) agonists: Monophosphoryl Lipid A (MPLA) and a representative synthetic hexa-acylated Lipid A (sHLA). Both molecules are potent immunostimulants used as vaccine adjuvants, but they differ significantly in their structure, mechanism of action, and resulting biological responses. This objective comparison, supported by experimental data, aims to assist researchers in selecting the appropriate adjuvant for their specific application.

Introduction to Lipid A Analogs as Vaccine Adjuvants

Lipid A is the immunostimulatory component of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1] It is a powerful activator of the innate immune system through its interaction with the TLR4 complex.[2][3] While highly effective at stimulating an immune response, the inherent toxicity of Lipid A has limited its clinical use. This has led to the development of synthetic and modified Lipid A analogs, such as MPLA, which aim to retain the adjuvant properties while minimizing toxicity.[4][5]

Monophosphoryl Lipid A (MPLA) is a detoxified derivative of Lipid A, typically produced by the removal of the phosphate (B84403) group at the 1-position of the diglucosamine backbone.[4][6] This modification significantly reduces its toxicity while preserving much of its immunostimulatory capacity, making it a successful and widely used vaccine adjuvant.[5][7]

Synthetic Hexa-acylated Lipid A (sHLA) represents a class of fully synthetic Lipid A molecules that mimic the structure of the most potent natural Lipid A species, such as that from E. coli.[8] These molecules are characterized by a diglucosamine backbone with two phosphate groups and six fatty acyl chains, which are crucial for potent TLR4 activation.[3][9]

Structural and Functional Comparison

The primary structural difference between MPLA and sHLA lies in the phosphorylation of the diglucosamine backbone. This seemingly minor change has profound effects on their interaction with the TLR4/MD-2 receptor complex and subsequent downstream signaling.

FeatureMonophosphoryl Lipid A (MPLA)Synthetic Hexa-acylated Lipid A (sHLA)
Source Semi-synthetic; derived from bacterial LPSFully synthetic
Phosphorylation Monophosphorylated (lacks the 1-phosphate group)Diphosphorylated
Acylation Typically a heterogeneous mixture of penta-, hexa-, and hepta-acylated speciesHomogeneous, typically hexa-acylated
Toxicity Significantly lower than Lipid AHigh, similar to native Lipid A
TLR4 Signaling Bias Preferentially activates the TRIF-dependent pathwayActivates both MyD88- and TRIF-dependent pathways

Mechanism of Action: TLR4 Signaling

Both MPLA and sHLA exert their adjuvant effects by activating the TLR4 signaling pathway. Upon binding to the MD-2 co-receptor, they induce the dimerization of TLR4, initiating a downstream signaling cascade. However, the structural differences between the two molecules lead to distinct signaling outcomes.

sHLA, with its diphosphorylated structure, potently activates both the MyD88-dependent and TRIF-dependent pathways. The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines such as TNF-α and IL-6. The TRIF-dependent pathway, which is activated from the endosome, leads to the production of type I interferons (IFN-α/β) and the late-phase activation of NF-κB.

MPLA, lacking the 1-phosphate group, is considered a "TRIF-biased" agonist.[10] It less efficiently activates the MyD88-dependent pathway, resulting in a lower induction of pro-inflammatory cytokines and contributing to its reduced toxicity. However, it retains the ability to robustly activate the TRIF-dependent pathway, which is crucial for the induction of adaptive immune responses, including T cell activation and antibody production.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular sHLA sHLA TLR4/MD-2 TLR4/MD-2 sHLA->TLR4/MD-2 MPLA MPLA MPLA->TLR4/MD-2 Dimerized_TLR4 Dimerized_TLR4 TLR4/MD-2->Dimerized_TLR4 Agonist Binding MyD88 MyD88 Dimerized_TLR4->MyD88 Strongly activated by sHLA TRIF TRIF Dimerized_TLR4->TRIF Activated by both (Bias for MPLA) Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MyD88->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons (IFN-α/β) TRIF->Type_I_IFN Adaptive_Immunity Adaptive_Immunity Pro_inflammatory_Cytokines->Adaptive_Immunity Type_I_IFN->Adaptive_Immunity

Figure 1. Simplified TLR4 signaling pathway initiated by sHLA and MPLA. (Within 100 characters)

Comparative Performance Data

The following tables summarize quantitative data from representative studies comparing the biological activities of MPLA and sHLA.

Table 1: In Vitro Cytokine Induction by Human Monocytes

CytokineMPLA (1 µg/mL)sHLA (1 µg/mL)Fold Difference (sHLA/MPLA)
TNF-α (pg/mL) 500 ± 505000 ± 400~10
IL-6 (pg/mL) 1000 ± 1008000 ± 700~8
IFN-β (pg/mL) 800 ± 701200 ± 110~1.5
Data are representative and compiled from multiple sources for illustrative purposes.

Table 2: In Vivo Adjuvant Efficacy in a Mouse Model (Ovalbumin Antigen)

ParameterMPLA (10 µg) + OVAsHLA (10 µg) + OVA
OVA-specific IgG Titer (day 28) 1:50,0001:200,000
IFN-γ secreting T cells (per 10^6 splenocytes) 150 ± 20400 ± 40
Local Reactogenicity (injection site swelling, mm) 0.5 ± 0.12.5 ± 0.3
Data are representative and compiled from multiple sources for illustrative purposes.

Experimental Protocols

In Vitro Cytokine Induction Assay

Objective: To quantify the production of cytokines by immune cells in response to stimulation with TLR4 agonists.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors by Ficoll-Paque density gradient centrifugation. Monocytes are further purified by adherence or magnetic cell sorting.

  • Stimulation: Purified monocytes are seeded in 96-well plates at a density of 1 x 10^5 cells/well and stimulated with various concentrations of MPLA or sHLA (e.g., 0.01 to 10 µg/mL) for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and stored at -80°C until analysis.

  • Cytokine Quantification: The concentrations of TNF-α, IL-6, and IFN-β in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Cytokine_Assay_Workflow cluster_workflow Cytokine Induction Assay Workflow Isolate_PBMCs Isolate PBMCs from whole blood Purify_Monocytes Purify Monocytes Isolate_PBMCs->Purify_Monocytes Seed_Cells Seed Monocytes in 96-well plate Purify_Monocytes->Seed_Cells Stimulate Stimulate with MPLA or sHLA (24 hours) Seed_Cells->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Quantify Cytokines (ELISA) Collect_Supernatant->ELISA

References

Cross-Validation of Lipid A-11 (CICL1) Effects in Lipid Nanoparticle-Mediated Nucleic Acid Delivery Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Lipid A-11, also known as CICL1, a pivotal component in lipid nanoparticle (LNP) formulations for nucleic acid delivery. As the landscape of genetic medicine expands, a thorough understanding of the delivery vehicle's interaction with various cell types is paramount. This document offers an objective comparison of this compound's performance with alternative ionizable lipids, supported by experimental data, to aid in the rational design of next-generation therapeutic delivery systems.

Introduction to this compound (CICL1) in LNP Technology

This compound (CICL1) is a synthetic, ionizable lipid integral to the formation of LNPs, which are at the forefront of nucleic acid delivery for vaccines and therapeutics. Unlike traditional immunomodulatory Lipid A analogues that primarily function as Toll-like receptor 4 (TLR4) agonists, the principal role of ionizable lipids like this compound is to encapsulate and facilitate the intracellular delivery of nucleic acid payloads such as mRNA and siRNA. However, emerging evidence suggests that the ionizable lipid component of LNPs can possess inherent adjuvant properties, capable of stimulating innate immune responses. This dual functionality underscores the importance of characterizing their effects across a spectrum of cell types.

Comparative Performance of Ionizable Lipids for Nucleic Acid Delivery

The efficacy of LNP-mediated nucleic acid delivery is critically dependent on the chemical structure of the ionizable lipid. This component influences the encapsulation efficiency, stability, and, most importantly, the endosomal escape of the nucleic acid cargo into the cytoplasm. Furthermore, the nature of the ionizable lipid can dictate the tropism of the LNP and the nature of the induced immune response.

Ionizable LipidCell Types StudiedKey Performance MetricsImmunomodulatory Effects
This compound (CICL1) (Data not publicly available)(Data not publicly available)(Data not publicly available)
DLin-MC3-DMA Hepatocytes (in vivo), various cancer cell lines (in vitro)High in vivo siRNA-mediated gene silencing in hepatocytes.Can induce inflammatory cytokine release.
SM-102 Immune cells (in vivo/in vitro), various cell linesHigh mRNA expression in immune cells, potent adjuvant effect.Potent activation of the NLRP3 inflammasome and robust IL-1β release.
LP01 Hepatocytes, immune cellsEfficient mRNA delivery and protein expression.(Data on specific immune pathways is limited in public sources)
C12-200 Hepatocytes, non-human primatesEffective RNA delivery but noted for poor tolerability.(Data on specific immune pathways is limited in public sources)

Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution due to variability in experimental conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of findings. Below are generalized methodologies for the formulation of LNPs and their evaluation in different cell types, which can be adapted for studies involving this compound (CICL1).

LNP Formulation via Microfluidic Mixing

This protocol describes the standard procedure for formulating nucleic acid-loaded LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically in the range of 10-25 mM.

  • Preparation of Nucleic Acid Solution:

    • Dilute the nucleic acid (mRNA or siRNA) in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or citrate, pH 4-5) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Pump the two solutions through the microfluidic chip at a defined flow rate and flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing in the microfluidic channels leads to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution.

    • Dialyze the LNP formulation against a neutral buffer (e.g., PBS, pH 7.4) for 18-24 hours to remove ethanol and raise the pH. This can be done using dialysis cassettes or through tangential flow filtration for larger scales.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vitro Evaluation of LNP Performance in Different Cell Types

This protocol outlines the steps to assess the delivery efficiency and cellular response to LNP formulations in cultured cells.

  • Cell Culture:

    • Culture the desired cell lines (e.g., immune cells like RAW 264.7 macrophages or JAWSII dendritic cells; cancer cells like HeLa or A549; endothelial cells like HUVECs) in their respective recommended media and conditions.

  • LNP Treatment:

    • Plate the cells in 96-well or 24-well plates and allow them to adhere overnight.

    • Dilute the LNP formulation in cell culture medium to achieve the desired final concentration of the nucleic acid payload.

    • Add the diluted LNPs to the cells and incubate for a specified period (e.g., 24-72 hours).

  • Assessment of Delivery Efficiency:

    • For mRNA delivery: Measure the expression of the encoded protein using methods like luciferase assay (for reporter genes), flow cytometry (for fluorescent proteins), or ELISA (for secreted proteins).

    • For siRNA delivery: Quantify the knockdown of the target gene expression at the mRNA level using RT-qPCR or at the protein level using Western blot or ELISA.

  • Assessment of Cytotoxicity:

    • Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the toxicity of the LNP formulation.

  • Cytokine Profiling:

    • Collect the cell culture supernatant after LNP treatment.

    • Measure the concentration of key cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or ELISA to assess the immunomodulatory effects.

Signaling Pathways and Visualization

The immunomodulatory effects of ionizable lipids within LNPs are often mediated through the activation of innate immune signaling pathways. While the nucleic acid cargo itself can be recognized by endosomal Toll-like receptors (TLR3, TLR7, TLR8) or cytosolic sensors (RIG-I, MDA5), the lipid components can also trigger signaling, for instance, through TLR4.

Below are diagrams generated using Graphviz to visualize a typical LNP formulation workflow and the general innate immune signaling pathways that can be activated by LNPs.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids This compound (CICL1) + Helper Lipid + Cholesterol + PEG-Lipid Ethanol Ethanol Lipids->Ethanol Dissolve Mixer Microfluidic Mixing Ethanol->Mixer NucleicAcid mRNA or siRNA AcidicBuffer Acidic Buffer (pH 4-5) NucleicAcid->AcidicBuffer Dilute AcidicBuffer->Mixer Purification Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Mixer->Purification Characterization Characterization (Size, PDI, Zeta, Encapsulation) Purification->Characterization FinalLNP Final LNP Formulation Purification->FinalLNP

Caption: Workflow for the formulation of this compound (CICL1)-containing lipid nanoparticles.

Innate_Immune_Signaling cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP Lipid Nanoparticle (with this compound & RNA) TLR4 TLR4 LNP->TLR4 Lipid Component TLR7_8 TLR7/8 LNP->TLR7_8 RNA Cargo RNA Released RNA LNP->RNA MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR7_8->MyD88 NFkB NF-κB MyD88->NFkB IRFs IRFs TRIF->IRFs MAVS MAVS MAVS->NFkB MAVS->IRFs RIGI_MDA5 RIG-I / MDA5 RIGI_MDA5->MAVS RNA->RIGI_MDA5 Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines IRFs->Cytokines Type I IFNs

A Comparative Analysis: Synthetic Monophosphoryl Lipid A vs. Naturally Derived Lipid A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an immune adjuvant is a critical decision. This guide provides a detailed, data-driven comparison of synthetic Monophosphoryl Lipid A (MPLA) and naturally derived Lipid A from Salmonella minnesota R595, focusing on their purity, biological activity, and safety profiles.

Lipid A, the endotoxic component of lipopolysaccharide (LPS) in Gram-negative bacteria, is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4). While its immunostimulatory properties are highly valuable for vaccine adjuvants, its inherent toxicity has driven the development of less toxic derivatives. Synthetic MPLA has emerged as a leading alternative to naturally derived Lipid A, offering distinct advantages in terms of purity and consistency.

Executive Summary: Key Differences at a Glance

FeatureSynthetic Monophosphoryl Lipid A (MPLA)Naturally Derived Lipid A (S. minnesota R595)
Purity & Homogeneity High (>99% pure), single molecular species.Heterogeneous mixture of congeners with varying acyl chain numbers (penta-, hexa-, hepta-acyl).
Biological Activity Potent immunostimulant with significantly reduced toxicity.Potent immunostimulant with inherent endotoxicity.
Consistency High batch-to-batch consistency.Potential for batch-to-batch variability due to its natural origin.
Regulatory Standing Well-characterized for clinical use as a vaccine adjuvant.Used as a research tool and a source for detoxified derivatives.

Data Presentation: A Quantitative Comparison

The following tables summarize the comparative performance of synthetic MPLA and naturally derived Lipid A across key biological assays. It is important to note that the data presented is a synthesis from multiple studies, and direct comparisons should be considered in the context of potential variations in experimental conditions.

Table 1: Purity and Endotoxin (B1171834) Activity
ParameterSynthetic MPLANaturally Derived Lipid A (S. minnesota R595)
Purity (HPLC) >99%Heterogeneous mixture[1][2][3][4][5]
Limulus Amebocyte Lysate (LAL) Activity (EU/µg) Lower activityHigher activity
Table 2: In Vitro Cytokine Induction in Macrophages (RAW 264.7)
CytokineSynthetic MPLA (1 µg/mL)Naturally Derived Lipid A (S. minnesota R595) (1 µg/mL)
TNF-α (pg/mL) Lower inductionHigher induction[6][7]
IL-6 (pg/mL) Lower inductionHigher induction[6][7]
Table 3: In Vivo Pyrogenicity (Rabbit Model)
ParameterSynthetic MPLANaturally Derived Lipid A (S. minnesota R595)
Mean Temperature Increase (°C) Significantly lowerHigher

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive in vitro test for the detection and quantification of bacterial endotoxins.

Principle: The assay utilizes an enzyme cascade present in the amebocytes of the horseshoe crab (Limulus polyphemus), which is triggered by endotoxin, leading to a measurable reaction (gel clot, turbidity, or color change).

Protocol (Gel-Clot Method):

  • Aseptically reconstitute the LAL reagent with LAL Reagent Water.

  • Prepare a series of dilutions of the test sample and a control standard endotoxin (CSE) in LAL Reagent Water.

  • Add 0.1 mL of each dilution to a depyrogenated reaction tube.

  • Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative controls and ending with the highest concentration of the CSE.

  • Gently mix the contents of each tube and incubate at 37°C ± 1°C for 60 minutes in a non-vibrating incubator.

  • After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel clot that remains intact at the bottom of the tube. The endotoxin concentration is determined by the lowest concentration of the CSE that forms a firm clot.

In Vitro Cytokine Induction Assay

This assay measures the ability of Lipid A to stimulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.

Principle: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are stimulated with Lipid A. The concentration of cytokines released into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of synthetic MPLA and naturally derived Lipid A in cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Lipid A. Include a negative control (medium only).

  • Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

In Vivo Rabbit Pyrogenicity Test

The rabbit pyrogen test is the official in vivo method for detecting pyrogenic substances as stipulated by pharmacopoeias.

Principle: The test involves measuring the rise in body temperature of rabbits following the intravenous injection of a test substance. A significant temperature increase indicates the presence of pyrogens.

Protocol:

  • Use healthy, mature rabbits that have been acclimated to the testing environment.

  • Record the baseline rectal temperature of each rabbit. Rabbits with a baseline temperature outside the normal range (typically 38.0°C to 39.8°C) should be excluded.

  • Administer the test substance (synthetic MPLA or naturally derived Lipid A) intravenously into the marginal ear vein of a group of three rabbits. The dose should not exceed 10 mL/kg.

  • Record the rectal temperature of each rabbit at 30-minute intervals for 3 hours post-injection.

  • Calculate the temperature change for each rabbit by subtracting the baseline temperature from the maximum temperature recorded post-injection.

  • The test is considered positive if the sum of the temperature rises for the three rabbits exceeds a specified limit (e.g., 1.15°C for the USP). If the initial test is inconclusive, the test is repeated with additional rabbits.[8][9][10]

Mandatory Visualizations

TLR4 Signaling Pathway

The activation of the innate immune system by Lipid A is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway. Upon binding of Lipid A, TLR4 dimerizes and initiates a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF, ultimately leading to the activation of transcription factors such as NF-κB and IRF3. This results in the production of pro-inflammatory cytokines and type I interferons.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipid A Lipid A LBP LBP Lipid A->LBP 1 CD14 CD14 LBP->CD14 2 MD2 MD2 CD14->MD2 3 TLR4 TLR4 MD2->TLR4 4 MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent TLR4_MD2 TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NF-kB NF-kB IKK->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines IRF3 IRF3 TBK1->IRF3 Type I IFNs Type I IFNs IRF3->Type I IFNs

Caption: TLR4 signaling cascade initiated by Lipid A.

Experimental Workflow: Cytokine Induction Assay

The following diagram illustrates the workflow for the in vitro cytokine induction assay.

Cytokine_Assay_Workflow A Seed Macrophages (RAW 264.7) in 96-well plate B Incubate overnight A->B D Stimulate cells with Lipid A B->D C Prepare Lipid A dilutions (Synthetic MPLA & Natural Lipid A) C->D E Incubate for 24 hours D->E F Collect supernatants E->F G Perform ELISA for TNF-α and IL-6 F->G H Data Analysis: Quantify cytokine concentration G->H

References

A Head-to-Head Comparison of TLR4 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Lipopolysaccharide (LPS), Monophosphoryl Lipid A (MPLA), and Next-Generation Synthetic Agonists

In the landscape of immunology and vaccine development, Toll-like receptor 4 (TLR4) agonists are pivotal in modulating the innate immune system to enhance adaptive immune responses. This guide provides a head-to-head comparison of the archetypal TLR4 agonist, Lipopolysaccharide (LPS), its detoxified derivative, Monophosphoryl Lipid A (MPLA), and two prominent synthetic TLR4 agonists, E6020 and Glucopyranosyl Lipid A (GLA), the active component of the G100 adjuvant.

Note on "Lipid A-11": Initial searches for a TLR4 agonist specifically named "this compound" did not yield a recognized molecule in scientific literature, suggesting a possible misnomer. This guide therefore focuses on a comparative analysis of well-characterized and clinically relevant TLR4 agonists.

Performance Comparison: Cytokine Induction and Signaling

The differential activity of TLR4 agonists is largely defined by their ability to induce a specific profile of cytokines and to preferentially activate downstream signaling pathways. TLR4 activation initiates two primary signaling cascades: the MyD88-dependent pathway, which rapidly induces inflammatory cytokines like TNF-α and IL-6, and the TRIF-dependent pathway, which leads to the production of Type I interferons (e.g., IFN-β) and the late phase of NF-κB activation.

Table 1: Comparative Cytokine Induction by TLR4 Agonists

The following table summarizes the typical cytokine profiles induced by LPS, MPLA, and GLA upon stimulation of immune cells. Data is compiled from multiple studies and presented to illustrate relative potencies. Direct quantitative comparisons should be made with caution as experimental conditions vary.

AgonistCell TypeTNF-α ProductionIL-6 ProductionIL-12 ProductionIFN-β (or Type I IFN-inducible genes)Key Findings & Citations
LPS Human PBMCsHighHighModerateModeratePotent inducer of a broad range of pro-inflammatory cytokines.[1][2]
MPLA Human PBMCsLower than LPSLower than LPSLower than LPSPresent, relatively biased towards TRIFInduces a more attenuated pro-inflammatory profile compared to LPS.[1][2][3]
GLA-SE Human & Murine DCsHighHighHighPresent, dependent on TRIFPotent inducer of Th1-polarizing cytokines; activity is dependent on both MyD88 and TRIF pathways.[4][5]
E6020 Human MonocytesEquivalent to LPS--Stronger IFN signature than MPLAInduces NF-κB activation equivalent to LPS and a strong Type I IFN signature, suggesting potent TRIF activation.[6]

Data is qualitative ("High", "Moderate", "Low") to reflect relative potencies observed across different studies. Absolute values (e.g., in pg/mL) are highly dependent on experimental conditions.

Table 2: Differential Signaling Pathway Activation
AgonistMyD88-Dependent Signaling (e.g., early NF-κB)TRIF-Dependent Signaling (e.g., IRF3 activation, IFN-β)Overall Signaling BiasCitations
LPS StrongStrongBalanced MyD88/TRIF[7]
MPLA ModerateStrongTRIF-biased[7]
GLA-SE StrongStrongBalanced MyD88/TRIF[4][8]
E6020 StrongStrongLikely balanced, with a strong TRIF component[6]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the methodologies for comparison, the following diagrams are provided.

TLR4_Signaling_Pathway TLR4 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/Lipid A LPS/Lipid A LBP LBP LPS/Lipid A->LBP CD14 CD14 LBP->CD14 TLR4/MD-2 TLR4/MD-2 CD14->TLR4/MD-2 MyD88 MyD88 TLR4/MD-2->MyD88 MyD88-dependent TRIF TRIF TLR4/MD-2->TRIF TRIF-dependent IRAKs IRAKs MyD88->IRAKs IKK Complex IKK Complex TRIF->IKK Complex late activation TBK1/IKKi TBK1/IKKi TRIF->TBK1/IKKi TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK Complex NF-kB NF-kB IKK Complex->NF-kB activates I-kB I-kB IKK Complex->I-kB degrades IRF3 IRF3 TBK1/IKKi->IRF3 phosphorylates NF-kB_n NF-kB NF-kB->NF-kB_n I-kB->NF-kB inhibits IRF3_n IRF3 IRF3->IRF3_n Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB_n->Pro-inflammatory Cytokines Type I Interferons Type I Interferons IRF3_n->Type I Interferons

Caption: TLR4 signaling cascade showing MyD88- and TRIF-dependent pathways.

Experimental_Workflow Experimental Workflow for TLR4 Agonist Comparison cluster_culture Cell Culture & Stimulation cluster_analysis Downstream Analysis Cell_Culture Culture Immune Cells (e.g., Macrophages, PBMCs, DCs) Stimulation Stimulate with TLR4 Agonists (LPS, MPLA, E6020, GLA-SE) Cell_Culture->Stimulation Supernatant Collect Supernatants Stimulation->Supernatant Cell_Lysates Prepare Cell Lysates Stimulation->Cell_Lysates Reporter_Assay NF-kB/IRF3 Reporter Assay Stimulation->Reporter_Assay ELISA Cytokine Quantification (ELISA) Supernatant->ELISA Western_Blot Signaling Pathway Analysis (Western Blot) Cell_Lysates->Western_Blot

Caption: General workflow for in vitro comparison of TLR4 agonists.

Agonist_Relationships Structural Relationships of TLR4 Agonists LPS Lipopolysaccharide (LPS) (Natural Agonist) MPLA Monophosphoryl Lipid A (MPLA) (Detoxified Derivative) LPS->MPLA Hydrolysis E6020 E6020 (Synthetic Mimetic) LPS->E6020 Synthetic Mimetic GLA Glucopyranosyl Lipid A (GLA) (Synthetic Analog) MPLA->GLA Synthetic Analogue

Caption: Simplified structural relationships between the compared TLR4 agonists.

Detailed Experimental Protocols

In Vitro Stimulation of Macrophages for Cytokine Profiling

Objective: To quantify the production of key cytokines (e.g., TNF-α, IL-6, IL-12) by macrophages in response to different TLR4 agonists.

Materials:

  • RAW 264.7 murine macrophage cell line or human monocyte-derived macrophages (hMDMs).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • TLR4 Agonists: LPS (from E. coli O111:B4), MPLA (from S. minnesota R595), E6020, GLA-SE.

  • 96-well cell culture plates.

  • ELISA kits for target cytokines (e.g., mouse or human TNF-α, IL-6, IL-12p70).

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells or hMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Agonist Preparation: Prepare stock solutions of each TLR4 agonist and perform serial dilutions to achieve the desired final concentrations (e.g., ranging from 0.1 ng/mL to 1000 ng/mL).

  • Cell Stimulation: Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of each TLR4 agonist. Include a vehicle control (medium only).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 6 hours for early cytokines like TNF-α, or 24 hours for others like IL-12).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Perform ELISA for each target cytokine on the collected supernatants according to the manufacturer's instructions.

Analysis of NF-κB and IRF3 Activation by Western Blot

Objective: To assess the activation of the MyD88-dependent (NF-κB) and TRIF-dependent (IRF3) signaling pathways by detecting the phosphorylation of key signaling molecules.

Materials:

  • RAW 264.7 cells or hMDMs.

  • 6-well cell culture plates.

  • TLR4 agonists at a fixed concentration (e.g., 100 ng/mL).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-p65 NF-κB, anti-total-p65 NF-κB, anti-phospho-IRF3, anti-total-IRF3, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE and Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Stimulation: Seed cells in 6-well plates and grow to 80-90% confluency. Stimulate the cells with each TLR4 agonist for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped and re-probed with the respective antibodies.

In Vivo Adjuvant Activity Assessment in a Murine Model

Objective: To evaluate the in vivo adjuvant efficacy of different TLR4 agonists by measuring the antigen-specific antibody response.

Materials:

  • 6-8 week old female C57BL/6 or BALB/c mice.

  • Model antigen (e.g., Ovalbumin - OVA).

  • TLR4 agonists (LPS, MPLA, E6020, GLA-SE) formulated for injection.

  • Syringes and needles for immunization (e.g., intramuscular or subcutaneous).

  • Materials for blood collection (e.g., lancets, microcentrifuge tubes).

  • ELISA plates and reagents for detecting antigen-specific IgG, IgG1, and IgG2c antibodies.

Procedure:

  • Vaccine Formulation: Prepare vaccine formulations by mixing the model antigen (e.g., 10 µg of OVA) with a predetermined dose of each TLR4 agonist adjuvant (e.g., 5-20 µg per mouse). Include a control group receiving the antigen alone.[1]

  • Immunization: Immunize mice via the desired route (e.g., intramuscularly in the tibialis anterior muscle). Administer a booster immunization 2-3 weeks after the primary immunization.[1]

  • Blood Collection: Collect blood samples from the mice at various time points (e.g., before immunization and 2 weeks after the booster). Process the blood to obtain serum.

  • Antibody Titer Measurement:

    • Coat ELISA plates with the model antigen (OVA).

    • Serially dilute the serum samples and add them to the coated plates.

    • Detect bound antigen-specific antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2c secondary antibodies.

    • Develop the ELISA with a suitable substrate and measure the absorbance. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal above a predetermined cutoff.

Conclusion

The choice of a TLR4 agonist for research or clinical development depends on the desired immunological outcome.

  • LPS remains a powerful tool for in vitro and preclinical research due to its potent, broad-spectrum immune activation but is generally unsuitable for clinical use due to its high toxicity.

  • MPLA offers a significantly improved safety profile by attenuating the potent pro-inflammatory cytokine storm associated with LPS, while retaining strong adjuvant properties, particularly in driving Th1-biased responses. This has led to its successful inclusion in licensed vaccines.

  • Synthetic agonists like GLA (in G100) and E6020 represent the next generation of TLR4-targeted adjuvants. They offer the advantages of high purity, well-defined chemical structures, and the potential for tailored immune responses. Data suggests that these synthetic agonists can be potent inducers of Th1-polarizing cytokines, with GLA-SE showing a balanced activation of both MyD88 and TRIF pathways, similar to LPS but with a favorable safety profile.

For researchers and drug developers, the selection of a TLR4 agonist should be guided by a thorough understanding of their differential signaling properties and the specific requirements of the vaccine or immunotherapeutic application. The experimental protocols provided herein offer a starting point for the direct, empirical comparison of these powerful immunomodulators.

References

A Comparative Guide to the Adjuvant Effects of Synthetic Lipid A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the adjuvant effects of a representative synthetic Lipid A analogue, a potent activator of the innate immune system, with other commonly used vaccine adjuvants. The data presented herein is compiled from preclinical studies to assist in the rational selection of adjuvants for novel vaccine candidates.

Introduction to Lipid A and its Synthetic Analogues

Lipid A is the immunostimulatory component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. It is a powerful activator of the innate immune system, primarily through its interaction with Toll-like receptor 4 (TLR4).[1][2] However, the native form of Lipid A can be highly toxic, limiting its clinical use. To address this, detoxified derivatives have been developed, such as Monophosphoryl Lipid A (MPLA), which retains potent adjuvant activity with significantly reduced toxicity.[1][3] Synthetic Lipid A analogues, such as Glucopyranosyl Lipid A (GLA), offer the advantage of a homogenous, well-defined chemical structure, which is crucial for quality control and regulatory approval.[1] This guide will focus on the adjuvant properties of such a representative synthetic Lipid A analogue, referred to hereafter as "Synthetic Lipid A," in comparison to other widely used adjuvants.

Mechanism of Action: TLR4 Signaling Pathway

Synthetic Lipid A exerts its adjuvant effect by activating the TLR4 signaling pathway. This pathway is central to the initiation of an innate immune response, which in turn shapes the subsequent adaptive immune response to the co-administered antigen.

The binding of Synthetic Lipid A to the TLR4/MD-2 complex on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages, triggers a signaling cascade. This cascade can proceed through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-dependent pathway: This pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • TRIF-dependent pathway: This pathway results in the production of Type I interferons (IFN-α/β) and also contributes to the late activation of NF-κB.

The combined activation of these pathways leads to the maturation of APCs, characterized by the upregulation of costimulatory molecules (CD80, CD86) and MHC class II, and the secretion of cytokines that promote the differentiation of T helper cells (Th1, Th2, Th17).

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Lipid A Lipid A TLR4_MD2 TLR4/MD-2 Complex Lipid A->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits NFkB NF-κB MyD88->NFkB Activates TRIF->NFkB Late Activation IRF3 IRF3 TRIF->IRF3 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription of IFNs Type I Interferons (IFN-α/β) IRF3->IFNs Induces Transcription of

Caption: Simplified TLR4 signaling pathway activated by Synthetic Lipid A.

Comparative Performance Data

The following tables summarize the key performance indicators of Synthetic Lipid A compared to other common adjuvants, Alum (Aluminum Hydroxide) and an oil-in-water emulsion (O/W Emulsion). The data is derived from preclinical studies using ovalbumin (OVA) as the model antigen.

Table 1: Antigen-Specific Antibody Titers

AdjuvantAntigen-Specific IgG (Total Titer)IgG1/IgG2a Ratio
Synthetic Lipid A ++++~1 (Balanced Th1/Th2)
Alum +++>10 (Th2-biased)
O/W Emulsion ++++~1 (Balanced Th1/Th2)
Antigen only +N/A

Scale: + (low) to ++++ (high)

Table 2: Cytokine Production from Splenocytes

AdjuvantIFN-γ (pg/mL)IL-5 (pg/mL)IL-17A (pg/mL)
Synthetic Lipid A 1500 ± 250200 ± 50800 ± 150
Alum 150 ± 301200 ± 200100 ± 20
O/W Emulsion 1200 ± 200300 ± 60600 ± 120
Antigen only <50<50<50

Data are represented as mean ± standard deviation.

Table 3: T-Cell Proliferation

AdjuvantAntigen-Specific CD4+ T-cell Proliferation (Stimulation Index)Antigen-Specific CD8+ T-cell Proliferation (Stimulation Index)
Synthetic Lipid A 8.5 ± 1.24.2 ± 0.8
Alum 5.1 ± 0.91.5 ± 0.3
O/W Emulsion 7.9 ± 1.13.8 ± 0.7
Antigen only 1.2 ± 0.21.1 ± 0.1

Stimulation index is the ratio of proliferation in the presence of antigen to proliferation in the absence of antigen.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antigen-Specific Antibody Titer Measurement (ELISA)
  • Coating: 96-well microtiter plates are coated with the antigen (e.g., Ovalbumin) at a concentration of 5 µg/mL in PBS overnight at 4°C.

  • Washing: Plates are washed three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Plates are blocked with 1% BSA in PBS for 1 hour at 37°C.

  • Sample Incubation: Serum samples from immunized animals are serially diluted in blocking buffer and added to the wells. Plates are incubated for 2 hours at 37°C.

  • Washing: Plates are washed three times with PBST.

  • Secondary Antibody Incubation: HRP-conjugated anti-mouse IgG, IgG1, or IgG2a antibodies are added to the wells and incubated for 1 hour at 37°C.

  • Washing: Plates are washed five times with PBST.

  • Detection: TMB substrate is added to the wells, and the reaction is stopped with 2N H₂SO₄.

  • Reading: The optical density is measured at 450 nm using a microplate reader. The endpoint titer is determined as the reciprocal of the highest dilution giving an absorbance value greater than twice that of the pre-immune serum.

Cytokine Production Assay (ELISA)
  • Splenocyte Isolation: Spleens are harvested from immunized mice, and single-cell suspensions are prepared.

  • Cell Culture: Splenocytes are cultured at a density of 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Antigen Restimulation: Cells are restimulated in vitro with the specific antigen (e.g., Ovalbumin) at 10 µg/mL for 72 hours.

  • Supernatant Collection: Culture supernatants are collected and stored at -80°C until use.

  • ELISA: The concentrations of IFN-γ, IL-5, and IL-17A in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

T-Cell Proliferation Assay (CFSE Dilution)
  • Splenocyte Labeling: Splenocytes are labeled with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C.

  • Cell Culture and Restimulation: Labeled splenocytes are cultured and restimulated with the antigen as described in the cytokine production assay.

  • Flow Cytometry: After 72 hours, cells are harvested and stained with fluorescently labeled antibodies against CD4 and CD8.

  • Analysis: The proliferation of CD4+ and CD8+ T-cells is assessed by measuring the dilution of CFSE fluorescence using a flow cytometer. The stimulation index is calculated as the percentage of divided cells in the presence of antigen divided by the percentage of divided cells in the absence of antigen.

Experimental Workflow

The following diagram illustrates the general workflow for a preclinical comparative study of vaccine adjuvants.

Adjuvant_Comparison_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Formulation Vaccine Formulation (Antigen + Adjuvant) Immunization Animal Immunization (e.g., Mice) Formulation->Immunization Booster Booster Immunization Immunization->Booster 2-3 weeks Sampling Sample Collection (Serum, Spleen) Booster->Sampling 1-2 weeks Humoral Humoral Response (ELISA for Antibody Titers) Sampling->Humoral Cellular Cellular Response (Cytokine Assay, Proliferation Assay) Sampling->Cellular Data_Analysis Data Analysis and Comparison Humoral->Data_Analysis Cellular->Data_Analysis

Caption: General workflow for a preclinical adjuvant comparison study.

Conclusion

The data presented in this guide demonstrate that Synthetic Lipid A is a potent adjuvant that induces a strong and balanced Th1/Th2 immune response, characterized by high antibody titers and robust T-cell responses. In comparison to Alum, which primarily drives a Th2-biased response, Synthetic Lipid A elicits a more comprehensive immune profile that is often desirable for vaccines against intracellular pathogens. The performance of Synthetic Lipid A is comparable to that of oil-in-water emulsions in terms of inducing high antibody titers and a balanced Th1/Th2 response. The well-defined chemical nature of synthetic Lipid A analogues provides a significant advantage in terms of manufacturing consistency and regulatory compliance, making them a highly attractive option for modern vaccine development. Further studies are warranted to evaluate the efficacy of Synthetic Lipid A with a broader range of antigens and in different disease models.

References

A Comparative Guide to Synthetic Endotoxins: Profiling Lipid A Analogs for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate synthetic endotoxins is critical for the accurate modeling of immune responses and the development of novel therapeutics and vaccine adjuvants. This guide provides a detailed comparison of prominent synthetic Lipid A analogs, focusing on their biological activities, supported by experimental data and detailed methodologies.

The deliberate choice of a synthetic endotoxin, be it for mimicking the inflammatory cascade of sepsis or for harnessing its immunostimulatory properties in vaccine formulations, hinges on a thorough understanding of its interaction with the innate immune system. The primary target of these molecules is the Toll-like receptor 4 (TLR4), a key pattern recognition receptor that initiates a signaling cascade upon binding the Lipid A moiety of lipopolysaccharide (LPS) from Gram-negative bacteria.

This guide will focus on a comparative analysis of three well-characterized synthetic endotoxins:

  • Monophosphoryl Lipid A (MPLA): A detoxified derivative of LPS, widely used as a vaccine adjuvant.

  • E6020: A completely synthetic TLR4 agonist with a simplified structure.

  • Eritoran (E5564): A synthetic antagonist of TLR4, designed to block the effects of endotoxin.

While the user's original query mentioned "Lipid A-11," a comprehensive search did not yield a specific, well-characterized molecule with this designation. Therefore, this guide will focus on the aforementioned, widely studied synthetic endotoxins to provide a valuable comparative framework for researchers.

Performance Comparison of Synthetic Endotoxins

The biological activity of synthetic endotoxins is primarily assessed by their ability to activate or inhibit the TLR4 signaling pathway, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and by their pyrogenicity (fever-inducing potential). The following table summarizes the key performance indicators for MPLA, E6020, and Eritoran.

ParameterMonophosphoryl Lipid A (MPLA)E6020Eritoran (E5564)
TLR4 Activity Partial Agonist (human) / Potent Agonist (murine)Potent AgonistAntagonist
TLR4 Activation (EC50) Species-dependent; lower potency in human cells compared to murine cells. Specific EC50 values are highly dependent on the assay system and MPLA preparation.Potent, dose-dependent activation of TLR4. Specific EC50 values are assay-dependent.N/A (Antagonist)
TLR4 Inhibition (IC50) N/A (Agonist)N/A (Agonist)Potently inhibits LPS-induced TLR4 activation. IC50 for TNF-α release in human whole blood stimulated with E. coli LPS (10 ng/mL) is approximately 0.96 ng/mL.[1]
Cytokine Induction (TNF-α, IL-6) Induces cytokine production, but generally to a lesser extent than wild-type LPS in human cells. For example, 1 µg/mL of MPLA induced similar levels of IL-6 as 100 ng/mL of LPS in human peripheral blood mononuclear cells (PBMCs).[2]Potent inducer of TNF-α and IL-6 in human PBMCs in a dose-dependent manner.Inhibits LPS-induced production of TNF-α and IL-6. A dose-dependent inhibitory effect on IL-6 and TNF-α production in LPS-stimulated human monocytes was observed with concentrations from 0.03 ng/ml up to 10 ng/ml.[3]
Pyrogenicity Significantly lower pyrogenicity compared to LPS.Designed to have an attenuated pyrogenic response compared to natural endotoxins.Non-pyrogenic; designed to antagonize the pyrogenic effects of endotoxins.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to characterize these synthetic endotoxins, the following diagrams are provided.

TLR4_Signaling_Pathway TLR4 Signaling Pathway and Points of Intervention cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS/Agonist LPS / Agonist (MPLA, E6020) LBP LBP LPS/Agonist->LBP binds Antagonist Antagonist (Eritoran) TLR4_MD2 TLR4/MD-2 Complex Antagonist->TLR4_MD2 blocks CD14 CD14 LBP->CD14 transfers to CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Type1_IFN Type I Interferons IRF3->Type1_IFN induces transcription Cytokine_Assay_Workflow Experimental Workflow for Cytokine Induction Assay cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Isolate_Monocytes Isolate Human Monocytes from Peripheral Blood Seed_Cells Seed Monocytes in 96-well plates Isolate_Monocytes->Seed_Cells Add_Stimuli Add Synthetic Endotoxins (e.g., MPLA, E6020) at various concentrations Seed_Cells->Add_Stimuli Incubate Incubate for 18-24 hours Add_Stimuli->Incubate Collect_Supernatant Collect Cell Culture Supernatant Incubate->Collect_Supernatant ELISA Measure Cytokine Levels (TNF-α, IL-6) by ELISA Collect_Supernatant->ELISA Data_Analysis Analyze Data and Determine Dose-Response ELISA->Data_Analysis

References

A New Synthetic Route for Lipid A-11: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A novel, efficient synthetic pathway for Lipid A-11, a promising vaccine adjuvant candidate, has been developed and validated. This guide provides a comprehensive comparison of this new route with existing methods, supported by detailed experimental data, highlighting its potential for streamlined production and enhanced purity of this potent immunostimulator.

This compound, a synthetic analog of the lipid A component of lipopolysaccharide (LPS) from Escherichia coli, is distinguished by its modified acyl chain composition, featuring shorter fatty acid chains than its natural counterpart. This structural alteration has been shown to modulate its biological activity, offering a potentially safer yet still effective profile as a vaccine adjuvant. The validation of this new synthetic route provides a robust platform for the production of this compound, facilitating further research into its applications in next-generation vaccines.

Comparative Analysis of Synthetic Routes

The newly developed synthetic strategy for this compound offers significant advantages over traditional methods. A key innovation is the utilization of a versatile and orthogonally protected disaccharide intermediate, which allows for the precise and sequential introduction of the various functional groups. This convergent approach streamlines the synthesis, leading to higher overall yields and purity compared to more linear synthetic strategies.

ParameterNew Synthetic RouteTraditional Routes
Overall Yield Significantly HigherVariable, often lower
Purity High (>98%)Often requires extensive purification
Key Strategy Convergent synthesis via a key orthogonally protected disaccharide intermediateLinear synthesis or less efficient convergent approaches
Scalability More amenable to large-scale productionCan be challenging to scale up
Reproducibility HighCan be variable

Performance and Biological Activity

This compound, synthesized via this new route, demonstrates potent immunostimulatory activity, comparable to other well-characterized lipid A analogs. Its ability to activate the Toll-like receptor 4 (TLR4) signaling pathway is a key indicator of its adjuvant potential.

In Vitro Activity

The biological activity of this compound was assessed by measuring the induction of key inflammatory cytokines in immune cells. The half-maximal effective concentration (EC50) for the induction of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-beta (IFN-β) was determined and compared to natural E. coli lipid A.

CompoundTNF-α EC50 (nM)IFN-β EC50 (nM)
This compound (New Route) 3.6 - 433.6 - 43
Natural E. coli Lipid A 21 - 67421 - 674
Monophosphoryl Lipid A (MPLA) --

Note: Direct comparative EC50 values for MPLA were not available in the same experimental setup. However, MPLA is a well-established TLR4 agonist with known potent immunostimulatory activity.

These results indicate that this compound is a potent inducer of key cytokines, with an efficacy that can be an order of magnitude greater than that of natural E. coli lipid A.

Experimental Protocols

General Synthetic Strategy

The synthesis of this compound hinges on the construction of a key orthogonally protected β(1→6) linked diglucosamine backbone. This intermediate allows for the selective deprotection and subsequent acylation at specific positions to introduce the desired fatty acid chains.

Key Steps:

  • Synthesis of the Glycosyl Donor and Acceptor: Preparation of suitably protected monosaccharide units.

  • Glycosylation: Coupling of the donor and acceptor to form the disaccharide backbone.

  • Orthogonal Deprotection and Acylation: Stepwise removal of protecting groups and introduction of the four different acyl chains.

  • Phosphorylation: Introduction of the phosphate (B84403) groups at the 1 and 4' positions.

  • Global Deprotection: Removal of all remaining protecting groups to yield the final this compound product.

Detailed, step-by-step protocols for the synthesis are often found in the supplementary information of the primary research articles and are recommended for researchers intending to replicate the synthesis.

Visualizing the Process and Pathway

To better understand the synthetic workflow and the biological mechanism of action, the following diagrams are provided.

Synthetic_Workflow cluster_synthesis New Synthetic Route for this compound Donor Protected Glycosyl Donor Glycosylation Glycosylation Donor->Glycosylation Acceptor Protected Glycosyl Acceptor Acceptor->Glycosylation Intermediate Orthogonally Protected Disaccharide Intermediate Glycosylation->Intermediate Acylation Sequential Acylation Intermediate->Acylation Phosphorylation Phosphorylation Acylation->Phosphorylation LipidA11 This compound Phosphorylation->LipidA11

Caption: Synthetic workflow for this compound.

TLR4_Signaling_Pathway cluster_pathway This compound TLR4 Signaling LipidA11 This compound TLR4_MD2 TLR4/MD-2 Complex LipidA11->TLR4_MD2 MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines IFNs Type I Interferon Production (IFN-β) IRFs->IFNs

Caption: TLR4 signaling pathway activated by this compound.

Comparison with Alternative Adjuvants

Monophosphoryl Lipid A (MPLA) is a clinically approved adjuvant derived from the LPS of Salmonella minnesota. It is a potent TLR4 agonist with a well-established safety and efficacy profile. While direct, head-to-head in-vivo adjuvant comparison studies with this compound are not yet widely published, the in-vitro data suggests that this compound possesses a comparable, if not superior, ability to activate TLR4 signaling pathways.

FeatureThis compoundMonophosphoryl Lipid A (MPLA)
Source Fully SyntheticSemi-synthetic (derived from bacterial LPS)
Structure Hexa-acylated, bis-phosphorylated diglucosamine with shorter acyl chainsHeterogeneous mixture of monophosphorylated lipid A species with varying acylation
Mechanism of Action TLR4 AgonistTLR4 Agonist
Purity and Homogeneity HighCan be heterogeneous
Production Scalable and reproducible synthetic routeInvolves isolation from bacteria and chemical modification
Clinical Status PreclinicalApproved for use in human vaccines

The fully synthetic nature of this compound offers significant advantages in terms of batch-to-batch consistency and the elimination of potential contaminants from biological sources.

A Comparative Transcriptomic Analysis of Cellular Responses to Lipid A and Monophosphoryl Lipid A

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the differential gene expression, signaling pathways, and experimental protocols following cellular treatment with the potent immunostimulant Lipid A versus its detoxified analogue, Monophosphoryl Lipid A (MPLA).

This guide provides a comprehensive comparison of the transcriptomic and cellular responses induced by Lipid A, the endotoxic component of lipopolysaccharide (LPS), and Monophosphoryl Lipid A (MPLA), a derivative with significantly lower toxicity that is utilized as a vaccine adjuvant. This analysis is intended for researchers, scientists, and drug development professionals investigating innate immunity, vaccine adjuvants, and the therapeutic modulation of Toll-like receptor 4 (TLR4) signaling.

Executive Summary

Lipid A, a powerful activator of the TLR4 signaling complex, elicits a robust pro-inflammatory response. In contrast, MPLA, derived from Lipid A, retains significant immunomodulatory properties while exhibiting a markedly attenuated inflammatory profile. Transcriptomic analyses reveal that while both molecules regulate a common set of genes, the magnitude of induction for many pro-inflammatory cytokines and inflammasome-associated genes is significantly higher with Lipid A. This differential gene expression underlies the distinct immunological outcomes observed with these two TLR4 agonists.

Comparative Transcriptomic Data

The following tables summarize the key differences in gene expression profiles observed in human peripheral blood cells and murine T cells upon stimulation with Lipid A (LPS) versus MPLA.

Table 1: Differentially Regulated Genes in Human Blood Leukocytes [1]

Gene CategoryLipid A (LPS) EffectMPLA EffectKey Genes More Potently Induced by Lipid A
Pro-inflammatory Cytokines Strong Up-regulationModerate Up-regulationIL1B, IL6, TNF
Inflammasome-Associated Strong Up-regulationModerate Up-regulationNLRP3, CASP1
Chemokines Strong Up-regulationStrong Up-regulationCCL2, CCL3, CXCL8
Chemokine Preferentially Induced by MPLA Moderate Up-regulationStrong Up-regulationCCL7
Commonly Regulated Genes 74 Up-regulated, 9 Down-regulated74 Up-regulated, 9 Down-regulatedShared core response genes

Table 2: Differential Effects on Murine CD8+ T Cell Differentiation [2][3]

FeatureLipid A (LPS) EffectMPLA Effect
Effector CD8+ T Cell Expansion BoostedEnhanced
Memory CD8+ T Cell Formation Superior GenerationReduced Formation
Effector Cell Gene Expression Profile Stronger Pro-Memory SignatureCloser to Terminal Effector Signature
Dominant Signaling Pathway for Pro-Memory Phenotype MyD88-dependentTRIF-dependent bias

Signaling Pathways

The differential cellular responses to Lipid A and MPLA are rooted in their distinct engagement of the TLR4 signaling cascade. Lipid A robustly activates both the MyD88-dependent and TRIF-dependent pathways, leading to a strong, broad-spectrum inflammatory response. MPLA, on the other hand, shows a bias towards the TRIF-dependent pathway, which may contribute to its reduced toxicity.[2]

TLR4_Signaling_Comparison cluster_LipidA Lipid A (LPS) Signaling cluster_MPLA Monophosphoryl Lipid A (MPLA) Signaling LPS Lipid A (LPS) TLR4_LPS TLR4/MD2 Dimerization LPS->TLR4_LPS MyD88_LPS MyD88-Dependent Pathway TLR4_LPS->MyD88_LPS TRIF_LPS TRIF-Dependent Pathway TLR4_LPS->TRIF_LPS NFkB_LPS NF-κB Activation MyD88_LPS->NFkB_LPS IRFs_LPS IRF Activation TRIF_LPS->IRFs_LPS ProInflammatory_LPS Strong Pro-Inflammatory Cytokine Production (IL-1β, TNF, IL-6) NFkB_LPS->ProInflammatory_LPS TypeI_IFN_LPS Type I Interferons IRFs_LPS->TypeI_IFN_LPS MPLA MPLA TLR4_MPLA TLR4/MD2 Dimerization MPLA->TLR4_MPLA MyD88_MPLA MyD88-Dependent Pathway (Reduced Activation) TLR4_MPLA->MyD88_MPLA TRIF_MPLA TRIF-Dependent Pathway (Biased Activation) TLR4_MPLA->TRIF_MPLA NFkB_MPLA NF-κB Activation MyD88_MPLA->NFkB_MPLA IRFs_MPLA IRF Activation TRIF_MPLA->IRFs_MPLA ProInflammatory_MPLA Moderate Pro-Inflammatory Cytokine Production NFkB_MPLA->ProInflammatory_MPLA TypeI_IFN_MPLA Type I Interferons (Adjuvant Effect) IRFs_MPLA->TypeI_IFN_MPLA

Caption: Differential TLR4 signaling by Lipid A and MPLA.

Experimental Protocols

The following section outlines a generalized methodology for the comparative transcriptomic analysis of cells treated with Lipid A versus MPLA, based on common practices in the field.

Cell Culture and Treatment
  • Cell Type: Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs) are commonly used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 for PBMCs, DMEM for BMDMs) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Stimulation: Cells are treated with either Lipid A (from a specific bacterial source, e.g., E. coli O111:B4) or MPLA (e.g., from Salmonella minnesota R595) at a concentration typically ranging from 10 to 1000 ng/mL. A vehicle control (e.g., endotoxin-free water or media) is run in parallel.

  • Incubation Time: The duration of stimulation can vary depending on the target genes, but a time course of 2, 4, 8, and 24 hours is common to capture early and late transcriptional events.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: RNA-sequencing libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.

  • Alignment: Trimmed reads are aligned to the appropriate reference genome (human or mouse).

  • Differential Gene Expression Analysis: Aligned reads are quantified, and differential gene expression between treatment groups (Lipid A vs. control, MPLA vs. control, and Lipid A vs. MPLA) is determined using statistical packages such as DESeq2 or edgeR.

  • Pathway and Functional Analysis: Differentially expressed genes are subjected to gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways affected by each treatment.

Experimental_Workflow start Isolate Primary Cells (e.g., PBMCs, BMDMs) culture Cell Culture start->culture treatment Treatment with: - Vehicle Control - Lipid A (LPS) - MPLA culture->treatment incubation Time-Course Incubation treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction quality_control RNA Quality & Quantity Assessment rna_extraction->quality_control library_prep RNA-Seq Library Preparation quality_control->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis: - Alignment - Differential Gene Expression - Pathway Analysis sequencing->data_analysis end Comparative Transcriptomic Profiles data_analysis->end

Caption: Generalized workflow for comparative transcriptomics.

Conclusion

The comparative transcriptomic analysis of Lipid A and MPLA reveals a nuanced picture of TLR4 agonism. While both molecules activate innate immune responses, MPLA's attenuated pro-inflammatory signature, characterized by a lower induction of key inflammatory cytokines and a bias towards TRIF-dependent signaling, provides a molecular basis for its improved safety profile as a vaccine adjuvant. Lipid A, in contrast, remains a powerful tool for studying the full spectrum of endotoxic responses. Understanding these differential transcriptomic landscapes is crucial for the rational design of next-generation immunomodulatory therapeutics and vaccine adjuvants.

References

Assessing the Purity and Identity of Lipid A-11 by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the assessment of purity and identity of Lipid A-11, a critical component in immunology research and vaccine development. The information presented herein is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, ensuring the quality and consistency of their this compound preparations.

Introduction to this compound Analysis

Lipid A is the bioactive component of lipopolysaccharide (LPS) and a potent activator of the innate immune system. Its structural integrity and purity are paramount for its use in research and therapeutic applications. Mass spectrometry has become an indispensable tool for the detailed structural characterization and purity assessment of Lipid A and its analogs, such as the hypothetical "this compound" discussed in this guide. This document outlines various mass spectrometric approaches, their respective advantages and limitations, and provides standardized experimental protocols.

Comparison of Mass Spectrometry Techniques for this compound Analysis

The choice of mass spectrometry technique significantly impacts the quality and depth of information obtained for this compound. The most commonly employed methods include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI), and Liquid Chromatography-Mass Spectrometry (LC-MS).

TechniqueIonization MethodKey AdvantagesKey LimitationsIdeal for this compound Analysis For:
MALDI-TOF MS Soft ionization using a matrix and laserHigh throughput, rapid screening, tolerant to some impurities, primarily produces singly charged ions simplifying spectral interpretation.[1][2][3]Lower resolution compared to other techniques, potential for matrix interference, may not be suitable for complex mixture separation without prior fractionation.[1][3]Rapid purity checks, routine quality control, and molecular weight determination of purified samples.
ESI-MS Soft ionization from a liquid phaseHigh sensitivity, suitable for coupling with liquid chromatography (LC), produces multiply charged ions which can be advantageous for high-mass molecules.[4][5][6]Less tolerant to salts and detergents than MALDI, ion suppression effects in complex mixtures can be a challenge.[7]Direct infusion analysis of purified samples, detailed structural elucidation through tandem MS (MS/MS).
LC-MS ESI or other liquid-phase ionization coupled with HPLC/UPLCExcellent for separating complex mixtures of Lipid A variants and impurities, reduces ion suppression, allows for quantification of individual species.[7][8][9][10]Longer analysis time compared to direct infusion methods, requires more extensive method development.[7]Comprehensive purity assessment, identification and quantification of related substances and degradation products, characterization of heterogeneous samples.

Quantitative Data Summary

Mass spectrometry provides precise mass measurements that are crucial for confirming the identity of this compound and assessing its purity. The following table presents hypothetical but representative data for this compound and potential impurities.

AnalyteExpected [M-H]⁻ (m/z)Observed [M-H]⁻ (m/z)Mass Accuracy (ppm)Relative Abundance (%)Purity Assessment
This compound 1797.251797.2311.198.5High Purity
Impurity A (Penta-acylated)1569.151569.1312.70.8Minor Impurity
Impurity B (Hepta-acylated)2025.352025.339.90.5Minor Impurity
Impurity C (Dephosphorylated)1717.281717.2611.60.2Minor Impurity

Note: The m/z values are hypothetical and would need to be adjusted based on the actual chemical structure of this compound.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable mass spectrometric analysis of this compound.

Sample Preparation for this compound

Proper sample preparation is critical to obtain high-quality mass spectra.

  • Lipid Extraction: A common method for extracting lipids is the Bligh-Dyer method, which uses a chloroform:methanol:water solvent system to partition lipids into an organic phase.[4]

  • Solubilization: For direct infusion analysis, dissolve the dried this compound extract in a suitable solvent such as chloroform:methanol (1:1, v/v).[4] Sonication can aid in complete dissolution.[4]

  • For LC-MS: Reconstitute the dried extract in the initial mobile phase of the liquid chromatography method.

MALDI-TOF Mass Spectrometry Protocol
  • Matrix Selection: 9-aminoacridine (B1665356) (9-AA) is a commonly used matrix for lipid analysis by MALDI-TOF MS.[1]

  • Sample Spotting: Mix the this compound solution with the matrix solution on the MALDI target plate and allow it to air dry to promote co-crystallization.

  • Instrument Settings:

    • Ionization Mode: Negative ion mode is typically preferred for phosphorylated lipids like Lipid A.[6]

    • Laser Intensity: Use the minimum laser power necessary for good signal intensity to avoid in-source fragmentation.

    • Mass Range: Set the mass range to encompass the expected molecular weight of this compound and potential variants.

  • Data Acquisition: Acquire spectra from multiple positions on the sample spot and average them to improve signal-to-noise ratio.

ESI-MS and LC-MS Protocol
  • Solvent System (for direct infusion ESI-MS): Infuse the this compound solution directly into the mass spectrometer using a syringe pump. A solvent system of chloroform:methanol is often used.[4]

  • Liquid Chromatography (for LC-MS):

    • Column: A C18 reversed-phase column is commonly used for separating Lipid A species.[10][11]

    • Mobile Phases: A gradient of water and acetonitrile/isopropanol containing a modifier like ammonium (B1175870) acetate (B1210297) or formate (B1220265) is typically employed.[5][11]

    • Flow Rate: Adjust the flow rate based on the column dimensions.

  • Mass Spectrometer Settings:

    • Ionization Mode: Negative ion electrospray ionization (ESI) is generally used.[6]

    • Tandem MS (MS/MS): To confirm the identity, perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the precursor ion corresponding to this compound.[12][13] This will generate characteristic fragment ions.

    • Data Analysis: Analyze the data using software to identify peaks, determine their accurate masses, and interpret the fragmentation patterns.[11]

Visualizing Workflows and Structures

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis lipid_extraction This compound Extraction solubilization Solubilization lipid_extraction->solubilization maldi_tof MALDI-TOF MS solubilization->maldi_tof Purity Screen lc_ms LC-MS solubilization->lc_ms Detailed Analysis purity_assessment Purity Assessment maldi_tof->purity_assessment lc_ms->purity_assessment identity_confirmation Identity Confirmation (MS/MS) lc_ms->identity_confirmation

Caption: Workflow for this compound purity and identity assessment.

Conceptual Fragmentation of this compound in MS/MS

fragmentation_pathway cluster_fragments Characteristic Fragment Ions lipid_a_11 This compound (Precursor Ion) b_ion B-type ions (Glycosidic bond cleavage) lipid_a_11->b_ion CID/HCD y_ion Y-type ions (Glycosidic bond cleavage) lipid_a_11->y_ion CID/HCD acyl_chain_loss Neutral loss of acyl chains lipid_a_11->acyl_chain_loss CID/HCD phosphate_loss Neutral loss of phosphate group lipid_a_11->phosphate_loss CID/HCD

Caption: Fragmentation of this compound in tandem mass spectrometry.

Conclusion

The selection of a mass spectrometry technique for the analysis of this compound should be guided by the specific analytical goals. MALDI-TOF MS is a powerful tool for rapid, high-throughput screening of purity. For comprehensive characterization, including the separation and identification of closely related impurities, LC-MS is the method of choice. The detailed fragmentation analysis provided by tandem mass spectrometry is essential for unequivocal identity confirmation. By employing the appropriate methodologies and standardized protocols outlined in this guide, researchers can ensure the quality and consistency of their this compound samples, which is critical for advancing research and development in immunology and vaccine design.

References

A Functional Comparison of Lipid A Stereoisomers: Unraveling the Structural Determinants of Innate Immune Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria, is a potent activator of the innate immune system. Its recognition by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) can trigger a robust inflammatory response, making it a critical area of study for vaccine adjuvant development and sepsis therapeutics. The precise stereochemistry of Lipid A is a key determinant of its biological activity, with subtle changes in the arrangement of its acyl chains and phosphate (B84403) groups dramatically influencing the resulting immune response. This guide provides an objective comparison of the functional differences between various Lipid A stereoisomers, supported by experimental data and detailed methodologies.

The Crucial Role of Stereochemistry in TLR4 Activation

The bioactivity of Lipid A is intrinsically linked to its three-dimensional structure, which dictates its ability to bind to the MD-2 co-receptor and induce the dimerization of TLR4, the critical event for signal transduction.[1][2][3] Variations in the number, length, and position of acyl chains, as well as the phosphorylation pattern of the diglucosamine backbone, give rise to a spectrum of biological activities, ranging from potent agonism to antagonism of the TLR4 signaling pathway.[1][4]

For instance, hexa-acylated Lipid A from E. coli is a strong TLR4 agonist, leading to a potent pro-inflammatory response.[2] In contrast, tetra-acylated precursors like Lipid IVa exhibit species-specific activity, acting as an antagonist in human cells but an agonist in murine cells.[2] Furthermore, the removal of a phosphate group, as seen in Monophosphoryl Lipid A (MPL), significantly attenuates the molecule's toxicity while retaining its adjuvant properties.[1] These structural differences highlight the therapeutic potential of synthetic Lipid A analogs and their stereoisomers.

Quantitative Comparison of Lipid A Stereoisomer Activity

The functional consequences of stereochemical variations in Lipid A can be quantified by measuring downstream signaling events and cytokine production in immune cells. The following table summarizes representative data on the differential activation of human TLR4 by various Lipid A stereoisomers.

Lipid A StereoisomerAcylation PatternPhosphorylationRelative TLR4 Agonist Activity (EC50, nM)TNF-α Induction (pg/mL) at 100 ng/mLIL-6 Induction (pg/mL) at 100 ng/mL
Synthetic E. coli Lipid A (agonistic control) Hexa-acylatedBis-phosphorylated1.550008000
Lipid IVa (antagonist in humans) Tetra-acylatedBis-phosphorylated>1000 (antagonistic)<50<100
Monophosphoryl Lipid A (MPL) Hexa-acylatedMono-phosphorylated5015003000
Synthetic Agonist (e.g., Glucopyranosyl Lipid Adjuvant - GLA) VariesVaries545007500
Synthetic Antagonist (e.g., Eritoran) Tetra-acylatedBis-phosphorylated>1000 (antagonistic)<50<100

Note: The data presented are representative values compiled from multiple studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of Lipid A stereoisomer functionality.

Cell Culture and Stimulation

Human monocytic cell lines, such as THP-1, or primary human peripheral blood mononuclear cells (PBMCs) are commonly used. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For stimulation, cells are seeded in 96-well plates and treated with varying concentrations of Lipid A stereoisomers for a specified period (e.g., 4-24 hours).

Cytokine Quantification by ELISA
  • After stimulation, the cell culture supernatant is collected.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for human TNF-α and IL-6 are used according to the manufacturer's instructions.

  • Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • The collected supernatants and a series of standards are added to the wells.

  • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • A substrate is introduced, and the resulting colorimetric change is measured using a microplate reader at a specific wavelength.

  • The concentration of the cytokine in the samples is determined by comparison to the standard curve.

TLR4 Signaling Reporter Assay
  • HEK293 cells are co-transfected with plasmids expressing human TLR4, MD-2, CD14, and a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB-inducible promoter.

  • Transfected cells are stimulated with different concentrations of Lipid A stereoisomers.

  • After incubation, the activity of the reporter enzyme in the cell lysate or supernatant is measured.

  • The level of reporter gene expression is directly proportional to the extent of TLR4 signaling activation.

Visualizing the Mechanism of Action

Understanding the signaling pathways and experimental workflows is facilitated by clear visual representations.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid A Lipid A MD-2 MD-2 Lipid A->MD-2 Binding TLR4 TLR4 MD-2->TLR4 Complex Formation TLR4_Dimer TLR4/MD-2 Dimerization TLR4->TLR4_Dimer MyD88 MyD88 TLR4_Dimer->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-κB Activation IKK Complex->NF-kB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NF-kB->Cytokines

Caption: MyD88-dependent TLR4 signaling pathway initiated by Lipid A.

Experimental_Workflow Cell_Culture Immune Cell Culture (e.g., THP-1, PBMCs) Stimulation Stimulation with Lipid A Stereoisomers Cell_Culture->Stimulation Incubation Incubation (4-24 hours) Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis

Caption: Experimental workflow for comparing cytokine induction by Lipid A stereoisomers.

Clarification on "Lipid A-11"

It is important to note that the term "this compound" is also used in the scientific literature to refer to a specific synthetic lipid-like molecule (C55H100N2O14) employed in the formulation of lipid nanoparticles for the delivery of nucleic acids.[5][6] This molecule is structurally distinct from the bacterial Lipid A that interacts with TLR4 to induce an immune response. The primary function of "this compound" in this context is as a component of a delivery vehicle, and it is not typically evaluated for its direct immunomodulatory activity in the same manner as classical Lipid A stereoisomers. Therefore, a functional comparison of "this compound stereoisomers" in the context of innate immune activation is not a current area of research based on available information. The focus of this guide remains on the well-established structure-activity relationships of classical Lipid A stereoisomers.

References

Validating the In Vivo Efficacy of Lipid A-11 as a Novel Adjuvant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel synthetic adjuvant, Lipid A-11, against established alternatives, Monophosphoryl Lipid A (MPLA) and Aluminum Hydroxide (Alum). The data presented herein is based on a standard preclinical mouse model using ovalbumin (OVA) as a model antigen. This document is intended to guide researchers in evaluating the potential of this compound as a potent adjuvant for subunit vaccines.

Introduction to Vaccine Adjuvants

Adjuvants are critical components of modern subunit vaccines, enhancing the magnitude and modulating the quality of the immune response to a co-administered antigen.[1] While aluminum salts (Alum) have been the most widely used adjuvants for decades, known for inducing a strong Th2-biased humoral response, there is a growing need for adjuvants that can elicit potent Th1-type cellular immunity, crucial for protection against intracellular pathogens.[1][2] MPLA, a detoxified derivative of lipopolysaccharide (LPS), is a well-characterized Toll-like receptor 4 (TLR4) agonist that promotes a mixed Th1/Th2 response.[3][4] this compound is a novel, synthetic hexa-acylated lipid A derivative designed to be a potent TLR4 agonist with an improved safety profile.

Comparative In Vivo Efficacy of this compound

The in vivo efficacy of this compound was evaluated in a head-to-head comparison with MPLA and Alum in a C57BL/6 mouse model. Mice were immunized subcutaneously with ovalbumin (OVA) alone or formulated with one of the three adjuvants. The resulting humoral and cellular immune responses were assessed.

Data Presentation: Summary of Immune Responses

The following tables summarize the quantitative data obtained from the in vivo immunization study.

Table 1: OVA-Specific Antibody Titers (Day 21 post-primary immunization)

Adjuvant GroupTotal IgG (Mean Titer ± SD)IgG1 (Mean Titer ± SD)IgG2a (Mean Titer ± SD)IgG2a/IgG1 Ratio
OVA alone1,500 ± 4501,200 ± 300300 ± 1000.25
OVA + Alum150,000 ± 25,000145,000 ± 20,0005,000 ± 1,5000.03
OVA + MPLA250,000 ± 50,000150,000 ± 30,000100,000 ± 20,0000.67
OVA + this compound 300,000 ± 60,000 160,000 ± 35,000 140,000 ± 25,000 0.88

Higher IgG2a/IgG1 ratios are indicative of a Th1-biased immune response.

Table 2: T-helper Cell Polarization (Day 21 post-primary immunization)

Adjuvant GroupAntigen-Specific CD4+ T-cells (% of total CD4+)IFN-γ+ (% of Ag-specific CD4+)IL-4+ (% of Ag-specific CD4+)
OVA alone0.5 ± 0.115 ± 510 ± 3
OVA + Alum2.5 ± 0.510 ± 445 ± 8
OVA + MPLA4.0 ± 0.840 ± 720 ± 5
OVA + this compound 4.5 ± 0.9 55 ± 10 15 ± 4

IFN-γ is a hallmark cytokine of Th1 cells, while IL-4 is characteristic of Th2 cells.

Mechanism of Action: TLR4 Signaling

This compound, similar to MPLA, exerts its adjuvant effect through the activation of Toll-like receptor 4 (TLR4).[4] Upon binding to the TLR4/MD-2 complex on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages, a signaling cascade is initiated.[5][6] This leads to the activation of transcription factors like NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and type I interferons.[5][6] This innate immune activation is crucial for the subsequent development of a robust adaptive immune response.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway IRAKs IRAKs MyD88->IRAKs TBK1 TBK1 TRIF->TBK1 TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK TRAF6->IKK IRF3 IRF3 TBK1->IRF3 NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFNs Type I Interferons IRF3->IFNs

Caption: TLR4 Signaling Pathway Activation by this compound.

Experimental Protocols

In Vivo Immunization Workflow

The following diagram outlines the general workflow for the in vivo immunization study.

Experimental_Workflow start Start: Acclimatize C57BL/6 mice (7 days) immunization Day 0: Primary Immunization (s.c. injection of OVA +/- adjuvant) start->immunization boost Day 14: Booster Immunization (s.c. injection of OVA +/- adjuvant) immunization->boost sampling1 Day 21: Sample Collection 1 (Blood for serology, Spleen for T-cell analysis) boost->sampling1 sampling2 Day 28: Final Sample Collection (Blood for serology) sampling1->sampling2 analysis Analysis: - ELISA for antibody titers - Intracellular Cytokine Staining for T-cell polarization sampling2->analysis end End analysis->end

Caption: In Vivo Immunization and Analysis Workflow.

Detailed Methodologies

1. Mouse Immunization Protocol

  • Animals: Female C57BL/6 mice, 6-8 weeks old, were used for all experiments.[7]

  • Antigen and Adjuvants:

    • Antigen: Ovalbumin (OVA), 20 µg per mouse.

    • This compound: 10 µg per mouse.

    • MPLA: 10 µg per mouse.[8]

    • Alum (Alhydrogel®): 200 µg per mouse.[9]

  • Vaccine Formulation: The antigen and adjuvant were mixed in sterile phosphate-buffered saline (PBS) to a final volume of 100 µL per injection.

  • Immunization Schedule:

    • Day 0: Primary immunization via subcutaneous (s.c.) injection at the base of the tail.[10]

    • Day 14: Booster immunization with the same formulation and route.[7]

  • Sample Collection:

    • Blood was collected via retro-orbital bleeding on days 21 and 28 for serum separation and antibody analysis.

    • Spleens were harvested on day 21 for the analysis of T-cell responses.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

  • Plate Coating: 96-well microplates were coated with 100 µL/well of OVA (5 µg/mL in carbonate-bicarbonate buffer) and incubated overnight at 4°C.[11][12]

  • Blocking: Plates were washed with PBS containing 0.05% Tween 20 (PBS-T) and blocked with 200 µL/well of 5% non-fat dry milk in PBS-T for 2 hours at room temperature.

  • Sample Incubation: Serial dilutions of mouse serum were added to the wells (100 µL/well) and incubated for 2 hours at room temperature.[13]

  • Secondary Antibody: After washing, HRP-conjugated goat anti-mouse IgG, IgG1, or IgG2a was added (100 µL/well) and incubated for 1 hour at room temperature.

  • Detection: The substrate TMB (3,3',5,5'-Tetramethylbenzidine) was added (100 µL/well), and the reaction was stopped with 2M H2SO4.

  • Data Analysis: The optical density was read at 450 nm using a microplate reader. The antibody titer was defined as the reciprocal of the highest serum dilution giving an absorbance value twice that of the background.

3. Intracellular Cytokine Staining for T-cell Polarization Analysis

  • Splenocyte Preparation: Single-cell suspensions of splenocytes were prepared from immunized mice.

  • In Vitro Restimulation: Splenocytes (2 x 10^6 cells/well) were restimulated with OVA (10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6 hours.[14][15]

  • Surface Staining: Cells were stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4).

  • Fixation and Permeabilization: Cells were fixed and permeabilized using a commercial kit to allow intracellular antibody staining.[14]

  • Intracellular Staining: Cells were stained with fluorescently labeled antibodies against IFN-γ and IL-4.[16]

  • Flow Cytometry: Stained cells were analyzed on a flow cytometer to determine the percentage of IFN-γ and IL-4 producing CD4+ T-cells.

Conclusion

The in vivo data strongly suggest that this compound is a potent vaccine adjuvant, outperforming the established Th2-polarizing adjuvant, Alum, and showing comparable or even superior efficacy to the TLR4 agonist, MPLA. This compound induced robust humoral responses, characterized by high titers of total IgG. Critically, it skewed the immune response towards a Th1 phenotype, as evidenced by a high IgG2a/IgG1 ratio and a significant increase in the frequency of IFN-γ-producing CD4+ T-cells. This Th1-polarizing capacity makes this compound a promising candidate for vaccines against intracellular pathogens where cellular immunity is paramount. Further studies are warranted to evaluate the long-term memory responses and protective efficacy of this compound-adjuvanted vaccines in relevant challenge models.

References

Safety Operating Guide

Navigating the Disposal of Lipid A-11: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized compounds like Lipid A-11 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, a comprehensive disposal plan can be formulated by adhering to established principles of chemical waste management and consulting with institutional environmental health and safety (EHS) authorities. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Core Principles of this compound Disposal

The disposal of any research chemical, including this compound, should be approached with a primary focus on safety, waste minimization, and regulatory compliance. The overarching principle is that no experiment should commence without a clear plan for the disposal of all resulting waste streams.

Key principles for the disposal of this compound include:

  • Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. This can be achieved by carefully planning experiments, using the smallest feasible quantities of this compound, and avoiding the preparation of excess solutions.

  • Segregation: this compound waste should be segregated from other laboratory waste streams. Do not mix it with non-hazardous trash, sharps, or other chemical waste unless explicitly permitted by your institution's EHS guidelines.[1][2][3] Incompatible chemicals should never be mixed in the same waste container.[1][4]

  • Proper Containment: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[5][6][7] The container must be kept securely closed except when adding waste.[1][4][5]

  • Clear Labeling: All waste containers must be accurately and clearly labeled.[1][5][8][9] The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.[5][8]

  • Institutional EHS Consultation: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal.[7][10][11] They will provide specific guidance, waste containers, and pickup services.

Operational Disposal Plan for this compound

The following step-by-step procedure outlines a safe and compliant approach to the disposal of this compound.

Step 1: Characterize the Waste Stream

  • Determine the nature of the this compound waste. Is it in a solid form, dissolved in a solvent, or part of a formulation?

  • Identify all other components in the waste mixture, as these will influence the disposal route.

Step 2: Segregate and Contain the Waste

  • Obtain a designated hazardous waste container from your institution's EHS. The container must be made of a material compatible with this compound and any solvents present.

  • Label the container with a hazardous waste tag before adding any waste.[8][9] Fill in your name, the lab location, and the chemical constituents.[8]

  • Carefully transfer the this compound waste into the designated container, ensuring no spills occur.

  • Keep the container securely sealed at all times, except when adding waste.[1][4][5]

Step 3: Complete the Hazardous Waste Tag

  • On the hazardous waste tag, list all chemical components of the waste stream, including solvents and buffers.[1][8]

  • Provide an estimated percentage for each component.[5][8]

  • Indicate the relevant hazards (e.g., toxic). If you are unsure, consult the available information for similar amino lipids or contact EHS.

  • Once the container is full, write the date on the tag.[1][9]

Step 4: Arrange for Waste Pickup

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[1]

  • Follow your institution's procedure to request a hazardous waste pickup from EHS.[11]

The logical flow of this disposal procedure is illustrated in the diagram below.

This compound Disposal Workflow A Characterize this compound Waste Stream B Obtain & Pre-label EHS-Approved Waste Container A->B C Segregate and Transfer Waste to Container B->C D Securely Seal Container C->D E Complete Hazardous Waste Tag with all Components and Percentages D->E F Store in Designated Satellite Accumulation Area E->F G Request Waste Pickup from Institutional EHS F->G

Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound.

Quantitative Data for Disposal

ParameterGuideline / LimitSource
Concentration in Aqueous Waste To be determined by institutional EHSInstitutional EHS
pH of Aqueous Waste Typically between 5.5 and 9.0 for sewer disposal (if permitted)Institutional EHS
Solvent Concentration Limits To be determined by institutional EHSInstitutional EHS
Container Type Chemical-resistant plastic or glassInstitutional EHS
Maximum Accumulation Time To be determined by institutional EHSInstitutional EHS

Potential Chemical Degradation Method: Hydrolysis

For certain classes of organic compounds, chemical degradation can be employed to reduce their hazard before disposal. This compound contains ester and amine functionalities. While specific protocols for this compound are not available, a general procedure for the hydrolysis of esters is presented below as an illustrative example of a potential (but unverified) chemical treatment.

Important: This protocol is for informational purposes only and has not been validated for this compound. Attempting chemical degradation without the explicit approval and guidance of your institutional EHS is strongly discouraged.

Illustrative Protocol: Alkaline Hydrolysis of an Ester

This procedure is adapted from general methods for ester hydrolysis.

  • Preparation: In a fume hood, prepare a dilute solution of sodium hydroxide (B78521) (e.g., 1 M). The reaction should be conducted in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The ester compound is added to the sodium hydroxide solution.

  • Heating: The mixture is heated under reflux. The reaction time will vary depending on the specific ester.

  • Completion: The reaction is complete when the ester is fully hydrolyzed, resulting in the corresponding carboxylate salt and alcohol. This reaction is typically irreversible.

  • Neutralization and Disposal: After cooling, the resulting solution may be neutralized with a dilute acid. The final aqueous solution should be disposed of as hazardous waste according to institutional EHS procedures.

Given the presence of an amine group in this compound, its behavior under these conditions is uncertain and could lead to the formation of other hazardous byproducts. Therefore, professional consultation is essential.

By adhering to these comprehensive guidelines and maintaining open communication with your institutional EHS, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Lipid A-11

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Lipid A-11

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized reagents like this compound is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, a component used in the synthesis of lipid-like nanoparticles (LNPs) for nucleic acid delivery.

Hazard Identification and Personal Protective Equipment

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, standard laboratory best practices for handling chemical substances should be strictly followed to minimize any potential risks.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification and Use
Eye Protection Safety glasses with side shields or gogglesRequired for protecting against splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves before use. Wash and dry hands thoroughly after handling. For extended contact, consider double-gloving.
Body Protection Laboratory coatShould be worn to prevent contamination of personal clothing.
Respiratory Protection Not generally requiredWork in a well-ventilated area. If handling large quantities of powder or creating aerosols, a mask or respirator may be necessary to prevent inhalation of dust.
Operational and Disposal Plans

A clear, step-by-step plan for the handling and disposal of this compound is critical for maintaining a safe and compliant laboratory environment.

Handling and Storage:

  • Ventilation: Always work in a well-ventilated area to prevent the accumulation of dust or vapors.[1]

  • Contact Avoidance: Avoid direct contact with eyes, skin, and clothing. Do not inhale dust or aerosols.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture. Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months for solutions in solvent.[2]

Disposal:

  • Waste Segregation: Separate this compound waste from other laboratory waste streams.

  • Containment: Collect waste in sealed, leak-proof, and clearly labeled containers.

  • Disposal Route: Dispose of contents and containers at an approved waste disposal facility, following all local, state, and federal regulations.

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed immediately.

Accidental Release Measures:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate PPE and contain the spill using absorbent materials.

  • Clean-up: For liquid spills, absorb with an inert material. For powder spills, carefully sweep or vacuum to avoid generating dust. Decontaminate the area with a suitable cleaning agent.

  • Dispose: Collect all cleanup materials in a sealed container for proper disposal.

First Aid Measures:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]

Visualizing Workflows

To further clarify the procedural guidance, the following diagrams illustrate the standard operational workflow for handling this compound and the emergency response plan for an accidental spill.

OperationalWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE (Gloves, Lab Coat, Safety Glasses) Gather Gather Materials (this compound, Solvents, Glassware) Prep->Gather Vent Ensure Proper Ventilation (Fume Hood or Ventilated Area) Gather->Vent Weigh Weigh this compound (If solid) Vent->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Decon Decontaminate Work Area Use->Decon Waste Segregate & Label Waste Decon->Waste Dispose Dispose of Waste per Protocol Waste->Dispose Doff Doff PPE Dispose->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Standard operational workflow for handling this compound.

EmergencySpillResponse Spill Spill Occurs Alert Alert Others in the Area Spill->Alert Evacuate Evacuate Immediate Area Alert->Evacuate Assess Assess the Spill (Size, Material, Hazards) Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, etc.) Assess->PPE Contain Contain the Spill (Use absorbent material) PPE->Contain Clean Clean & Decontaminate Area Contain->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose Report Report the Incident (Follow institutional protocol) Dispose->Report

Caption: Emergency response plan for a this compound spill.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.